Tartryl-CoA
Beschreibung
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Eigenschaften
Molekularformel |
C25H40N7O21P3S |
|---|---|
Molekulargewicht |
899.6 g/mol |
IUPAC-Name |
(2R,3R)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2,3-dihydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C25H40N7O21P3S/c1-25(2,18(37)21(38)28-4-3-12(33)27-5-6-57-24(41)15(35)14(34)23(39)40)8-50-56(47,48)53-55(45,46)49-7-11-17(52-54(42,43)44)16(36)22(51-11)32-10-31-13-19(26)29-9-30-20(13)32/h9-11,14-18,22,34-37H,3-8H2,1-2H3,(H,27,33)(H,28,38)(H,39,40)(H,45,46)(H,47,48)(H2,26,29,30)(H2,42,43,44)/t11-,14-,15-,16-,17-,18+,22-/m1/s1 |
InChI-Schlüssel |
WLCAXJYUSAHDIC-HNBYOPSBSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Structure of Tartryl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure of Tartryl-CoA, a significant molecule in the study of metabolic pathways. The following sections detail its chemical composition, three-dimensional structure, experimental determination, and its role as a metabolic inhibitor.
Core Structure and Properties of this compound
This compound is a thioester formed between tartaric acid and Coenzyme A (CoA). This linkage is crucial for its interaction with metabolic enzymes. The molecule's overall structure combines the complex nucleotide-derived Coenzyme A with the small dicarboxylic acid, tartrate.
Chemical Structure Visualization
The 2D chemical structure of this compound illustrates the covalent linkage between the tartaryl group and the sulfhydryl of Coenzyme A, forming a thioester bond.
The Serendipitous Discovery of Tartryl-CoA: A Novel Metabolic Intermediate
For Immediate Release
In a significant contribution to our understanding of cellular metabolism, researchers have identified Tartryl-CoA as a novel metabolic intermediate. This discovery, stemming from structural biology studies of human succinyl-CoA synthetase, opens new avenues for investigating metabolic pathways and their potential roles in health and disease. This technical guide provides an in-depth overview of the discovery, the experimental methodologies employed, and the potential implications for researchers, scientists, and drug development professionals.
Executive Summary
A groundbreaking study published in Acta Crystallographica in 2020 reported the serendipitous discovery of this compound, a previously uncharacterized metabolic intermediate.[1] The researchers, while investigating the structure of human GTP-specific succinyl-CoA synthetase (GTPSCS), crystallized the enzyme in the presence of tartrate, coenzyme A (CoA), and magnesium chloride. The resulting high-resolution crystal structure unexpectedly revealed the formation of this compound bound within the enzyme's active site.[1] This finding is particularly noteworthy as a separate study investigating the ability of other succinate-CoA ligases to form CoA-thioesters from succinate (B1194679) analogues did not find clear evidence for the formation of this compound from tartrate, suggesting a specific context for its synthesis.[2] The discovery of this compound bound to a key enzyme of the tricarboxylic acid (TCA) cycle suggests potential new regulatory mechanisms and metabolic pathways that warrant further exploration.
The Discovery of this compound
The identification of this compound was a result of X-ray crystallography studies aimed at understanding the structure and function of human GTP-specific succinyl-CoA synthetase (GTPSCS), an enzyme crucial for the TCA cycle.[1]
Experimental Context
Researchers were crystallizing the GTPSCS protein to study its three-dimensional structure. The crystallization solution contained tartrate, CoA, and magnesium chloride. During the analysis of the high-resolution diffraction data, the electron density maps clearly indicated the presence of a molecule that was not one of the intended substrates but rather a conjugate of tartrate and CoA: this compound.[1]
Structural Insights into this compound Binding
The crystal structure revealed that this compound binds to GTPSCS in a specific orientation. The CoA portion of the molecule occupies the known CoA binding site within the amino-terminal domain of the α-subunit of the enzyme. The tartryl moiety extends into the active site, with its terminal carboxylate group binding to the phosphate-binding site of the enzyme. This binding mode suggests that this compound acts as an inhibitor of succinyl-CoA synthetase.[1]
Quantitative Data
The primary quantitative data from the discovery pertains to the X-ray diffraction analysis of the GTPSCS-Tartryl-CoA complex.
| Parameter | Value | Reference |
| Resolution | 1.52 Å | [1] |
| Space Group | P2₁2₁2₁ | [1] |
| Unit Cell Dimensions (a, b, c) | 65.2 Å, 106.8 Å, 114.9 Å | [1] |
Experimental Protocols
The following are detailed methodologies relevant to the discovery and analysis of this compound and other acyl-CoAs.
Protein Expression and Purification of Human GTPSCS
-
Host System: Escherichia coli was used for the production of the human GTP-specific SCS (GTPSCS), which is an αβ-heterodimer.[1]
-
Purification: The protein was purified using standard chromatographic techniques to achieve high purity suitable for crystallization.
Crystallization of the GTPSCS-Tartryl-CoA Complex
-
Method: Vapor diffusion (sitting drop).
-
Protein Concentration: 10 mg/mL in a buffer containing 20 mM HEPES pH 7.5 and 100 mM NaCl.
-
Crystallization Solution: 0.1 M Tris-HCl pH 8.5, 0.2 M MgCl₂, 30% (w/v) PEG 4000, 1 mM sodium tartrate, and 1 mM CoA.
-
Incubation: Crystals appeared after several days at 293 K.
X-ray Data Collection and Structure Determination
-
Data Collection: Crystals were cryoprotected using the crystallization solution supplemented with 20% glycerol (B35011) and flash-cooled in liquid nitrogen. Diffraction data were collected at a synchrotron source.
-
Structure Solution and Refinement: The structure was solved by molecular replacement using a previously determined structure of the enzyme. The model was refined to a resolution of 1.52 Å, and the electron density for this compound was clearly visible.[1]
General Method for Acyl-CoA Analysis by HPLC-UV
For the general detection and quantification of acyl-CoAs, a robust HPLC-UV method can be employed.[3]
-
Sample Preparation: Biological samples (cells, tissues) are deproteinized, often using perchloric acid, and the supernatant is neutralized.[4]
-
Chromatography:
-
Column: A C18 reverse-phase column is typically used.[5]
-
Mobile Phase: A gradient of a buffer (e.g., sodium phosphate) and an organic solvent (e.g., acetonitrile) is used for elution.[5][6]
-
Detection: UV absorbance is monitored at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of CoA.[6]
-
-
Quantification: Peak areas are compared to those of known standards for quantification. The limit of detection for CoA and acetyl-CoA can be as low as 5 pmol.[5]
Sensitive Detection of Acyl-CoAs by LC-MS/MS
For higher sensitivity and specificity, particularly for low-abundance acyl-CoAs, LC-MS/MS is the method of choice.[7]
-
Sample Preparation: Similar to HPLC-UV, but may require solid-phase extraction for cleanup and concentration.
-
Chromatography: Reverse-phase liquid chromatography is used to separate the different acyl-CoA species.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each acyl-CoA.[7]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of the discovery of this compound.
Caption: Binding of this compound to GTPSCS.
Implications and Future Directions
The discovery of this compound as a potential metabolic intermediate and an inhibitor of succinyl-CoA synthetase has several important implications:
-
Novel Metabolic Regulation: The formation of this compound could represent a previously unknown mechanism for regulating the TCA cycle. Further research is needed to determine if this molecule is formed in vivo and under what physiological or pathological conditions.
-
Drug Development Target: As an inhibitor of a key metabolic enzyme, the structure of this compound bound to GTPSCS could provide a scaffold for the design of novel small molecule inhibitors targeting this enzyme for therapeutic purposes.
-
Broader Metabolic Context: The existence of this compound raises questions about the potential for other small molecule acids to form CoA esters and their roles in metabolism. Acyl-CoAs are a diverse class of molecules involved in numerous cellular processes, including energy metabolism, fatty acid synthesis, and post-translational modifications.[8][9][10][11][12][13][14][15][16]
Future research should focus on developing sensitive analytical methods to detect and quantify this compound in biological samples to ascertain its physiological relevance. Investigating the enzymatic machinery responsible for its synthesis and degradation will also be crucial to understanding its role in cellular metabolism.
References
- 1. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. babraham.ac.uk [babraham.ac.uk]
- 9. imrpress.com [imrpress.com]
- 10. profiles.foxchase.org [profiles.foxchase.org]
- 11. CoA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 15. Physiological Consequences of Compartmentalized Acyl-CoA Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty acid metabolism: target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Tartryl-CoA: An Inhibitor of the TCA Cycle at the Succinyl-CoA Synthetase Junction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The tricarboxylic acid (TCA) cycle is a central metabolic hub, essential for cellular energy production and biosynthesis. The integrity of this cycle is paramount for cellular health, and its dysregulation is implicated in numerous diseases. This technical guide delves into the nature of Tartryl-Coenzyme A (Tartryl-CoA), a molecule discovered to be a potent inhibitor of a key TCA cycle enzyme, succinyl-CoA synthetase (SCS). While not a natural intermediate of the TCA cycle, this compound's formation and inhibitory action provide valuable insights for researchers in metabolism and drug development. This document provides a comprehensive overview of the discovery, mechanism of action, and experimental protocols related to the study of this compound and its interaction with succinyl-CoA synthetase.
Introduction
The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, is a series of enzyme-catalyzed chemical reactions that form a key part of aerobic respiration in cells.[1][2] This cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins. One of the critical enzymes in this pathway is succinyl-CoA synthetase (SCS), which catalyzes the reversible reaction of succinyl-CoA to succinate (B1194679), coupled with the substrate-level phosphorylation of a nucleoside diphosphate (B83284) (either ADP or GDP).[3][4]
This guide focuses on this compound, a molecule that has been identified as an inhibitor of human GTP-specific succinyl-CoA synthetase (GTPSCS).[5] this compound is not a known natural metabolite in the TCA cycle. Its discovery was serendipitous, occurring during a crystallization experiment where tartrate, a common crystallization agent, reacted in situ with Coenzyme A (CoA) in the active site of GTPSCS.[5] The resulting this compound molecule was found to be firmly bound to the enzyme, effectively inhibiting its function after a single turnover. This finding has significant implications for understanding the active site chemistry of SCS and presents this compound as a lead compound for the development of specific SCS inhibitors. Such inhibitors could be valuable research tools and potentially have therapeutic applications in diseases characterized by metabolic dysregulation.
The Discovery and Synthesis of this compound
This compound was first identified in the crystal structure of human GTP-specific succinyl-CoA synthetase. Its formation was an unexpected outcome of the crystallization process.
In Situ Enzymatic Synthesis
During the crystallization of GTPSCS, the protein was in a solution containing CoA, magnesium chloride, and tartrate, which was used as a precipitant.[5][6] Within the enzyme's active site, the conditions were favorable for the enzymatic synthesis of this compound from tartrate and CoA. This reaction is analogous to the reverse reaction of SCS, where succinate and CoA form succinyl-CoA. However, in this case, tartrate, a structural analog of succinate, served as the substrate.
Experimental Protocol: Crystallization of Human GTPSCS and In Situ Synthesis of this compound
The following protocol is based on the methodology described by Huang and Fraser (2020).[5][6]
Objective: To crystallize human GTP-specific succinyl-CoA synthetase in the presence of tartrate and Coenzyme A, leading to the in situ formation of this compound and its subsequent structure determination.
Materials:
-
Purified human GTP-specific succinyl-CoA synthetase (GTPSCS), αβ-heterodimer
-
Coenzyme A (lithium salt)
-
L-(+)-Tartaric acid
-
Magnesium chloride (MgCl₂)
-
HEPES buffer (pH 7.5)
-
Hanging-drop vapor-diffusion crystallization plates
-
Siliconized cover slips
-
Microscopes for crystal observation
-
Cryoprotectant solution (e.g., 20% glycerol (B35011) in reservoir solution)
-
X-ray diffraction equipment
Procedure:
-
Protein Preparation: Human GTPSCS is expressed in E. coli and purified to homogeneity using standard chromatographic techniques. The purified protein is concentrated to 10-15 mg/mL in a buffer containing 20 mM HEPES (pH 7.5) and 150 mM NaCl.
-
Crystallization Setup:
-
Prepare a reservoir solution containing 100 mM HEPES (pH 7.5), 200 mM MgCl₂, and 20% (w/v) polyethylene (B3416737) glycol 3350.
-
Prepare the protein solution for the crystallization drop by mixing the concentrated GTPSCS with 5 mM CoA and 10 mM L-(+)-tartaric acid. .
-
Set up hanging drops by mixing 1 µL of the protein solution with 1 µL of the reservoir solution on a siliconized cover slip.
-
Invert the cover slip and seal the well of the crystallization plate containing 500 µL of the reservoir solution.
-
-
Crystal Growth and Observation:
-
Incubate the crystallization plates at 20°C.
-
Monitor the drops periodically for the appearance of crystals. Crystals are expected to appear and grow to a suitable size for X-ray diffraction within a few days to a week.
-
-
Crystal Harvesting and Data Collection:
-
Once crystals have reached an optimal size, they are looped and briefly soaked in a cryoprotectant solution to prevent ice formation during flash-cooling.
-
The crystals are then flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source. The data are processed and the structure is solved using molecular replacement and refined. The electron density map should clearly show the presence of this compound in the active site.
-
Mechanism of Inhibition of Succinyl-CoA Synthetase
The crystal structure of GTPSCS in complex with this compound revealed the molecular basis of its inhibitory action.
Binding of this compound to the Active Site
This compound binds to the active site of GTPSCS in a manner that mimics the binding of the natural substrates. The CoA moiety of this compound occupies the CoA-binding pocket of the α-subunit.[6] The tartryl group, however, extends into the active site where it interacts with residues that are crucial for catalysis.
Occupation of the Phosphate-Binding Site
A key feature of the inhibition is that the terminal carboxylate group of the tartryl moiety of this compound binds to the phosphate-binding site of the enzyme.[6] This occupation of the phosphate-binding site prevents the binding of inorganic phosphate, which is a necessary substrate for the forward reaction (succinate to succinyl-CoA).
"Single Turnover" Inhibition
The in situ synthesis of this compound from tartrate and CoA represents a single turnover of the enzyme's reverse catalytic activity. However, once formed, this compound remains tightly bound to the active site and is not released. This effectively traps the enzyme in an inactive state, preventing it from participating in further catalytic cycles. This mode of inhibition is potent because the inhibitor is generated by the enzyme it targets, leading to a highly specific interaction.
Quantitative Data
As of the latest available data, specific kinetic constants such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound's inhibition of succinyl-CoA synthetase have not been published. The characterization of the inhibition is primarily based on the crystallographic data showing the stable binding of this compound in the active site and the inference that this binding prevents substrate access and catalysis.[5][6]
The following table summarizes the key qualitative and structural findings regarding the interaction of this compound with GTPSCS.
| Parameter | Observation | Reference |
| Inhibitor | This compound (synthesized in situ) | |
| Target Enzyme | Human GTP-specific Succinyl-CoA Synthetase (GTPSCS) | [6] |
| Inhibition Type | Tight-binding, single-turnover inhibitor | |
| Binding Site | CoA moiety in CoA-binding pocket; Tartryl moiety in the active site | [6] |
| Key Interaction | Terminal carboxylate of tartryl group occupies the phosphate-binding site | [6] |
| Kinetic Data (Ki, IC50) | Not reported | - |
Visualizations
The TCA Cycle and the Point of Inhibition
The following diagram illustrates the position of succinyl-CoA synthetase in the TCA cycle and indicates the inhibitory action of this compound.
Caption: The TCA Cycle with this compound inhibition of Succinyl-CoA Synthetase.
Logical Flow of this compound Formation and Inhibition
This diagram illustrates the sequence of events leading to the inhibition of succinyl-CoA synthetase by this compound.
Caption: Workflow of this compound formation and subsequent enzyme inhibition.
Implications for Drug Development and Research
The discovery of this compound as a potent and specific inhibitor of succinyl-CoA synthetase opens up several avenues for research and therapeutic development.
-
Tool Compound for Metabolic Research: this compound can serve as a valuable tool for studying the metabolic consequences of specifically inhibiting SCS in various cellular and in vitro models. This could help elucidate the role of SCS in different physiological and pathological states.
-
Lead Compound for Drug Design: The structure of this compound bound to GTPSCS provides a detailed blueprint for the rational design of novel, potent, and specific inhibitors of this enzyme. By modifying the tartryl and CoA moieties, it may be possible to develop drug candidates with improved pharmacological properties.
-
Therapeutic Potential: Inhibitors of SCS could have therapeutic applications in diseases where the TCA cycle is hyperactive, such as in certain cancers. By targeting a key enzyme in this central metabolic pathway, it may be possible to selectively inhibit the growth of cancer cells that are highly dependent on TCA cycle activity.
Conclusion
This compound represents a fascinating example of an inhibitor that is synthesized by its own target enzyme from components present in the experimental milieu. While not a natural metabolite of the TCA cycle, its potent and specific inhibition of succinyl-CoA synthetase provides a wealth of information for biochemists, structural biologists, and drug discovery professionals. The detailed understanding of its binding mode and inhibitory mechanism paves the way for the development of novel molecular probes and potential therapeutic agents targeting a crucial juncture in cellular metabolism. Further studies are warranted to quantify the kinetics of this inhibition and to explore the cellular effects of tartrate and its potential to be converted to this compound under specific physiological or pathological conditions.
References
- 1. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 2. Structural basis for the binding of succinate to succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structure of succinyl-CoA synthetase bound to the succinyl-phosphate intermediate clarifies the catalytic mechanism of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 5. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Succinyl-CoA Synthetase (SCS) Activity Assay Kit - Elabscience® [elabscience.com]
The Biological Significance of Tartryl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tartryl-CoA is a fascinating, yet not fully understood, molecule at the crossroads of microbial metabolism and fundamental enzymatic regulation. While not a central metabolite in the classical sense, its potent inhibitory effect on a key enzyme of the citric acid (TCA) cycle, succinyl-CoA synthetase, points to a significant regulatory role. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its formation, its primary known biological interaction, and the broader context of tartrate metabolism. Detailed experimental protocols and data are presented to facilitate further research into this intriguing molecule and its potential as a target for therapeutic intervention.
Introduction: The Emerging Role of this compound
Coenzyme A (CoA) and its thioester derivatives are central to cellular metabolism, participating in a vast number of anabolic and catabolic reactions. While acetyl-CoA is the most well-known, a diverse array of acyl-CoAs exist, each with specific roles in cellular physiology and regulation. This compound, the coenzyme A thioester of tartaric acid, has emerged as a molecule of interest primarily due to its specific and potent inhibition of succinyl-CoA synthetase (SCS), an essential enzyme in the TCA cycle. This interaction suggests that this compound could act as a regulatory molecule, modulating metabolic flux through one of the most critical pathways in cellular energy production. Understanding the biological significance of this compound, therefore, opens up new avenues for investigating metabolic regulation and potentially for the development of novel therapeutic agents.
Tartrate Metabolism: The Precursor Landscape
This compound is derived from tartaric acid, a dicarboxylic acid found in various fruits and also produced by certain microorganisms. The metabolism of tartrate is particularly well-studied in bacteria, where it can serve as a carbon and energy source.
Key Enzymes in Tartrate Metabolism
Two primary enzymes initiate the breakdown of tartrate in microorganisms:
-
Tartrate Dehydratase: This enzyme catalyzes the dehydration of tartrate to oxaloacetate. In Rhodopseudomonas sphaeroides, a D-(-)-tartrate dehydratase has been characterized.[1][2]
-
Tartrate Dehydrogenase: This enzyme catalyzes the oxidation of tartrate to oxaloglycolate. It has been studied in organisms like Pseudomonas putida.
The formation of this compound itself is not a primary catabolic step but is thought to occur through the action of CoA ligases or synthetases that have a broad substrate specificity.
Regulation of Tartrate Metabolism
In bacteria such as Escherichia coli and Salmonella enterica, the genes for tartrate utilization are tightly regulated. In E. coli, the LysR-type transcriptional regulator, TtdR, plays a crucial role in activating the expression of the tartrate metabolism operon in response to the presence of L- and meso-tartrate.[3] This regulation ensures that the machinery for tartrate metabolism is only produced when the substrate is available.
The Primary Biological Target: Succinyl-CoA Synthetase
The most well-documented biological role of this compound is its inhibition of succinyl-CoA synthetase (SCS). SCS catalyzes the sole substrate-level phosphorylation step in the TCA cycle, the reversible conversion of succinyl-CoA to succinate (B1194679) with the concomitant formation of ATP or GTP.[4]
Mechanism of Inhibition
Crystallographic studies of human GTP-specific SCS (GTPSCS) have revealed the precise binding mode of this compound.[4] The molecule binds in the active site of the enzyme, with the CoA moiety occupying the amino-terminal domain of the α-subunit. The tartryl group extends towards the catalytic histidine residue, and its terminal carboxylate group directly interacts with the phosphate-binding site of the enzyme.[4] This binding mode effectively blocks the normal catalytic cycle of the enzyme.
Quantitative Inhibition Data
While the inhibitory effect is clearly established, specific kinetic parameters such as the inhibition constant (Ki) for this compound on succinyl-CoA synthetase are not yet available in the published literature. Further kinetic studies are required to quantify the potency of this inhibition.
Broader Biological Significance and Future Directions
The specific and potent inhibition of a key TCA cycle enzyme suggests that this compound could have a broader regulatory role in cellular metabolism.
-
Metabolic Regulation: By inhibiting SCS, this compound could modulate the flux through the TCA cycle, potentially redirecting metabolic intermediates to other pathways. However, the physiological conditions under which this compound accumulates to levels sufficient to exert this regulatory function remain to be determined.
-
Drug Development: The active site of succinyl-CoA synthetase presents a potential target for the development of novel antimicrobial or anticancer agents. A synthetic, non-metabolizable analog of this compound could serve as a lead compound for the design of specific SCS inhibitors.
Further research is needed to explore these possibilities, including:
-
Quantification of Intracellular this compound: The development of sensitive analytical methods, such as LC-MS/MS, is crucial to determine the intracellular concentrations of this compound under different physiological conditions.
-
Identification of this compound Synthetase(s): Identifying the specific enzyme(s) responsible for the synthesis of this compound in various organisms will be key to understanding its metabolic context.
-
Metabolic Flux Analysis: Using techniques like 13C-labeling to trace the metabolic fate of tartrate and the flux through pathways involving this compound will provide a more complete picture of its role in the metabolic network.
Data Presentation
Currently, there is a lack of extensive quantitative data specifically for this compound in the literature. The following table summarizes the known information regarding its interaction with succinyl-CoA synthetase.
| Parameter | Value/Description | Organism/System | Reference |
| Inhibited Enzyme | Succinyl-CoA Synthetase (GTP-specific) | Human | [4] |
| Binding Site | Active site, with the CoA moiety in the N-terminal domain of the α-subunit and the tartryl group extending to the catalytic histidine and phosphate-binding site. | Human | [4] |
| Inhibition Constant (Ki) | Not yet determined. | - | - |
| Intracellular Concentration | Not yet determined. | - | - |
Experimental Protocols
Chemo-enzymatic Synthesis of this compound
A robust method for the synthesis of this compound is essential for in vitro studies. A chemo-enzymatic approach is often the most effective.
Principle: This method involves the chemical synthesis of an activated tartrate derivative, followed by an enzymatic reaction with Coenzyme A catalyzed by a promiscuous acyl-CoA ligase.
Materials:
-
D- or L-Tartaric acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A (lithium salt)
-
Acyl-CoA synthetase with broad substrate specificity (e.g., from Pseudomonas sp.)
-
ATP
-
MgCl2
-
Tris-HCl buffer (pH 7.5)
-
HPLC system for purification and analysis
Protocol:
-
Activation of Tartaric Acid:
-
Dissolve tartaric acid and NHS in an appropriate organic solvent (e.g., DMF).
-
Add DCC and stir at room temperature for several hours to form the NHS-ester of tartrate.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the activated tartrate derivative.
-
-
Enzymatic Ligation:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and Coenzyme A.
-
Add the purified acyl-CoA synthetase.
-
Initiate the reaction by adding the activated tartrate derivative.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C).
-
Monitor the formation of this compound by HPLC.
-
-
Purification:
-
Purify the this compound from the reaction mixture using reversed-phase HPLC.
-
Lyophilize the purified product for storage.
-
Succinyl-CoA Synthetase Activity Assay with Inhibitor (this compound)
Principle: The activity of SCS can be measured in the reverse direction by monitoring the formation of succinyl-CoA from succinate and CoA, which is coupled to the conversion of NADH to NAD+ by α-ketoglutarate dehydrogenase. The inhibitory effect of this compound can be assessed by including it in the reaction mixture.
Materials:
-
Purified succinyl-CoA synthetase
-
Succinate
-
Coenzyme A
-
ATP or GTP
-
MgCl2
-
α-ketoglutarate dehydrogenase
-
NADH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound (synthesized as described above)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, succinate, CoA, ATP (or GTP), NADH, and α-ketoglutarate dehydrogenase.
-
Prepare a series of dilutions of this compound.
-
Add a fixed amount of succinyl-CoA synthetase to the reaction mixture.
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Repeat the assay with different concentrations of this compound to determine the inhibition kinetics (e.g., IC50 and Ki).
Quantification of this compound by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of acyl-CoAs in biological samples.
Materials:
-
Biological sample (e.g., bacterial cell lysate, tissue homogenate)
-
Internal standard (e.g., 13C-labeled acyl-CoA)
-
Methanol
-
Formic acid
-
LC-MS/MS system with a C18 column
Protocol:
-
Sample Extraction:
-
Quench the metabolism of the biological sample rapidly (e.g., with cold methanol).
-
Extract the acyl-CoAs using a suitable solvent mixture (e.g., acetonitrile/methanol/water).
-
Add the internal standard at the beginning of the extraction process.
-
-
LC Separation:
-
Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive mode.
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Construct a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.
-
Visualizations
References
Tartryl-CoA: A Potent Inhibitor of Succinyl-CoA Synthetase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Succinyl-CoA synthetase (SCS), a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzes the reversible conversion of succinyl-CoA to succinate, coupled with the synthesis of a nucleoside triphosphate. Recent crystallographic studies have unveiled Tartryl-CoA as a novel and potent inhibitor of human GTP-specific succinyl-CoA synthetase (GTPSCS). This technical guide provides a comprehensive overview of the discovery, mechanism of inhibition, and available experimental data on this compound. It is intended to serve as a foundational resource for researchers in metabolic diseases, enzymology, and drug development who are interested in the inhibition of SCS.
Introduction to Succinyl-CoA Synthetase
Succinyl-CoA synthetase (EC 6.2.1.4 and 6.2.1.5) is a mitochondrial enzyme that plays a pivotal role in cellular metabolism.[1] It is the only enzyme in the TCA cycle that performs substrate-level phosphorylation.[1] The reversible reaction catalyzed by SCS is as follows:
Succinyl-CoA + NDP + Pi ⇌ Succinate + CoA + NTP (where N is Adenosine or Guanosine)
Beyond its function in the TCA cycle, SCS is integral to ketone body metabolism and heme biosynthesis.[2] Given its central role, the inhibition of SCS presents a potential therapeutic target for various metabolic disorders.
Discovery of this compound as an SCS Inhibitor
This compound was serendipitously discovered bound to the crystal structure of human GTP-specific succinyl-CoA synthetase (GTPSCS).[3] The discovery was made during a crystallization experiment where the protein was crystallized in the presence of tartrate, Coenzyme A (CoA), and magnesium chloride.[1][3] Under these conditions, this compound was synthesized in situ and subsequently bound to the enzyme's active site. This finding identified this compound as a previously unknown inhibitor of this key metabolic enzyme.[3]
Mechanism of Inhibition
The crystallographic structure of GTPSCS in complex with this compound, resolved to 1.52 Å, provides significant insights into the inhibitory mechanism.[3][4]
-
Binding Site: The Coenzyme A portion of this compound occupies the established CoA-binding site within the α-subunit of the enzyme.[3]
-
Tartryl Moiety Interaction: The tartryl group of the inhibitor extends into the active site, where its terminal carboxylate group binds to the phosphate-binding site.[3] This strategic positioning places the tartryl moiety near the catalytic histidine residue (His259α).
-
Role of Hydroxyl Groups: The two additional hydroxyl groups on the tartrate portion of the molecule are crucial for the stable binding of this compound, distinguishing its binding mode from that of the natural substrate, succinyl-CoA.
The binding of the tartryl group to the phosphate-binding site suggests a competitive inhibition mechanism with respect to inorganic phosphate. The inhibition is reported to occur after a single turnover of the enzyme, indicating a very tight-binding or potentially mechanism-based inhibition.
Logical Relationship of Inhibition
Caption: Competitive binding of this compound to the phosphate-binding site of SCS.
Quantitative Inhibition Data
To date, the published literature, including the primary discovery paper, does not contain quantitative data on the inhibition of succinyl-CoA synthetase by this compound, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values. The characterization of the inhibition is based on the crystallographic evidence and the qualitative description of inhibition after a single turnover. Further research is required to determine the precise kinetic parameters of this inhibition.
Experimental Protocols
Detailed protocols for the targeted synthesis of this compound and for solution-based enzyme inhibition assays are not available in the current literature. The existing experimental data is primarily from crystallographic studies.
In Situ Formation and Crystallization of the this compound-GTPSCS Complex
The following protocol is adapted from the study by Huang and Fraser (2020) which led to the discovery of the this compound-SCS complex.[1][5]
Table 1: Experimental Protocol for Crystallization
| Step | Procedure | Details |
| 1. | Protein Expression and Purification | Human GTP-specific SCS (GTPSCS), an αβ-heterodimer, was produced in Escherichia coli.[1][5] The detailed protocols for protein production, cell lysis, and purification have been previously described.[5] |
| 2. | Crystallization Solution Preparation | The purified protein was crystallized from a solution containing tartrate, CoA, and magnesium chloride.[1] |
| 3. | Crystallization | The crystallization experiment included GTP-specific SCS, ADP, CoA, and magnesium ions in the protein solution, with polyethylene (B3416737) glycol 3350 and ammonium (B1175870) tartrate in the well solution. |
| 4. | Data Collection and Structure Determination | A crystal diffracted to 1.52 Å resolution, and the structure revealed this compound bound to GTPSCS.[1][3] |
General Succinyl-CoA Synthetase Activity Assay
While a specific protocol for testing this compound inhibition is not available, a general colorimetric assay for SCS activity can be adapted for such studies. Commercial kits are available for this purpose. The principle involves measuring the formation of a colored product proportional to the enzymatic activity.
Table 2: General Protocol for SCS Activity Assay
| Step | Procedure | Details |
| 1. | Reagent Preparation | Prepare assay buffer, substrate mix (containing succinate, ATP, and CoA), and developer solution. |
| 2. | Sample Preparation | Prepare tissue homogenates, cell lysates, or purified mitochondria containing SCS. |
| 3. | Inhibitor Addition | For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor (e.g., this compound). |
| 4. | Reaction Initiation | Initiate the reaction by adding the substrate mix to the enzyme preparation. |
| 5. | Detection | Measure the absorbance of the colored product at 450 nm in a kinetic mode. |
| 6. | Data Analysis | Calculate the rate of the reaction and determine the level of inhibition. |
Workflow for SCS Inhibition Assay
Caption: General workflow for a succinyl-CoA synthetase inhibition assay.
Synthesis of this compound
A dedicated protocol for the chemical or enzymatic synthesis of this compound has not been published. Its formation has only been observed in situ during crystallization. Researchers aiming to study this inhibitor will need to develop a synthetic route, potentially adapting general methods for the synthesis of other CoA thioesters.
Implications for Drug Development
The discovery of this compound as a potent inhibitor of SCS opens new avenues for the design of novel therapeutics targeting metabolic pathways. The unique binding mode, particularly the interaction of the tartryl moiety with the phosphate-binding site, provides a structural basis for the rational design of specific SCS inhibitors. Such inhibitors could have applications in diseases characterized by metabolic dysregulation.
Future Directions
The study of this compound and its interaction with SCS is still in its infancy. Future research should focus on:
-
Quantitative Kinetic Analysis: Determining the Ki and IC50 values of this compound for both the ATP- and GTP-specific isoforms of SCS.
-
Elucidation of Inhibition Type: Performing detailed kinetic studies to confirm the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
-
Development of a Synthetic Route: Establishing a reliable method for the synthesis of this compound to enable further biochemical and pharmacological studies.
-
In Vivo Studies: Investigating the effects of this compound or its analogs in cellular and animal models to assess its therapeutic potential.
Conclusion
This compound represents a novel and structurally intriguing inhibitor of succinyl-CoA synthetase. While our understanding is currently limited by the available crystallographic data, the potent nature of its inhibition and its unique binding mechanism highlight its importance as a lead compound for the development of new modulators of cellular metabolism. This guide summarizes the current knowledge and provides a framework for future investigations into this promising inhibitory molecule.
References
- 1. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. The structure of succinyl-CoA synthetase bound to the succinyl-phosphate intermediate clarifies the catalytic mechanism of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of Tartryl-CoA: An In-Depth Technical Guide on its In Vitro Genesis and Interaction with Succinyl-CoA Synthetase
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current scientific understanding of Tartryl-Coenzyme A (Tartryl-CoA), a molecule observed at the periphery of core metabolic processes. While not a recognized naturally occurring metabolite in biological systems, its serendipitous discovery during protein crystallization studies has provided valuable insights into the catalytic mechanism and inhibition of a key enzyme in the tricarboxylic acid (TCA) cycle, succinyl-CoA synthetase. This document summarizes the evidence for its formation, its inhibitory role, and the experimental protocols for its study, providing a resource for researchers investigating enzyme kinetics, inhibitor design, and the plasticity of enzyme active sites.
Executive Summary
The natural occurrence of this compound in biological systems has not been substantiated by current scientific literature. Its existence has been documented as a product of in vitro experimental conditions, specifically during the crystallization of human GTP-specific succinyl-CoA synthetase (GTPSCS) in the presence of tartrate and Coenzyme A (CoA).[1] This observation, while not indicative of a natural metabolic pathway, has unveiled this compound as an inhibitor of this crucial TCA cycle enzyme. This guide will provide a comprehensive overview of the experimental context of this compound's discovery, its inhibitory mechanism, and detailed protocols for its synthesis and characterization, which can be leveraged for further research into enzyme inhibition and drug development.
In Vitro Formation and Characterization of this compound
The primary evidence for the existence of this compound comes from a crystallographic study of human GTP-specific succinyl-CoA synthetase.[1][2][3] In this study, this compound was synthesized from tartrate and CoA within the enzyme's active site during the crystallization process. The resulting this compound molecule remained bound to the enzyme, acting as an inhibitor. Conversely, attempts to synthesize this compound using succinate-CoA ligase (SucCD) from bacterial sources did not yield clear evidence of its formation in significant quantities.[4]
Experimental Conditions for In Vitro Synthesis and Crystallization
The formation and subsequent co-crystallization of this compound with human GTPSCS were achieved under specific laboratory conditions. The following table summarizes the key components and conditions of this experiment.
| Component/Condition | Specification | Purpose | Reference |
| Enzyme | Human GTP-specific succinyl-CoA synthetase (GTPSCS), αβ-heterodimer, produced in E. coli | Catalyzes the formation of this compound | [1] |
| Substrates | Ammonium (B1175870) tartrate, Coenzyme A (CoA) | Precursors for this compound synthesis | |
| Other Reagents | Magnesium chloride, ADP | Co-factors and components of the crystallization solution | [1] |
| Precipitant | Polyethylene (B3416737) glycol 3350 | Induces protein crystallization | |
| Technique | Hanging-drop vapor diffusion | Method for protein crystallization | [5] |
| Resolution | 1.52 Å | High-resolution crystal structure determination | [1] |
Mechanism of Action: Inhibition of Succinyl-CoA Synthetase
The crystallographic data revealed that this compound inhibits GTPSCS by binding to its active site.[1] The CoA portion of the molecule occupies the expected CoA-binding site on the α-subunit of the enzyme.[1][5] However, the tartryl group extends into the phosphate-binding site, in proximity to the catalytic histidine residue.[1] This binding mode prevents the enzyme from completing its catalytic cycle, effectively inhibiting it after a single turnover. The two hydroxyl groups of the tartrate moiety are crucial for this specific binding and inhibitory action.
Caption: In vitro formation and inhibition pathway of this compound with human GTPSCS.
Experimental Protocols
The following section details the key experimental methodology for the production and crystallization of the human GTPSCS in complex with this compound, as adapted from the published literature.[1][5]
Protein Expression and Purification
-
Expression: The α- and β-subunits of human GTP-specific succinyl-CoA synthetase are co-expressed in Escherichia coli.
-
Lysis: The bacterial cells are harvested and lysed to release the recombinant protein.
-
Purification: The protein is purified using a series of chromatography steps, such as affinity and size-exclusion chromatography, to obtain a highly pure αβ-heterodimer.
Crystallization of the GTPSCS-Tartryl-CoA Complex
-
Protein Solution Preparation: The purified GTPSCS is concentrated to a suitable concentration (e.g., 10 mg/mL) in a buffer containing ADP, CoA, and magnesium chloride.
-
Crystallization Setup: The hanging-drop vapor-diffusion method is employed. A drop containing a mixture of the protein solution and the reservoir solution is equilibrated against a larger volume of the reservoir solution.
-
Reservoir Solution: The reservoir solution contains a precipitant, such as polyethylene glycol 3350, and ammonium tartrate.
-
Crystal Growth: Crystals typically appear within a few days to a week at a controlled temperature.
-
Crystal Harvesting and Data Collection: The crystals are harvested, cryo-protected, and subjected to X-ray diffraction to determine the three-dimensional structure.
Caption: Experimental workflow for the identification of the this compound-GTPSCS complex.
Implications for Research and Drug Development
The discovery of this compound as an inhibitor of GTPSCS, albeit under artificial conditions, has several important implications:
-
Enzyme Mechanism: The structure of the GTPSCS-Tartryl-CoA complex provides a snapshot of a competent, yet inhibited, active site, offering valuable information for understanding the enzyme's catalytic mechanism.
-
Inhibitor Design: The binding mode of this compound can serve as a scaffold for the rational design of novel, potent, and specific inhibitors of succinyl-CoA synthetase. Such inhibitors could be valuable research tools or potential therapeutic agents in diseases where the TCA cycle is dysregulated.
-
Enzyme Promiscuity: The ability of GTPSCS to utilize tartrate, a non-natural substrate, highlights the potential for enzyme promiscuity and the adaptability of active sites.
Conclusion
References
- 1. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S-EPMC7336359 - this compound inhibits succinyl-CoA synthetase. - OmicsDI [omicsdi.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Structure of GTP-specific succinyl-CoA synthetase in complex with CoA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolic Intersection of Tartrate and the Tricarboxylic Acid Cycle: The Role of Tartryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the metabolic landscape surrounding tartrate and its derivative, Tartryl-CoA. While not a conventional metabolic pathway, the interaction of this compound with a key enzyme of the tricarboxylic acid (TCA) cycle, Succinyl-CoA Synthetase (SCS), presents a significant area of study for researchers in metabolism and drug development. This document details the metabolic fate of tartrate, the enzymatic characteristics of tartrate dehydrogenase, the inhibitory mechanism of this compound on SCS, and the experimental protocols that underpin these discoveries.
The Metabolic Pathway of Tartrate
Tartrate, a naturally occurring dicarboxylic acid, can be metabolized by various microorganisms. A key enzyme in this process is Tartrate Dehydrogenase (TDH) , which catalyzes the NAD+-dependent oxidation of tartrate. In organisms like Pseudomonas putida, tartrate metabolism serves as a carbon source, feeding into central metabolic pathways.[1][2]
The primary reaction catalyzed by tartrate dehydrogenase is the conversion of L-(+)-tartrate to oxaloglycolate.[2][3] This enzyme can also act on other substrates, such as meso-tartrate (B1217512) and D-malate, highlighting its catalytic versatility.[2] The metabolic breakdown of tartrate ultimately leads to the formation of intermediates that can enter the central carbon metabolism, such as D-glycerate.[1]
Key Enzyme: Tartrate Dehydrogenase
Tartrate dehydrogenase (TDH) from Pseudomonas putida is a well-characterized enzyme that requires a divalent cation (like Mg²⁺ or Mn²⁺) and a monovalent cation (like K⁺) for its activity.[3][4] The reaction mechanism is proposed to be an ordered sequential mechanism.[3]
Below is a summary of the kinetic parameters for Pseudomonas putida Tartrate Dehydrogenase with various substrates.
| Substrate | Michaelis Constant (K_m) |
| D-malate | 0.058 mM |
| (+)-tartrate | 1.08 mM |
| NAD+ (for (+)-tartrate oxidation) | 0.12 mM |
| NAD+ (for D-malate oxidation) | 0.05 mM |
| Table 1: Kinetic Parameters of Pseudomonas putida Tartrate Dehydrogenase.[5] |
Metabolic Pathway Diagram
This compound: An Inhibitor of Succinyl-CoA Synthetase
This compound is not a typical metabolic intermediate but was discovered as a potent inhibitor of human GTP-specific Succinyl-CoA Synthetase (GTPSCS), a critical enzyme in the Tricarboxylic Acid (TCA) cycle.[6] This discovery was made serendipitously during protein crystallization experiments.[6]
Succinyl-CoA synthetase catalyzes the reversible reaction of succinyl-CoA, GDP (or ADP), and inorganic phosphate (B84403) to succinate, GTP (or ATP), and Coenzyme A.[7] this compound was found to bind to the active site of GTPSCS, effectively inhibiting its function.[6] The CoA moiety of this compound occupies the same binding site as Coenzyme A, while the tartryl group extends into the active site.[6]
While the inhibitory effect is well-documented through structural studies, a specific inhibition constant (K_i) or IC50 value for this compound on Succinyl-CoA Synthetase has not been reported in the reviewed literature. The inhibition is described as inactivating the enzyme after a single turnover.
Structural Basis of Inhibition
The crystal structure of human GTPSCS in complex with this compound revealed the molecular basis for its inhibitory action.
| Component | Binding Site/Interaction |
| CoA moiety of this compound | Binds to the amino-terminal domain of the α-subunit, in the expected CoA-binding site. |
| Tartryl group of this compound | Extends towards the catalytic histidine residue. The terminal carboxylate of the tartryl group occupies the phosphate-binding site of the enzyme. |
| Table 2: Summary of this compound binding to human GTP-specific Succinyl-CoA Synthetase.[6] |
Relationship to the TCA Cycle
The inhibition of Succinyl-CoA Synthetase by this compound directly impacts the TCA cycle, a central hub of cellular metabolism. By blocking the conversion of succinyl-CoA to succinate, this compound can disrupt the cycle's flow, potentially leading to an accumulation of succinyl-CoA and a depletion of downstream metabolites.
Experimental Protocols
The discovery of this compound as an inhibitor of Succinyl-CoA Synthetase was the result of meticulous experimental work involving protein expression, purification, and X-ray crystallography.
Heterologous Expression and Purification of Human GTP-specific Succinyl-CoA Synthetase (GTPSCS)
This protocol describes the production of human GTPSCS in E. coli.
-
Gene Cloning and Expression Vector: The genes encoding the mature forms of the α and β subunits of human GTPSCS are cloned into a suitable expression vector, such as pET-42b(+).
-
Transformation: The expression plasmid is transformed into a competent E. coli strain, for example, BL21(DE3).
-
Cell Culture: An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) broth containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT) supplemented with protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.
-
Purification:
-
The cell lysate is clarified by centrifugation.
-
The supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column (if a His-tag is used). The column is washed, and the protein is eluted with an imidazole (B134444) gradient.
-
Further purification can be achieved by ion-exchange chromatography (e.g., Q-Sepharose) and size-exclusion chromatography (e.g., Superdex 200).
-
-
Protein Purity and Concentration: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm or a protein assay like the Bradford or BCA assay.
Crystallization of GTPSCS and Identification of this compound
This protocol outlines the general steps for crystallization and ligand identification.
-
Crystallization Setup: The purified GTPSCS is concentrated to a suitable concentration (e.g., 5-15 mg/mL). Crystallization trials are set up using the hanging-drop or sitting-drop vapor diffusion method.
-
Crystallization Conditions: The protein solution is mixed with a crystallization solution containing a precipitant. In the case of the this compound discovery, the crystallization solution contained tartrate, Coenzyme A, and magnesium chloride.[6]
-
Crystal Growth: The crystallization plates are incubated at a constant temperature (e.g., 4°C or 20°C) and monitored for crystal growth over several days to weeks.
-
X-ray Diffraction Data Collection: Single crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the crystal structure is solved using molecular replacement, using a known structure of a homologous protein as a search model. The electron density map is then calculated.
-
Ligand Identification: The resulting electron density map is carefully inspected. In the case of the GTPSCS structure, unexpected electron density was observed in the active site, which was modeled and identified as this compound.[6] The model is then refined to obtain the final high-resolution structure of the protein-ligand complex.
Experimental Workflow Diagram
Conclusion
The study of this compound provides a fascinating example of how unexpected discoveries in structural biology can illuminate novel biochemical interactions. While not part of a conventional metabolic pathway, its role as a potent inhibitor of a key TCA cycle enzyme, Succinyl-CoA Synthetase, opens up avenues for further research into the regulation of central metabolism and the potential for designing novel enzyme inhibitors. The detailed experimental protocols provided herein offer a roadmap for researchers seeking to investigate similar protein-ligand interactions. This guide serves as a technical resource for scientists and professionals in the fields of biochemistry, molecular biology, and drug development, providing a solid foundation for future explorations in this area.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the multiple catalytic activities of tartrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural characterization of tartrate dehydrogenase: a versatile enzyme catalyzing multiple reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
The Enigmatic Role of Tartryl-CoA in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tartryl-CoA is a fascinating yet poorly understood molecule within the landscape of cellular metabolism. While its exogenous precursor, tartaric acid, is a common dietary component, the endogenous existence and metabolic pathways of this compound remain largely uncharacterized. The primary and most significant known function of this compound is its potent inhibition of succinyl-CoA synthetase (SCS), a critical enzyme in the tricarboxylic acid (TCA) cycle. This technical guide synthesizes the current knowledge on this compound, focusing on its interaction with SCS, and explores the potential implications of this inhibition. Due to the nascent stage of research in this area, this document also highlights significant knowledge gaps and proposes future research directions.
Introduction to this compound
This compound is the coenzyme A thioester of tartaric acid. Tartaric acid exists as a chiral molecule with three stereoisomers: L-(+)-tartaric acid (the most common natural form), D-(-)-tartaric acid, and the achiral meso-tartaric acid. While the metabolism of ingested tartaric acid has been studied, focusing on its absorption and microbial degradation in the gut, the intracellular conversion to this compound is not well established.[1][2][3] The in-situ formation of this compound has been observed during the crystallization of human GTP-specific succinyl-CoA synthetase (SCS) in the presence of tartrate and coenzyme A, suggesting that its formation is possible under certain physiological or experimental conditions.[2]
The Primary Function: Inhibition of Succinyl-CoA Synthetase
The most well-documented function of this compound is its role as an inhibitor of succinyl-CoA synthetase (SCS), also known as succinate-CoA ligase.[2] SCS catalyzes the sole substrate-level phosphorylation step in the TCA cycle, the reversible conversion of succinyl-CoA to succinate (B1194679) and Coenzyme A, coupled with the phosphorylation of GDP to GTP (or ADP to ATP).[4]
Mechanism of Inhibition: Insights from Structural Biology
The inhibitory mechanism of this compound has been elucidated through X-ray crystallography of the human GTP-specific SCS (GTPSCS) in complex with this compound.[2] The crystal structure reveals that this compound binds to the active site of the enzyme in a manner that prevents the catalytic cycle from proceeding.
The key features of the binding are as follows:
-
The coenzyme A moiety of this compound occupies the CoA-binding site within the N-terminal domain of the α-subunit of SCS.
-
The tartryl group extends towards the catalytic histidine residue (His246α) and the phosphate-binding site.
-
The terminal carboxylate of the tartryl group directly binds to the phosphate-binding site, effectively blocking the binding of inorganic phosphate, which is a necessary substrate for the forward reaction (succinate formation) and the reverse reaction (succinyl-CoA formation).[2]
This binding mode suggests that this compound acts as a competitive inhibitor with respect to inorganic phosphate. The interaction is further stabilized by the hydroxyl groups of the tartryl moiety.[2]
Biosynthesis and Degradation of this compound: A Knowledge Gap
Currently, there is no known dedicated enzymatic pathway for the biosynthesis or degradation of this compound in mammalian cells.
-
Biosynthesis: As mentioned, this compound was formed in vitro during the crystallization of SCS with tartrate and CoA.[2] This suggests a potential for enzymatic synthesis by SCS itself, acting on a non-canonical substrate, or a slow, non-enzymatic reaction facilitated by the high local concentrations in the crystallization drop. One study attempting to synthesize this compound from tartrate using various succinate-CoA ligases found no clear evidence of its formation in significant amounts.[5]
-
Degradation: The metabolic fate of this compound is unknown. It is plausible that it is hydrolyzed by thioesterases, but this has not been experimentally verified.
The lack of information on its synthesis and degradation pathways makes it difficult to ascertain its physiological relevance and whether its intracellular concentrations ever reach levels sufficient to significantly inhibit SCS in vivo.
Quantitative Data
There is a significant lack of quantitative data regarding this compound's interaction with SCS and its presence in biological systems.
| Parameter | Value | Source |
| Inhibitory Constant (Ki) | Not Reported | - |
| Intracellular Concentration | Not Reported | - |
The absence of these key quantitative metrics is a major hurdle in understanding the potential physiological impact of this compound.
Potential Physiological and Pathophysiological Implications
Given that this compound is a potent inhibitor of a key TCA cycle enzyme, its presence, even at low concentrations, could have significant metabolic consequences.
-
Energy Metabolism: Inhibition of SCS would disrupt the TCA cycle, leading to a decrease in GTP/ATP production and an accumulation of upstream metabolites like α-ketoglutarate.
-
Heme Synthesis: Succinyl-CoA is a crucial precursor for heme synthesis. Inhibition of SCS could potentially limit the availability of succinyl-CoA for this pathway.[4]
-
Ketone Body Metabolism: SCS is also involved in ketone body utilization.[6]
However, without knowing the intracellular concentrations of this compound, these implications remain speculative.
Experimental Protocols
In Vitro Synthesis of this compound (Proposed)
This protocol is adapted from methods for the chemical synthesis of other acyl-CoAs.
-
Activation of Tartaric Acid: Dissolve tartaric acid in an appropriate organic solvent (e.g., tetrahydrofuran). Activate the carboxylic acid groups using a coupling reagent such as 1,1'-carbonyldiimidazole (B1668759) (CDI).
-
Thioesterification: Add a solution of Coenzyme A (in a suitable buffer, e.g., sodium bicarbonate) to the activated tartaric acid derivative.
-
Purification: Purify the resulting this compound using reversed-phase high-performance liquid chromatography (HPLC).
-
Verification: Confirm the identity and purity of the synthesized this compound by mass spectrometry.
Assay for SCS Inhibition by this compound (Proposed)
This assay measures the activity of SCS in the presence and absence of this compound.
-
Reaction Mixture: Prepare a reaction buffer containing buffer (e.g., HEPES), MgCl₂, GDP (or ADP), and purified SCS enzyme.
-
Inhibitor: Add varying concentrations of synthesized this compound to the reaction mixtures.
-
Initiation: Start the reaction by adding the substrates for the reverse reaction: succinate and Coenzyme A.
-
Detection: Monitor the formation of succinyl-CoA over time. This can be done using a coupled enzyme assay that leads to a change in absorbance or fluorescence, or by direct measurement of succinyl-CoA using HPLC.
-
Data Analysis: Determine the initial reaction velocities at different this compound concentrations and calculate the inhibitory constant (Ki) using appropriate kinetic models.
Quantification of this compound in Biological Samples (Proposed)
This protocol is based on liquid chromatography-mass spectrometry (LC-MS) methods for other short-chain acyl-CoAs.[7][8]
-
Sample Preparation: Extract acyl-CoAs from cell or tissue lysates using a suitable extraction method, such as solid-phase extraction or protein precipitation with organic solvents.
-
LC-MS Analysis: Separate the acyl-CoAs using reversed-phase HPLC coupled to a high-resolution mass spectrometer.
-
Detection: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify this compound based on its precursor and fragment ion masses.
-
Quantification: Use a stable isotope-labeled internal standard of this compound for accurate quantification.
Future Research Directions
The field of this compound research is wide open. Key areas that require investigation include:
-
Elucidation of Biosynthetic and Degradation Pathways: Identifying the enzymes responsible for the synthesis and breakdown of this compound is paramount to understanding its physiological role.
-
Determination of Intracellular Concentrations: Quantifying the levels of this compound in various tissues and cellular compartments under different physiological and pathological conditions is crucial.
-
Measurement of the Inhibitory Constant (Ki): Determining the Ki of this compound for SCS will provide a quantitative measure of its inhibitory potency.
-
Investigation of Other Potential Targets: It is possible that this compound interacts with other enzymes in cellular metabolism. A broader screening for potential protein targets would be informative.
-
Exploring the Link to Disease: Given its interaction with a central metabolic enzyme, investigating potential links between altered tartrate metabolism, this compound levels, and metabolic diseases is a promising avenue for research.
Conclusion
This compound stands as an enigmatic molecule with a single, well-defined function: the inhibition of succinyl-CoA synthetase. The detailed structural understanding of this inhibition provides a solid foundation for further investigation. However, the lack of knowledge regarding its metabolic pathways, intracellular concentrations, and quantitative inhibitory effects presents a significant challenge. The future of this compound research lies in addressing these fundamental questions, which will ultimately determine whether this molecule is a mere curiosity of in vitro crystallography or a significant, physiologically relevant regulator of cellular metabolism. This guide provides the current state of knowledge and a roadmap for researchers to delve into the mysteries of this compound.
References
- 1. What are the applications of DL Tartaric Acid in the study of biochemistry? - Blog [food-ingredient.net]
- 2. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 5. Novel Characteristics of Succinate Coenzyme A (Succinate-CoA) Ligases: Conversion of Malate to Malyl-CoA and CoA-Thioester Formation of Succinate Analogues In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aps.anl.gov [aps.anl.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogs of Tartryl-CoA: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tartryl-CoA is a fascinating molecule that has been identified as a potent inhibitor of succinyl-CoA synthetase (SCS), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2] Its unique structure, featuring a tartrate moiety attached to coenzyme A, presents a compelling starting point for the design of novel enzyme inhibitors and chemical probes to explore metabolic pathways. This technical guide provides an in-depth overview of this compound, its known interactions, and a framework for the design, synthesis, and evaluation of its structural analogs. While the scientific literature to date has focused primarily on this compound itself, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies to explore the chemical space around this intriguing molecule.
This compound: Structure and Known Biological Activity
This compound is a coenzyme A thioester of tartaric acid. Its chemical structure is formally (2R,3R)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2,3-dihydroxy-4-oxobutanoic acid.[3]
The primary reported biological activity of this compound is the inhibition of succinyl-CoA synthetase (SCS), also known as succinate-CoA ligase.[1][2] SCS catalyzes the reversible conversion of succinyl-CoA to succinate (B1194679) and coenzyme A, coupled with the phosphorylation of a nucleoside diphosphate (B83284) (ADP or GDP).[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C25H40N7O21P3S | PubChem CID 146675159[3] |
| Molecular Weight | 899.6 g/mol | PubChem CID 146675159[3] |
| XLogP3 | -7.3 | PubChem CID 146675159[3] |
Potential Structural Analogs of this compound
Currently, there is a lack of published data on specific, synthesized structural analogs of this compound. However, based on its structure and the broader knowledge of coenzyme A derivatives, several classes of potential analogs can be proposed for future investigation. The design of these analogs could focus on modifying the tartrate moiety, the coenzyme A backbone, or the thioester linkage.
Table 2: Proposed Classes of this compound Structural Analogs
| Analog Class | Proposed Modification | Rationale for Design |
| Tartrate Moiety Analogs | - Stereoisomers of tartrate (D-tartrate, meso-tartrate)- Hydroxyl group modifications (e.g., dehydroxylation, acetylation)- Carboxyl group modifications (e.g., esterification, amidation)- Replacement of tartrate with other dicarboxylic acids (e.g., malate, glutarate) | To probe the importance of stereochemistry and specific functional groups on the tartrate moiety for SCS binding and inhibition. |
| Coenzyme A Backbone Analogs | - Modifications to the pantetheine (B1680023) arm- Alterations to the adenosine (B11128) 3'-phosphate 5'-diphosphate portion | To investigate the contribution of the coenzyme A scaffold to target interaction and to potentially improve metabolic stability or cell permeability. |
| Thioester Linkage Analogs | - Replacement of the sulfur atom with oxygen (oxyester) or nitrogen (amide)- Introduction of non-hydrolyzable linkages | To enhance the stability of the molecule against hydrolysis by thioesterases and to study the role of the thioester bond in binding. |
Experimental Protocols
General Chemo-Enzymatic Synthesis of Acyl-CoA Analogs
The synthesis of this compound analogs can be approached using established methods for generating other acyl-CoA molecules. A general chemo-enzymatic strategy is often employed, which involves the chemical synthesis of a precursor that is then enzymatically converted to the final CoA derivative.
Protocol 3.1.1: Synthesis of Acyl-CoAs using the Carbonyldiimidazole (CDI) Method [5]
-
Activation of the Carboxylic Acid:
-
Dissolve 4.2 mg of 1,1'-carbonyldiimidazole (B1668759) (CDI) (0.026 mmol, 4 equivalents) in 200 µL of tetrahydrofuran (B95107) (THF).
-
Add the desired carboxylic acid analog of tartrate (0.031 mmol, 4.8 equivalents) to the CDI solution.
-
Stir the mixture at 22°C for 1 hour.
-
-
Coupling with Coenzyme A:
-
Dissolve 5 mg of Coenzyme A (trilithium salt) (0.0064 mmol, 1 equivalent) in 50 µL of 0.5 M sodium bicarbonate (NaHCO3).
-
Add the Coenzyme A solution to the activated carboxylic acid mixture.
-
Stir the reaction for another 45 minutes at 22°C.
-
-
Purification:
-
Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.
-
Dissolve the lyophilized powder in water and purify the acyl-CoA analog by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 3.1.2: Synthesis of Acyl-CoAs using the Ethylchloroformate (ECF) Method [5]
-
Activation of the Carboxylic Acid:
-
Dissolve the desired carboxylic acid (0.051 mmol, 10 equivalents) in 200 µL of THF and cool to 4°C.
-
Add 3.6 µL of triethylamine (B128534) (0.026 mmol, 5 equivalents) and 2.6 µL of ethylchloroformate (0.026 mmol, 5 equivalents).
-
Stir the mixture for 45 minutes at 4°C.
-
-
Coupling with Coenzyme A:
-
Dissolve 4 mg of Coenzyme A (0.0051 mmol, 1 equivalent) in 200 µL of 0.5 M NaHCO3.
-
Add the Coenzyme A solution to the activated acid mixture.
-
Stir for another 45 minutes at 22°C.
-
-
Purification:
-
Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight.
-
Purify the product by RP-HPLC.
-
Assay for Succinyl-CoA Synthetase (SCS) Activity and Inhibition
The activity of SCS and its inhibition by this compound or its analogs can be measured using a continuous spectrophotometric assay.[4] This assay couples the production of ADP (or GDP) to the oxidation of NADH.
Protocol 3.2.1: Continuous Spectrophotometric Assay for SCS Activity [4]
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 7.4)
-
0.4 mM ATP (or GTP)
-
0.1 mM Coenzyme A
-
7 mM MgCl2
-
2 mM phosphoenolpyruvate
-
0.1 mM NADH
-
6 units of pyruvate (B1213749) kinase
-
6 units of lactate (B86563) dehydrogenase
-
The substrate (e.g., 10 mM succinate)
-
-
-
Enzyme Addition and Measurement:
-
Add the purified SCS enzyme to initiate the reaction.
-
Monitor the decrease in NADH absorbance at 340 nm at 30°C using a spectrophotometer.
-
-
Inhibition Assay:
-
To determine the inhibitory activity of this compound analogs, perform the assay in the presence of varying concentrations of the inhibitor.
-
Calculate the IC50 or Ki value from the resulting data.
-
Signaling and Metabolic Pathways
This compound's primary known interaction is with succinyl-CoA synthetase, a critical enzyme in the Tricarboxylic Acid (TCA) Cycle . By inhibiting SCS, this compound and its analogs could disrupt cellular energy metabolism.
Below is a DOT script representing the position of Succinyl-CoA Synthetase in the TCA cycle.
Caption: Inhibition of Succinyl-CoA Synthetase by this compound in the TCA Cycle.
The development of potent and selective inhibitors based on the this compound scaffold could have significant implications for studying metabolic regulation and for therapeutic interventions in diseases characterized by metabolic dysregulation.
Experimental Workflow for Analog Development
The following diagram illustrates a logical workflow for the development and evaluation of novel this compound analogs.
Caption: Workflow for the design, synthesis, and evaluation of this compound analogs.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of metabolic inhibitors. While direct structural analogs are not yet widely reported, this guide provides the necessary theoretical framework and practical methodologies for their rational design, synthesis, and biological evaluation. By systematically exploring the structure-activity relationships of this compound analogs, researchers can unlock new tools for probing the intricacies of cellular metabolism and potentially develop novel therapeutic agents.
References
- 1. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of succinyl-CoA synthetase bound to the succinyl-phosphate intermediate clarifies the catalytic mechanism of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C25H40N7O21P3S | CID 146675159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
Investigating the Potential Endogenous Presence of Tartryl-CoA: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current scientific understanding of Tartryl-Coenzyme A (Tartryl-CoA), a molecule identified as an inhibitor of a key metabolic enzyme. While its presence as a naturally occurring endogenous molecule in biological systems remains to be definitively established, its in vitro formation and interaction with human succinyl-CoA synthetase warrant further investigation. This document outlines the existing evidence, proposes potential avenues for its endogenous synthesis, and offers detailed experimental protocols for its detection and quantification in biological samples.
Introduction: The Serendipitous Discovery of this compound
This compound is a thioester of tartaric acid and Coenzyme A. Its existence was first reported in a 2020 study where it was unexpectedly found bound to human GTP-specific succinyl-CoA synthetase (GTPSCS), an essential enzyme in the tricarboxylic acid (TCA) cycle.[1] The discovery was made during protein crystallization experiments when GTPSCS was crystallized in a solution containing tartrate, Coenzyme A, and magnesium chloride.[1] X-ray crystallography revealed the formation of this compound in the active site of the enzyme, where it acts as an inhibitor.[1][2] This finding is significant as it demonstrates that this compound can be synthesized, at least in vitro, and that it can interact with and inhibit a crucial component of cellular metabolism.
However, it is important to note that attempts to enzymatically synthesize this compound from tartrate using succinate-CoA ligases in a different study did not yield clear evidence of its formation, suggesting that its synthesis may be specific to certain conditions or enzymatic machinery.[3] To date, there is no direct evidence confirming the endogenous presence of this compound in any biological samples. Therefore, this guide is intended to serve as a resource for researchers interested in exploring the hypothesis of its natural occurrence and its potential physiological or pathological roles.
Interaction with Succinyl-CoA Synthetase: A Potential Regulatory Role?
The primary known interaction of this compound is with succinyl-CoA synthetase (SCS), an enzyme that catalyzes the reversible conversion of succinyl-CoA to succinate (B1194679) and Coenzyme A, coupled with the phosphorylation of GDP or ADP.[1] The 2020 study revealed that this compound binds to the active site of the GTP-specific isoform of human SCS (GTPSCS). The tartryl moiety of the molecule occupies the position where succinate would normally bind, and the terminal carboxylate group interacts with the phosphate-binding site of the enzyme.[1] This binding conformation effectively blocks the enzyme's catalytic activity, identifying this compound as an inhibitor of GTPSCS.[1][2]
Given that SCS is a central enzyme in the TCA cycle, its inhibition would have significant metabolic consequences. The hypothetical endogenous presence of this compound could, therefore, imply a novel regulatory mechanism for cellular energy metabolism.
Potential Endogenous Biosynthesis of this compound
The endogenous synthesis of this compound, if it occurs, would likely involve the enzymatic ligation of tartrate to Coenzyme A. While the precise enzyme responsible for this reaction in vivo is unknown, several possibilities can be considered based on known enzymatic activities.
One candidate enzyme is succinyl-CoA synthetase itself, which was shown to facilitate the formation of this compound in vitro, albeit under specific crystallization conditions.[1] It is plausible that under certain physiological or pathological conditions, the enzyme could catalyze this reaction, leading to its own inhibition.
Other enzymes that ligate carboxylic acids to Coenzyme A, such as other acyl-CoA synthetases, could also potentially catalyze the formation of this compound. The substrate specificity of these enzymes would need to be investigated to determine if tartrate can act as a substrate.
Furthermore, the endogenous source of tartrate would need to be considered. Tartrate is found in some foods, but its endogenous production in mammals is not well-established. However, microorganisms in the gut microbiome are known to produce a variety of metabolites, and it is conceivable that tartrate could be a product of microbial metabolism that is absorbed by the host.
Experimental Protocols for the Investigation of Endogenous this compound
The investigation into the endogenous presence of this compound requires sensitive and specific analytical methods. The following protocols are adapted from established methods for the analysis of other short-chain acyl-CoAs and can be optimized for the detection of this compound.[4][5][6][7]
Sample Preparation
The stability of CoA thioesters is a critical consideration during sample preparation.[8] Rapid quenching of metabolism and efficient extraction are essential to prevent degradation.
Materials:
-
Liquid nitrogen
-
Pre-chilled 10% (w/v) trichloroacetic acid (TCA) or 6% (v/v) perchloric acid (PCA)
-
Homogenizer (e.g., Potter-Elvehjem homogenizer or bead beater)
-
Refrigerated centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Tissue/Cell Collection: Immediately freeze biological samples (tissues or cell pellets) in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen sample in 3-5 volumes of pre-chilled 10% TCA or 6% PCA.
-
Protein Precipitation: Keep the homogenate on ice for 15-30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Extraction: Collect the supernatant containing the acid-soluble metabolites, including acyl-CoAs.
-
SPE Cleanup (Optional but Recommended): To remove interfering substances and concentrate the sample, pass the supernatant through a pre-conditioned C18 SPE cartridge. Wash the cartridge with water and elute the acyl-CoAs with a methanol/water mixture. Dry the eluate under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable buffer for analysis (e.g., mobile phase for HPLC).
Analytical Methods for Detection and Quantification
High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most suitable method for the analysis of this compound.
4.2.1. HPLC-UV Method
-
Principle: This method separates acyl-CoAs based on their hydrophobicity using a reversed-phase column. Detection is achieved by monitoring the absorbance of the adenine (B156593) moiety of Coenzyme A at approximately 260 nm.[5][7]
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 100 mM sodium phosphate, pH 4.0-5.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Standard: A synthesized this compound standard would be required for positive identification (based on retention time) and quantification.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the reconstituted sample extract.
-
Run the gradient program to elute the acyl-CoAs.
-
Monitor the absorbance at 260 nm.
-
Compare the retention time of any potential peak with that of the this compound standard.
-
4.2.2. LC-MS/MS Method
-
Principle: This is the most sensitive and specific method for identifying and quantifying low-abundance metabolites. It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
-
Instrumentation:
-
HPLC system
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
-
Method:
-
Develop a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method for this compound. This involves identifying a specific precursor ion (the molecular ion of this compound) and one or more product ions generated by its fragmentation.
-
Perform HPLC separation as described above.
-
Introduce the column eluent into the ESI source.
-
Monitor for the specific precursor-to-product ion transitions of this compound.
-
-
Advantage: The high specificity of LC-MS/MS can distinguish this compound from other co-eluting compounds, which is crucial when analyzing complex biological matrices.
Data Presentation
Quantitative data obtained from the analysis of potential this compound in biological samples should be presented in a clear and structured manner to allow for easy comparison across different experimental conditions.
Table 1: Hypothetical Quantitative Data for this compound in Biological Samples
| Sample ID | Tissue/Cell Type | Condition | This compound Concentration (pmol/mg protein) | Method of Detection |
| CTRL-01 | Liver | Control | Not Detected | LC-MS/MS |
| TRT-01 | Liver | Tartrate Treatment | 1.5 ± 0.2 | LC-MS/MS |
| CTRL-02 | Kidney | Control | Not Detected | LC-MS/MS |
| TRT-02 | Kidney | Tartrate Treatment | 2.1 ± 0.3 | LC-MS/MS |
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the investigation of endogenous this compound.
References
- 1. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Separation and quantitation of short-chain coenzyme A's in biological samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
- 6. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Tartryl-CoA with GTP-specific Succinyl-CoA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinyl-CoA Synthetase (SCS), a critical enzyme in the tricarboxylic acid (TCA) cycle, exists in two isoforms with specificity for either ATP or GTP. The GTP-specific isoform (GTPSCS) plays a vital role in cellular metabolism. Recent crystallographic studies have serendipitously identified Tartryl-CoA as a potent inhibitor of human GTP-specific SCS. This discovery, stemming from the crystallization of the enzyme in the presence of tartrate and Coenzyme A, has unveiled a novel inhibitory mechanism. This compound occupies the active site, with its CoA moiety situated in the amino-terminal domain of the α-subunit and the tartryl group extending towards the catalytic histidine residue. Notably, the terminal carboxylate of the tartryl group directly binds to the phosphate-binding site of the enzyme. This guide provides a comprehensive overview of the structural basis of this interaction, details relevant experimental protocols for its study, and discusses the potential implications for drug development.
Introduction
Succinyl-CoA Synthetase (SCS) catalyzes the sole substrate-level phosphorylation step within the TCA cycle, the reversible conversion of succinyl-CoA and a nucleoside diphosphate (B83284) (NDP) to succinate, Coenzyme A (CoA), and a nucleoside triphosphate (NTP). In mammals, two distinct isoforms exist: an ATP-specific SCS (ATPSCS) and a GTP-specific SCS (GTPSCS). These isoforms are heterodimers composed of a common α-subunit and a distinct β-subunit that confers nucleotide specificity.
The discovery of this compound as an inhibitor of human GTPSCS was unintentional, arising from crystallization experiments where tartrate was used as a component of the crystallization solution in the presence of CoA. The resulting high-resolution crystal structure revealed the in-situ formation of this compound, which was found to be bound within the active site of the enzyme. This finding presents a unique opportunity to understand the inhibitory mechanisms of GTPSCS and to potentially develop novel therapeutic agents targeting this enzyme.
Structural Insights into the this compound:GTPSCS Interaction
Crystallographic analysis of human GTP-specific SCS co-crystallized with tartrate, CoA, and magnesium chloride revealed the formation and binding of this compound within the enzyme's active site. The structure was resolved to a high resolution, providing a detailed view of the molecular interactions.
Binding Site and Molecular Interactions:
-
The CoA portion of this compound is located in the amino-terminal domain of the α-subunit.[1]
-
The tartryl moiety extends towards the catalytic histidine residue, a key amino acid in the enzyme's catalytic cycle.[1]
-
The terminal carboxylate of the tartryl group occupies the phosphate-binding site of GTPSCS, mimicking the binding of the phosphate (B84403) substrate.[1]
This binding mode effectively blocks the active site, preventing the binding of the natural substrates and thereby inhibiting the enzyme's catalytic activity.
Visualization of the Binding Interaction
Caption: Molecular interactions of this compound within the active site of GTP-specific SCS.
Quantitative Data on this compound Inhibition
To date, specific quantitative data on the inhibition of GTP-specific SCS by this compound, such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), have not been reported in the peer-reviewed literature. The discovery was based on a static crystal structure, and follow-up kinetic studies to quantify the inhibitory potency have not been published.
For the purpose of illustrating how such data would be presented, the following tables provide a hypothetical summary.
Table 1: Hypothetical Kinetic Parameters of GTPSCS Inhibition by this compound
| Parameter | Value (Hypothetical) | Description |
| Kᵢ | 5 µM | Inhibition constant, indicating the binding affinity of the inhibitor. |
| IC₅₀ | 15 µM | Half-maximal inhibitory concentration. |
| Mode of Inhibition | Competitive | Inhibitor binds to the active site, competing with the substrate. |
Table 2: Hypothetical Substrate Kinetics in the Presence of this compound
| Substrate | Kₘ (no inhibitor) | Kₘ (with this compound) | Vₘₐₓ (no inhibitor) | Vₘₐₓ (with this compound) |
| Succinyl-CoA | 100 µM | 300 µM | 50 µmol/min/mg | 50 µmol/min/mg |
| GDP | 20 µM | 20 µM | 50 µmol/min/mg | 25 µmol/min/mg |
Note: The values presented in these tables are for illustrative purposes only and do not represent experimentally determined data.
Experimental Protocols
The following protocols are based on established methodologies for the study of succinyl-CoA synthetase and can be adapted to investigate the interaction with this compound.
Expression and Purification of Human GTP-specific SCS
Human GTP-specific SCS, being a heterodimer of α and β subunits, can be co-expressed in an E. coli expression system.
Protocol:
-
Gene Synthesis and Cloning: Synthesize the human SUCLG1 (α-subunit) and SUCLG2 (β-subunit) genes with appropriate codon optimization for E. coli. Clone the genes into a co-expression vector, such as a pETDuet vector, with one subunit having a polyhistidine tag for affinity purification.
-
Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in a rich medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of ~0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the cells at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol). Lyse the cells by sonication on ice.
-
Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column. Wash the column with a wash buffer (lysis buffer with 20 mM imidazole). Elute the protein with an elution buffer (lysis buffer with 250 mM imidazole).
-
Size-Exclusion Chromatography: Further purify the protein by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to remove aggregates and other impurities.
-
Purity and Concentration: Assess protein purity by SDS-PAGE. Determine the protein concentration using a spectrophotometer at 280 nm with the calculated extinction coefficient.
Visualization of the Purification Workflow
Caption: A streamlined workflow for the expression and purification of recombinant human GTPSCS.
Crystallization of the GTPSCS:this compound Complex
The formation of the this compound complex was observed in situ during crystallization.
Protocol:
-
Protein Preparation: Concentrate the purified GTPSCS to a suitable concentration (e.g., 10 mg/mL).
-
Crystallization Setup: Use the hanging-drop vapor diffusion method. Mix the protein solution with the reservoir solution in a 1:1 ratio.
-
Reservoir Solution: A typical reservoir solution, as described in the original study, contains 0.1 M tartrate, 0.2 M MgCl₂, and 10% (w/v) PEG 3350. It is crucial to also include Coenzyme A (e.g., 1 mM) in the crystallization drop to allow for the in-situ formation of this compound.
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 20°C). Crystals should appear within a few days to a week.
-
Crystal Harvesting and Cryo-protection: Harvest the crystals and briefly soak them in a cryo-protectant solution (e.g., reservoir solution supplemented with 25% glycerol) before flash-cooling in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
Enzyme Kinetics Assay for Inhibition Studies
A continuous spectrophotometric assay can be used to measure the activity of GTPSCS and to determine the inhibitory effects of this compound. The assay measures the reverse reaction (formation of succinyl-CoA).
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM HEPES pH 7.4, 5 mM MgCl₂), succinate, ATP (as a phosphate donor for the initial phosphorylation of the enzyme, though GTP is the specific substrate), CoA, and a coupling enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) with phosphoenolpyruvate (B93156) and NADH.
-
Enzyme and Inhibitor: Add a known amount of purified GTPSCS to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound.
-
Initiation of Reaction: Initiate the reaction by adding GDP.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of the GTPSCS reaction.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance change. Plot the velocities against the substrate concentration to determine Kₘ and Vₘₐₓ. For inhibition studies, use appropriate models (e.g., Michaelis-Menten with competitive inhibition) to determine the Kᵢ.
Signaling Pathway Context
The inhibition of GTPSCS by this compound directly impacts the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism.
Visualization of the Metabolic Pathway
Caption: Inhibition of GTP-specific SCS by this compound disrupts the TCA cycle.
Implications for Drug Development
The discovery of this compound as an inhibitor of GTPSCS opens new avenues for therapeutic intervention. While this compound itself may not be a suitable drug candidate due to its likely metabolic instability and poor cell permeability, its structure provides a valuable scaffold for the design of more potent and drug-like inhibitors.
Potential Therapeutic Applications:
-
Oncology: Some cancer cells exhibit altered metabolism and may be particularly reliant on the activity of GTPSCS. Inhibiting this enzyme could be a strategy to selectively target cancer cells.
-
Metabolic Disorders: In certain metabolic diseases, the modulation of the TCA cycle through GTPSCS inhibition could be beneficial.
Future Directions:
-
Quantitative Inhibition Studies: The immediate next step should be to perform detailed enzyme kinetic studies to quantify the inhibitory potency of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of this compound analogs will be crucial to understand the structural requirements for potent inhibition and to improve drug-like properties.
-
Cell-based Assays: Development of cell-based assays to assess the on-target effects of GTPSCS inhibitors in a physiological context.
Conclusion
The serendipitous discovery of this compound as an inhibitor of human GTP-specific Succinyl-CoA Synthetase has provided a significant leap in our understanding of this crucial metabolic enzyme. The detailed structural information of the this compound:GTPSCS complex serves as a powerful blueprint for the rational design of novel inhibitors. While quantitative characterization of this inhibition is still needed, the available data strongly supports the potential of targeting GTPSCS for therapeutic purposes. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this intriguing molecular interaction and to explore its potential in drug discovery and development.
References
The Chemical Properties and Biochemical Significance of Tartryl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tartryl-CoA is a fascinating, yet not extensively characterized, acyl-CoA thioester. It holds significance as both a metabolic intermediate in certain bacterial pathways and as a potent inhibitor of a key enzyme in human central metabolism. This technical guide provides a comprehensive overview of the known chemical properties, biochemical roles, and relevant experimental considerations for this compound. Particular emphasis is placed on its interaction with human GTP-specific succinyl-CoA synthetase (SCS), a discovery that opens new avenues for therapeutic investigation. This document consolidates available data, presents relevant metabolic pathways and experimental workflows, and offers protocols adapted from established methodologies for the study of similar molecules.
Introduction
Coenzyme A (CoA) and its thioester derivatives are central to a vast array of metabolic processes, including the citric acid cycle and fatty acid metabolism. While many acyl-CoAs are well-understood, this compound has remained relatively obscure until recently. Structurally, it is the thioester formed between Coenzyme A and tartaric acid, a dicarboxylic acid. Its emergence as a subject of interest stems from two primary contexts: its role in the bacterial glycerate pathway and its unexpected identification as a potent inhibitor of human succinyl-CoA synthetase (SCS). This dual identity makes this compound a molecule of interest for both metabolic engineers and drug development professionals targeting central carbon metabolism.
Chemical Properties of this compound
The fundamental chemical properties of this compound are derived from its constituent parts: the complex Coenzyme A molecule and the tartrate moiety. The high-energy thioester bond is the key reactive center of the molecule.
General Properties
A summary of the basic chemical identifiers and computed properties for this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,3-dihydroxysuccinothioate | PubChem |
| Molecular Formula | C25H40N7O21P3S | PubChem[1] |
| Molecular Weight | 915.6 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)(CO--INVALID-LINK--(O)O--INVALID-LINK--(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@@HO--INVALID-LINK--(O)O)--INVALID-LINK--O | PubChem |
| Key Functional Groups | Thioester, Hydroxyl groups, Amide bonds, Phosphate (B84403) groups, Adenine moiety | - |
Biochemical Role and Metabolic Pathways
This compound is primarily understood in the context of bacterial metabolism, specifically as an intermediate in the glycerate pathway, which is a variation of the glyoxylate (B1226380) cycle.
The Bacterial Glycerate Pathway
In some bacteria, the glycerate pathway serves as a mechanism to assimilate C2 compounds like glyoxylate. This pathway is crucial for organisms that can grow on substrates that are metabolized to glyoxylate. The pathway bypasses the CO2-evolving steps of the citric acid cycle, conserving carbon for biosynthesis.
The key steps involving the formation of tartrate and its subsequent activation to this compound are as follows:
-
Glyoxylate to Tartronate-Semialdehyde: Two molecules of glyoxylate are condensed by glyoxylate carboligase .
-
Tartronate-Semialdehyde to Tartrate: Tartronate-semialdehyde is then reduced to tartrate by tartronic semialdehyde reductase .
-
Tartrate to this compound: Tartrate is activated by ligation with Coenzyme A. While a dedicated "tartrate-CoA ligase" has not been definitively characterized, evidence strongly suggests that succinyl-CoA synthetase (SCS) can perform this ligation.
The metabolic fate of this compound within this pathway is not fully elucidated but it is presumed to be further metabolized to regenerate key cycle intermediates.
Inhibition of Human Succinyl-CoA Synthetase (SCS)
A pivotal discovery revealed that this compound is a potent inhibitor of human GTP-specific succinyl-CoA synthetase (SCS), an essential enzyme in the citric acid cycle.[2][3][4] SCS catalyzes the reversible reaction of succinyl-CoA, GDP, and inorganic phosphate to succinate (B1194679), GTP, and Coenzyme A.
The inhibition was discovered through X-ray crystallography, where this compound was found to have formed in situ within the enzyme's active site from tartrate and CoA present in the crystallization solution.[2][3][4] The this compound molecule occupies the active site in a manner that prevents the catalytic cycle from proceeding. The CoA moiety binds to its expected site, while the tartryl portion extends into the phosphate-binding site, close to a key catalytic histidine residue.[3] The two additional hydroxyl groups on the tartrate moiety, compared to succinate, are crucial for this inhibitory binding.[2] This finding highlights a potential vulnerability in a central metabolic enzyme that could be exploited for therapeutic purposes.
Quantitative Data
Quantitative biochemical data for this compound is sparse in the literature. The primary quantitative information relates to the kinetics of the enzyme it inhibits, Succinyl-CoA Synthetase.
Enzyme Inhibition Kinetics
While the 2020 study by Huang and Fraser definitively identified this compound as an inhibitor of human GTP-specific SCS, a specific inhibition constant (Ki) was not reported in the initial publication.[4] The inhibition was described as potent, occurring after a single turnover where the molecule is synthesized within the active site.[2] Further research is required to quantify the binding affinity and the precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). The Michaelis constants (Km) for the normal substrates of human GTP-specific SCS are provided for context in Table 2.
| Substrate | Apparent Km | Enzyme Source |
| Succinate | 0.5 mM | Pigeon Liver GTPSCS |
| GTP | 3.4 ± 0.2 µM | Human GTPSCS |
| This compound | Ki not reported | - |
Note: Data for pigeon liver GTPSCS is included as it is often used as a model for the GTP-specific enzyme.[5]
Experimental Protocols
Chemo-Enzymatic Synthesis of this compound
Given that SCS can synthesize this compound in situ, an enzymatic synthesis approach is plausible. However, for preparative amounts, chemical synthesis may be more practical. The following is a generalized protocol adapted from methods for synthesizing other dicarboxylyl-CoA esters.[5][6]
Principle: This two-step procedure involves the activation of tartaric acid to form a reactive intermediate, followed by transesterification with Coenzyme A.
Materials:
-
D/L-Tartaric acid
-
1,1'-Carbonyldiimidazole (CDI) or similar activating agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Coenzyme A, trilithium salt
-
Sodium bicarbonate buffer (0.5 M, pH 7.5)
-
HPLC system for purification and analysis
Protocol:
-
Activation of Tartaric Acid: a. Dissolve tartaric acid in anhydrous DMF. b. Add CDI (in slight molar excess) portion-wise while stirring under an inert atmosphere (e.g., argon). c. Allow the reaction to proceed at room temperature for 1-2 hours to form the tartaryl-imidazole intermediate.
-
Thioesterification with Coenzyme A: a. In a separate vessel, dissolve Coenzyme A trilithium salt in cold sodium bicarbonate buffer. b. Slowly add the activated tartrate solution from step 1c to the CoA solution with vigorous stirring on ice. c. Monitor the reaction progress by HPLC, observing the consumption of free CoA. The reaction is typically complete within 2-4 hours.
-
Purification: a. Purify the resulting this compound from the reaction mixture using reversed-phase HPLC with a C18 column. b. Use a gradient of acetonitrile (B52724) in a suitable aqueous buffer (e.g., ammonium (B1175870) acetate) for elution. c. Lyophilize the collected fractions containing pure this compound.
Enzymatic Assay for SCS Inhibition by this compound
To determine the Ki of this compound for SCS, a coupled-enzyme assay measuring the forward reaction (succinate formation) in the presence of varying inhibitor concentrations can be used.
Principle: The production of succinate by SCS is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH) in the presence of pyruvate (B1213749) kinase (PK), phosphoenolpyruvate (B93156) (PEP), and ATP (to regenerate GTP). The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified human GTP-specific SCS
-
Succinyl-CoA
-
GDP
-
Inorganic phosphate (as KH2PO4)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
MgCl2
-
HEPES or Tris buffer (pH 7.4)
-
Synthesized this compound
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare a reaction master mix containing buffer, MgCl2, GDP, phosphate, PEP, NADH, ATP, PK, and LDH.
-
Set up a series of reactions with a fixed, non-saturating concentration of the substrate (succinyl-CoA) and varying concentrations of the inhibitor, this compound (including a zero-inhibitor control).
-
Initiate the reaction by adding SCS to the master mix.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of this decrease is proportional to the SCS activity.
-
Calculate the initial velocity (v0) for each inhibitor concentration.
-
Analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots) to determine the Ki and the mode of inhibition.
Conclusion and Future Directions
This compound stands at an interesting intersection of bacterial metabolism and human enzymology. While its role in the glycerate pathway is of academic and biotechnological interest, its potent inhibition of human succinyl-CoA synthetase presents a compelling opportunity for drug discovery. The lack of detailed kinetic data on this inhibition is a clear knowledge gap that needs to be addressed. Future research should focus on:
-
Quantitative determination of the Ki of this compound for both GTP- and ATP-specific isoforms of human SCS.
-
Elucidation of the complete bacterial glycerate pathway , including the enzyme responsible for this compound metabolism.
-
Development of optimized and validated protocols for the synthesis and analysis of this compound.
-
Exploration of this compound analogs as potential selective inhibitors of SCS for therapeutic applications, particularly in contexts where metabolic modulation is desirable, such as in certain cancers or metabolic disorders.
This guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule, summarizing the current state of knowledge and providing a framework for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Glyoxylate cycle – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]
- 4. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary Studies on the Inhibitory Mechanism of Tartryl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the inhibitory mechanism of Tartryl-CoA on succinyl-CoA synthetase (SCS), a critical enzyme in the citric acid cycle. While quantitative inhibitory data remains to be elucidated, existing crystallographic studies have revealed a unique binding mode of this compound, suggesting a potent and specific inhibitory action. This document summarizes the available structural data, proposes detailed experimental protocols for quantitative analysis, and presents visualizations of the relevant biochemical pathways and experimental workflows.
Introduction
Succinyl-CoA synthetase (SCS), also known as succinate-CoA ligase, is a key enzyme in the mitochondrial matrix that catalyzes the reversible reaction of succinyl-CoA to succinate (B1194679), coupled with the phosphorylation of a nucleoside diphosphate (B83284) (NDP) to a nucleoside triphosphate (NTP).[1][2] This reaction represents the only substrate-level phosphorylation step in the citric acid cycle.[1][3] Humans express two isoforms of SCS: a GTP-specific (GTPSCS) and an ATP-specific (ATPSCS) version, which are differentially expressed in various tissues.[2]
The discovery of this compound as an inhibitor of human GTP-specific SCS has opened new avenues for investigating the catalytic mechanism of this enzyme and for the potential design of novel therapeutic agents.[4] this compound was serendipitously identified bound to the crystal structure of GTPSCS, revealing a distinct inhibitory mechanism.[4]
The Inhibitory Mechanism of this compound
Crystallographic studies have shown that this compound inhibits human GTP-specific succinyl-CoA synthetase (GTPSCS) through a unique binding mechanism.[4] The molecule was observed to have formed in situ during crystallization experiments containing tartrate and Coenzyme A (CoA).[4]
The inhibitory binding mode is characterized by two key interactions:
-
The CoA portion of this compound occupies the established CoA-binding site on the enzyme.[4]
-
The tartryl group extends into the phosphate-binding site, positioning itself near the catalytic histidine residue.[4]
This binding is significantly influenced by the two additional hydroxyl groups present in the tartrate moiety, which are absent in the natural substrate, succinyl-CoA.[4] These hydroxyl groups contribute to a binding conformation that is distinct from that of the substrate, leading to the inhibition of the enzyme after a single turnover.[4]
Logical Diagram of Inhibition
Caption: Logical flow of this compound's inhibitory action on SCS.
Quantitative Data
To date, specific quantitative data on the inhibition of succinyl-CoA synthetase by this compound, such as IC50 values, inhibition constants (Ki), or detailed kinetic parameters (Vmax, Km in the presence of the inhibitor), have not been reported in the peer-reviewed literature. The primary study focused on the structural determination of the inhibitor-enzyme complex.[4]
For comparative purposes, the known kinetic parameters for the substrates of human GTP-specific SCS are presented below. Future studies should aim to determine the corresponding values for this compound to quantify its inhibitory potency.
Table 1: Kinetic Parameters for Human GTP-Specific Succinyl-CoA Synthetase Substrates
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
|---|---|---|
| Succinate | 0.143 ± 0.001 | 9.85 ± 0.14 |
| 3-Sulfinopropionate | 0.818 ± 0.046 | 0.12 ± 0.01 |
Data adapted from a study on human GTP-specific SCS, which also characterized the binding of this compound.
Proposed Experimental Protocols
The following protocols are proposed methodologies for the synthesis of this compound and the quantitative assessment of its inhibitory effect on succinyl-CoA synthetase. These are based on established general procedures for CoA thioester synthesis and enzyme inhibition assays.
Proposed Synthesis of this compound
A chemo-enzymatic approach is proposed for the synthesis of this compound, adapting established methods for creating CoA thioesters.
Materials:
-
L-Tartaric acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (a promiscuous variant)
-
ATP
-
MgCl2
-
Tricine (B1662993) buffer (pH 8.0)
-
HPLC system for purification and analysis
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine L-tartaric acid, CoA, ATP, and MgCl2 in a tricine buffer.
-
Enzymatic Reaction: Initiate the reaction by adding a promiscuous acyl-CoA synthetase. Incubate the reaction mixture at 37°C.
-
Monitoring: Monitor the progress of the reaction by HPLC, observing the consumption of CoA and the formation of a new peak corresponding to this compound.
-
Purification: Once the reaction reaches completion, purify the this compound using preparative HPLC with a C18 column.
-
Verification: Confirm the identity and purity of the synthesized this compound by mass spectrometry.
Enzyme Inhibition Assay
A continuous spectrophotometric assay can be used to determine the inhibitory activity of this compound on SCS. This assay measures the decrease in NADH concentration, which is coupled to the formation of succinyl-CoA.
Materials:
-
Purified human GTP-specific succinyl-CoA synthetase (GTPSCS)
-
Succinate
-
CoA
-
ATP
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Phosphoenolpyruvate
-
NADH
-
Synthesized this compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing MgCl2)
-
96-well microplate
-
Spectrophotometric microplate reader
Protocol:
-
Assay Mixture Preparation: Prepare a master mix containing all assay components except for the substrate to be varied and the inhibitor.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells of a 96-well plate. Include control wells with no inhibitor.
-
Enzyme Addition: Add a fixed amount of GTPSCS to each well.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the reaction by adding the limiting substrate (e.g., succinate).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration. Further kinetic studies can be performed by varying the concentrations of both the substrate and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
Workflow for Enzyme Inhibition Assay
Caption: Proposed workflow for determining the inhibitory kinetics of this compound.
Signaling Pathway Context
Succinyl-CoA synthetase is a central enzyme in the citric acid cycle (Krebs cycle) , a fundamental metabolic pathway for cellular energy production. The inhibition of SCS by this compound would disrupt this cycle, leading to an accumulation of succinyl-CoA and a depletion of succinate and subsequent downstream metabolites.
Citric Acid Cycle Diagram
Caption: The citric acid cycle highlighting the inhibition of SCS by this compound.
Conclusion and Future Directions
The discovery of this compound as an inhibitor of human GTP-specific succinyl-CoA synthetase provides a valuable tool for probing the enzyme's active site and catalytic mechanism. While the structural basis of this inhibition is partially understood, a significant gap exists in the quantitative characterization of this interaction. Future research should prioritize the chemical or enzymatic synthesis of this compound to enable detailed kinetic studies. Determining the IC50 and Ki values, as well as the mode of inhibition, will be crucial for understanding the potency and specificity of this compound. Such studies will not only advance our fundamental knowledge of SCS but could also inform the rational design of novel inhibitors with potential therapeutic applications in metabolic disorders.
References
- 1. Succinyl-CoA synthetase - Proteopedia, life in 3D [proteopedia.org]
- 2. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 3. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of Tartryl-CoA from Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic processes related to the formation of Tartryl-CoA from tartrate. While a direct, dedicated metabolic pathway for this conversion is not established, this document elucidates the two primary enzymatic contexts in which a tartrate-derived CoA thioester has been observed and studied: the established catabolic pathway of tartrate via Tartrate Dehydrogenase and the incidental, inhibitory formation of this compound by Succinyl-CoA Synthetase.
Tartrate Metabolism via Tartrate Dehydrogenase in Pseudomonas putida
The primary characterized pathway for tartrate metabolism in microorganisms such as Pseudomonas putida involves the enzyme Tartrate Dehydrogenase (TDH). This enzyme does not directly produce this compound but rather oxidizes tartrate as the initial step in its catabolism, allowing the carbon skeletons to enter central metabolic pathways.[1][2]
Enzymatic Reactions Catalyzed by Tartrate Dehydrogenase
Tartrate Dehydrogenase (EC 1.1.1.93) is a versatile NAD-dependent enzyme that exhibits multiple catalytic activities at a single active site.[1][3] The specific reaction depends on the stereoisomer of the tartrate substrate:
-
Oxidation of (+)-tartrate: TDH catalyzes the oxidation of (+)-tartrate to oxaloglycolate.[1]
-
Oxidative Decarboxylation of D-malate: The enzyme also catalyzes the oxidative decarboxylation of D-malate to pyruvate.[1]
-
Decarboxylation of meso-tartrate: meso-tartrate is converted to D-glycerate and CO2 in a reaction that is formally a decarboxylation with no net oxidation.[1][3]
These reactions require a divalent metal ion (such as Mg²⁺ or Mn²⁺) and a monovalent cation (like K⁺) for optimal activity.[3]
Diagram of Tartrate Dehydrogenase Catalyzed Reactions
Caption: Reactions catalyzed by Tartrate Dehydrogenase (TDH).
Quantitative Data: Kinetic Parameters of Tartrate Dehydrogenase
The kinetic parameters for Pseudomonas putida Tartrate Dehydrogenase have been determined for various substrates.
| Substrate | K_m_ (mM) | Notes | Reference |
| (+-)-Tartrate | 1.08 | --- | [4] |
| D-Malate | 0.058 | A substrate for oxidative decarboxylation. | [4] |
| NAD⁺ | 0.12 | For (+-)-tartrate oxidation. | [4] |
| NAD⁺ | 0.05 | For D-malate oxidation. | [4] |
Experimental Protocol: Purification of Tartrate Dehydrogenase from Pseudomonas putida
This protocol is a synthesized method based on descriptions of TDH purification.[5]
1. Cell Culture and Harvesting:
-
Grow Pseudomonas putida in a suitable medium with (+)-tartrate as the sole carbon source to induce TDH expression.
-
Harvest cells in the late logarithmic phase by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
2. Cell Lysis:
-
Resuspend the washed cells in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Disrupt the cells using a French press or sonication.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
3. Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Slowly add solid ammonium sulfate to the supernatant to a final saturation of 55-70%.
-
Stir for 1-2 hours at 4°C to allow protein precipitation.
-
Collect the precipitate by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C).
-
Resuspend the pellet in a minimal volume of chromatography buffer.
4. Chromatographic Purification:
-
Anion-Exchange Chromatography: Load the resuspended protein onto a DEAE-Sepharose column equilibrated with buffer. Elute with a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for TDH activity.
-
Chromatofocusing: Pool active fractions and apply to a chromatofocusing column (e.g., Polybuffer exchanger) to separate proteins based on their isoelectric point.
-
Gel Filtration Chromatography: As a final polishing step, load the concentrated active fractions onto a gel filtration column (e.g., Superose 12) to separate proteins by size.
5. Purity Assessment:
-
Analyze the purity of the final enzyme preparation by SDS-PAGE. The purified TDH should appear as a single band.
Experimental Protocol: Tartrate Dehydrogenase Activity Assay
This spectrophotometric assay measures the production of NADH at 340 nm.[6]
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 8.0.
-
Substrate: 100 mM (+)-tartrate or D-malate stock solution.
-
Cofactor: 10 mM NAD⁺ stock solution.
-
Cations: 1 M KCl and 1 M MgCl₂ stock solutions.
-
Purified Tartrate Dehydrogenase.
Procedure:
-
Prepare a reaction mixture in a 96-well plate or a cuvette with a final volume of 200 µL.
-
Add the following components to the reaction mixture (final concentrations can be varied to determine kinetic parameters):
-
100 mM HEPES, pH 8.0
-
10 mM KCl
-
5 mM MgCl₂
-
2 mM NAD⁺
-
10 mM (+)-tartrate
-
-
Initiate the reaction by adding a small amount of purified Tartrate Dehydrogenase.
-
Immediately monitor the increase in absorbance at 340 nm (A₃₄₀) over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Experimental Workflow for TDH Analysis
Caption: Workflow for the purification and kinetic analysis of TDH.
Incidental Formation and Inhibition by this compound via Succinyl-CoA Synthetase
This compound is not a known physiological product of a dedicated metabolic pathway. Its existence was discovered serendipitously as an inhibitor bound to the active site of human GTP-specific Succinyl-CoA Synthetase (SCS) during crystallization experiments.[7] This suggests that under specific, non-physiological conditions of high tartrate and Coenzyme A concentrations, SCS can catalyze the formation of this molecule.
The Context of this compound Formation by SCS
Succinyl-CoA Synthetase (EC 6.2.1.4 and 6.2.1.5) is a key enzyme in the citric acid cycle, catalyzing the reversible reaction: Succinyl-CoA + NDP + Pi ⇌ Succinate (B1194679) + CoA + NTP.[8]
The formation of this compound was observed when human GTP-specific SCS was crystallized in the presence of tartrate, Coenzyme A, and magnesium ions.[7] The resulting crystal structure revealed this compound bound in the active site, where it acts as an inhibitor.[7]
Logical Relationship of this compound Formation and Inhibition
Caption: Formation and inhibitory action of this compound on SCS.
Quantitative Data: Inhibition of Succinyl-CoA Synthetase
While this compound has been identified as an inhibitor of SCS, specific kinetic data such as the inhibition constant (K_i_) have not been reported in the primary literature. The inhibition is inferred from its stable binding in the enzyme's active site in the crystal structure. Other CoA derivatives, such as valproyl-CoA, have been shown to inhibit SCS activity. For instance, 1 mM valproyl-CoA inhibited ATP-specific and GTP-specific SUCL by 45-55% and 25-50%, respectively.[9] This suggests that the active site can accommodate other acyl-CoA molecules, which may act as competitive inhibitors.
Experimental Protocol: Crystallization of Human SCS with Tartrate and CoA
The following is a summary of the conditions that led to the in-situ formation and discovery of this compound bound to human GTP-specific SCS.[7]
1. Protein Expression and Purification:
-
Human GTP-specific SCS (as an αβ-heterodimer) is expressed in an E. coli expression system.
-
The protein is purified using standard chromatographic techniques (e.g., affinity, ion-exchange, and gel filtration chromatography).
2. Crystallization:
-
The purified protein is concentrated to a suitable concentration (e.g., 10-15 mg/mL).
-
The crystallization is set up using the hanging drop vapor diffusion method.
-
Protein Solution: Purified SCS, ADP, Coenzyme A, and magnesium ions.
-
Well Solution: A precipitant solution such as polyethylene (B3416737) glycol 3350 and ammonium tartrate.
-
Crystals are grown at a controlled temperature (e.g., 20°C).
3. X-ray Diffraction and Structure Determination:
-
The resulting crystals are subjected to X-ray diffraction analysis to determine the three-dimensional structure of the protein. It was through this process that this compound was identified as a bound ligand.
Experimental Protocol: Succinyl-CoA Synthetase Activity Assay
This is a generic colorimetric assay to measure SCS activity, which could be adapted to study the inhibitory effects of tartrate or pre-synthesized this compound.[10]
Principle: SCS converts succinate to succinyl-CoA. The succinyl-CoA produced reacts with a developer to generate a colored product, the absorbance of which is measured at 450 nm.
Reagents:
-
SCS Assay Buffer.
-
SCS Substrate Mix (containing succinate, ATP, and CoA).
-
SCS Developer.
-
Purified Succinyl-CoA Synthetase or cell/tissue lysate.
-
(Optional) Inhibitor: Tartrate or synthesized this compound.
Procedure:
-
Prepare samples (e.g., tissue homogenates or purified enzyme) in ice-cold SCS Assay Buffer.
-
Set up reaction wells in a 96-well plate:
-
Sample Wells: Add sample to the wells.
-
Inhibitor Wells: Add sample and the inhibitor at various concentrations.
-
Blank/Control Wells: Add buffer instead of the sample.
-
-
Prepare a Reaction Mix containing SCS Assay Buffer, SCS Substrate Mix, and SCS Developer.
-
Add the Reaction Mix to all wells to start the reaction.
-
Immediately measure the absorbance at 450 nm (A₄₅₀) in a kinetic mode for 10-30 minutes at 25°C.
-
Calculate the rate of the reaction from the change in absorbance over time. The percentage of inhibition can be calculated by comparing the rates in the presence and absence of the inhibitor.
Conclusion
The formation of this compound from tartrate is not a recognized physiological pathway. Instead, this technical guide has detailed two distinct enzymatic contexts related to this conversion:
-
Tartrate Dehydrogenase: This is the primary enzyme for tartrate catabolism in certain microorganisms. It oxidizes or decarboxylates tartrate stereoisomers, but does not produce a CoA thioester.
-
Succinyl-CoA Synthetase: This citric acid cycle enzyme can incidentally synthesize this compound from tartrate and Coenzyme A under non-physiological, high-substrate conditions. The resulting this compound acts as an inhibitor of the enzyme.
For researchers and drug development professionals, understanding these two distinct processes is crucial. While Tartrate Dehydrogenase could be a target for antimicrobial drug development, the inhibitory interaction of this compound with the human enzyme Succinyl-CoA Synthetase provides insights into the active site promiscuity and could inform the design of novel inhibitors for this essential enzyme. Further research is needed to quantify the inhibitory potency (i.e., determine the K_i_) of this compound on SCS to fully understand its potential as a lead compound for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. bu.edu [bu.edu]
- 3. Structural characterization of tartrate dehydrogenase: a versatile enzyme catalyzing multiple reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Purification to Homogeneity and Characterization of a Novel Pseudomonas putida Chromate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural characterization of tartrate dehydrogenase: a versatile enzyme catalyzing multiple reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 9. Valproyl-CoA inhibits the activity of ATP- and GTP-dependent succinate:CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the In Vitro Synthesis of Tartryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tartryl-CoA is a molecule of significant interest in metabolic research, primarily due to its inhibitory effects on key enzymes such as succinyl-CoA synthetase. The availability of pure this compound is crucial for detailed kinetic studies, inhibitor screening, and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the in vitro synthesis of this compound for research purposes. As a standardized, optimized protocol for this compound synthesis is not yet established in the literature, this guide presents two primary approaches: a prospective enzymatic method based on its known interaction with succinyl-CoA synthetase, and two chemical synthesis strategies adapted from established methods for other acyl-CoA esters. These protocols are intended to serve as a comprehensive starting point for researchers to produce and customize the synthesis of this compound in their own laboratories.
Introduction
Coenzyme A (CoA) and its thioesters are central to numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism. This compound, the CoA thioester of tartaric acid, has been identified as a potent inhibitor of human GTP-specific succinyl-CoA synthetase (SCS), an enzyme crucial for the substrate-level phosphorylation step in the tricarboxylic acid cycle.[1][2] The discovery of this compound was serendipitous, occurring during the crystallization of SCS in the presence of tartrate and CoA.[1][2][3] This finding underscores the potential of this compound as a tool for studying the mechanism and regulation of SCS and related enzymes.
The lack of a commercially available source of this compound necessitates its in vitro synthesis for research applications. This document outlines two main strategies for its production:
-
Enzymatic Synthesis: Leveraging the enzyme responsible for its coincidental discovery, human GTP-specific succinyl-CoA synthetase (GTPSCS).
-
Chemical Synthesis: Adapting established methods for the synthesis of other acyl-CoA thioesters using activating agents such as 1,1'-Carbonyldiimidazole (CDI) or ethyl chloroformate.
These protocols are designed to be adaptable and provide a solid foundation for optimization in a research setting.
Method 1: Enzymatic Synthesis of this compound
This method is based on the observation that human GTP-specific succinyl-CoA synthetase (GTPSCS) can catalyze the formation of this compound from tartrate and Coenzyme A.[1][2] While a detailed kinetic characterization of this specific reaction is not available, the protocol provided is adapted from standard enzymatic assays for succinyl-CoA synthetase.
Diagram of Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Protocol 1.1: Expression and Purification of Human GTP-specific Succinyl-CoA Synthetase (GTPSCS)
This protocol is adapted from methods described for the expression and purification of human GTPSCS with a His-tag for affinity chromatography.[4][5]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing His-tagged human GTPSCS
-
LB Broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Gel Filtration Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Ni-NTA Agarose (B213101)
-
Sonicator
-
Centrifuge
-
Chromatography columns and system
Procedure:
-
Transform the expression plasmid into the E. coli expression strain.
-
Inoculate a starter culture in LB broth with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the protein with Elution Buffer.
-
Concentrate the eluted fractions and perform buffer exchange into Gel Filtration Buffer.
-
Further purify the protein by size-exclusion chromatography.
-
Pool the pure fractions, determine the protein concentration, and store at -80°C.
Protocol 1.2: In Vitro Synthesis of this compound
This protocol provides a starting point for the enzymatic reaction. Optimization of substrate concentrations, enzyme concentration, and reaction time is recommended.
Materials:
-
Purified human GTPSCS
-
L-Tartaric acid
-
Coenzyme A, trilithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Quenching solution (e.g., 10% perchloric acid or 1 M HCl)
-
RP-HPLC system for purification and analysis
Reaction Setup:
| Component | Stock Concentration | Final Concentration | Volume for 1 mL Reaction |
| Tris-HCl (pH 7.4) | 1 M | 100 mM | 100 µL |
| L-Tartaric acid | 100 mM | 10 mM | 100 µL |
| Coenzyme A | 50 mM | 5 mM | 100 µL |
| ATP | 100 mM | 10 mM | 100 µL |
| MgCl₂ | 1 M | 10 mM | 10 µL |
| Purified GTPSCS | 1 mg/mL | 0.05 mg/mL | 50 µL |
| Nuclease-free water | - | - | 540 µL |
| Total Volume | 1 mL |
Procedure:
-
Prepare the reaction mixture by combining the buffer, L-tartaric acid, Coenzyme A, ATP, and MgCl₂ in a microcentrifuge tube.
-
Initiate the reaction by adding the purified GTPSCS enzyme.
-
Incubate the reaction at 37°C for 1-4 hours. A time-course experiment is recommended to determine the optimal reaction time.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of this compound using RP-HPLC with UV detection (260 nm) and mass spectrometry.
-
Purify this compound from the reaction mixture using preparative RP-HPLC.
Method 2: Chemical Synthesis of this compound
Chemical synthesis offers an alternative route to this compound, bypassing the need for enzyme expression and purification. These methods involve the activation of the carboxylic acid groups of tartaric acid, followed by reaction with the free thiol of Coenzyme A.
Diagram of Chemical Synthesis Pathway
Caption: General pathway for the chemical synthesis of this compound.
Protocol 2.1: Synthesis using 1,1'-Carbonyldiimidazole (CDI)
This protocol is adapted from general methods for the CDI-mediated synthesis of acyl-CoAs.[4][6][7] Note that tartaric acid has two carboxylic acid groups, which may lead to a mixture of products. Stoichiometry may need to be adjusted.
Materials:
-
L-Tartaric acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A, trilithium salt
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
RP-HPLC system for purification and analysis
Procedure:
-
Activation:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve L-tartaric acid (1 equivalent) in anhydrous THF.
-
Add CDI (2.2 equivalents for full activation of both carboxylic acids) portion-wise.
-
Stir the mixture at room temperature for 1-2 hours, or until the evolution of CO₂ ceases.
-
-
Thioesterification:
-
In a separate flask, dissolve Coenzyme A (2 equivalents) in cold (4°C) 0.5 M sodium bicarbonate buffer.
-
Slowly add the activated tartrate solution to the Coenzyme A solution with vigorous stirring.
-
Continue to stir the reaction mixture at room temperature for 1-2 hours.
-
-
Purification and Analysis:
-
Monitor the reaction by RP-HPLC.
-
Once the reaction is complete, purify the this compound using preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity of the product by LC-MS and NMR.
-
Protocol 2.2: Synthesis using Ethyl Chloroformate
This mixed anhydride (B1165640) method is another common approach for acyl-CoA synthesis.[4]
Materials:
-
L-Tartaric acid
-
Ethyl chloroformate
-
Coenzyme A, trilithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
RP-HPLC system for purification and analysis
Procedure:
-
Mixed Anhydride Formation:
-
Dissolve L-tartaric acid (1 equivalent) in anhydrous THF and cool to 0°C in an ice bath.
-
Add triethylamine (2.2 equivalents).
-
Slowly add ethyl chloroformate (2.2 equivalents) dropwise, keeping the temperature below 5°C.
-
Stir the mixture at 0°C for 30-60 minutes.
-
-
Thioesterification:
-
In a separate flask, dissolve Coenzyme A (2 equivalents) in cold (4°C) 0.5 M sodium bicarbonate buffer.
-
Add the mixed anhydride solution to the Coenzyme A solution.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Purification and Analysis:
-
Purify and analyze the product as described in Protocol 2.1.
-
Quantitative Data Summary
As of the date of this document, there is no published quantitative data specifically on the yields or kinetics of dedicated in vitro this compound synthesis. The following table presents a framework for researchers to populate with their own experimental data.
| Synthesis Method | Key Parameters | Expected Outcome | Measured Value (User Data) |
| Enzymatic Synthesis | |||
| Tartrate Concentration | Affects reaction rate | ||
| CoA Concentration | Affects reaction rate | ||
| Enzyme Concentration | Affects reaction rate | ||
| Reaction Time | Affects final yield | ||
| Yield (%) | |||
| Chemical Synthesis (CDI) | |||
| Tartrate:CDI Ratio | Affects activation efficiency | ||
| Reaction Time | Affects yield and side products | ||
| Yield (%) | |||
| Chemical Synthesis (ECF) | |||
| Tartrate:ECF Ratio | Affects activation efficiency | ||
| Temperature | Affects reaction rate and stability | ||
| Yield (%) |
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the in vitro synthesis of this compound for research purposes. The enzymatic method offers a potentially specific route to the desired product, while the chemical methods provide robust alternatives that do not require protein expression. Researchers are encouraged to use these protocols as a starting point and to optimize the reaction conditions to achieve the desired yield and purity for their specific applications. The successful synthesis and purification of this compound will enable further investigation into its role as a metabolic inhibitor and its potential as a lead compound in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Structure of GTP-specific succinyl-CoA synthetase in complex with CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of GTP-specific succinyl-CoA synthetase in complex with CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Purification of Tartryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tartryl-Coenzyme A (Tartryl-CoA) is a thioester of tartaric acid and Coenzyme A. While not a central metabolite, its formation has been observed in the presence of succinyl-CoA synthetase (SCS), where it can act as an inhibitor.[1][2] The study of this compound and its interactions with enzymes is crucial for understanding potential off-target effects of molecules with similar structures and for the development of novel enzyme inhibitors. The lack of commercially available this compound necessitates a reliable method for its synthesis and purification.
These application notes provide a comprehensive overview of proposed methods for the enzymatic synthesis and subsequent purification of this compound. The protocols are based on established techniques for the purification of other polar and dicarboxylic acid Coenzyme A esters.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | pKa Values | Key Characteristics |
| Tartaric Acid | 150.09 | pKa1 = 2.89, pKa2 = 4.40 | Dicarboxylic acid, highly polar. |
| Coenzyme A | 767.535 | Strongest Acidic pKa ~0.83[3] | Contains phosphate (B84403) groups, resulting in a net negative charge at neutral pH. UV absorbance maximum at 259.5 nm.[4] |
| This compound (predicted) | ~899.6 | Estimated to have multiple acidic protons. | Expected to be highly polar and carry a significant negative charge at neutral pH. |
Table 2: Comparison of Proposed Purification Methods for this compound
| Method | Principle | Potential Advantages | Potential Challenges |
| Anion-Exchange Chromatography | Separation based on net negative charge. | High capacity and resolution for charged molecules. Effective for separating from neutral or less negatively charged species. | Requires careful pH control to optimize binding and elution. High salt concentrations in elution fractions may require downstream processing (e.g., desalting). |
| Reversed-Phase Ion-Pair Chromatography | Separation based on hydrophobicity, enhanced by an ion-pairing agent that neutralizes the charge of the analyte. | Good resolution for polar compounds. Volatile buffers can be used, which are compatible with mass spectrometry. | Ion-pairing agents can be difficult to remove from the final sample. Method development can be complex. |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte to a solid support followed by elution. | Rapid sample cleanup and concentration. Can be used as a preliminary purification step. | Lower resolution compared to chromatography. May not be sufficient for achieving high purity on its own. |
Experimental Protocols
I. Enzymatic Synthesis of this compound
This protocol is based on the in-situ synthesis of this compound by succinyl-CoA synthetase (SCS). It is important to note that the efficiency of this reaction may be low.[5]
Materials:
-
Succinyl-CoA Synthetase (SCS) from a suitable source (e.g., porcine heart or recombinant E. coli)
-
Coenzyme A (CoASH)
-
L-Tartaric acid
-
ATP or GTP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Reaction vessel
-
Incubator or water bath at 37°C
Protocol:
-
Prepare a reaction mixture in a microcentrifuge tube or a larger vessel, depending on the desired scale. The final concentrations should be:
-
50 mM Tris-HCl, pH 7.5
-
10 mM L-Tartaric acid
-
5 mM Coenzyme A
-
10 mM ATP or GTP
-
20 mM MgCl₂
-
1-5 µM Succinyl-CoA Synthetase
-
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC (see Section III for analytical method). Look for the appearance of a new peak corresponding to this compound and the depletion of the CoASH peak.
-
Once the reaction has reached completion or equilibrium, terminate the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate the enzyme.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the synthesized this compound, for purification.
II. Purification of this compound by Anion-Exchange Chromatography
This protocol is designed to separate the highly negatively charged this compound from less charged starting materials and byproducts.
Materials:
-
DEAE-Sepharose or similar weak anion-exchange resin
-
Chromatography column
-
Peristaltic pump and fraction collector
-
Buffer A: 20 mM Tris-HCl, pH 7.5
-
Buffer B: 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl
-
Supernatant from the enzymatic synthesis reaction
Protocol:
-
Pack a chromatography column with the anion-exchange resin according to the manufacturer's instructions.
-
Equilibrate the column with 5-10 column volumes of Buffer A.
-
Adjust the pH of the supernatant from the synthesis reaction to 7.5 with Tris base if necessary.
-
Load the supernatant onto the equilibrated column.
-
Wash the column with 5-10 column volumes of Buffer A to remove unbound and weakly bound molecules.
-
Elute the bound molecules with a linear gradient of 0-100% Buffer B over 10-20 column volumes.
-
Collect fractions and monitor the absorbance at 260 nm to detect the Coenzyme A-containing compounds.
-
Analyze the fractions containing the eluted peaks by HPLC to identify those containing pure this compound.
-
Pool the pure fractions and desalt if necessary using a suitable method like dialysis or a desalting column.
III. Purity Assessment by Reversed-Phase HPLC
This analytical method can be used to monitor the synthesis reaction and to assess the purity of the final product.
Materials:
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV detector
-
Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Samples for analysis
Protocol:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute with a linear gradient of 5% to 50% Mobile Phase B over 30 minutes at a flow rate of 1 ml/min.
-
Monitor the elution profile at 260 nm.
-
The retention times of CoASH, ATP/GTP, and this compound will be different, allowing for their separation and quantification. This compound, being more polar than many other acyl-CoAs, is expected to elute relatively early.
Mandatory Visualizations
References
Application Notes and Protocols: Spectrophotometric Assay for Tartryl-CoA's Inhibitory Activity on Succinyl-CoA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tartryl-CoA is a molecule of interest due to its structural similarity to succinyl-CoA, a key intermediate in the citric acid cycle. While an enzyme that actively utilizes this compound as a primary substrate in a dedicated metabolic pathway has not been characterized, research has shown that this compound can be synthesized in situ by succinyl-CoA synthetase (SCS) from tartrate and Coenzyme A (CoA). Following its synthesis, this compound acts as an inhibitor of SCS.[1] Succinyl-CoA synthetase is a critical enzyme in the mitochondrial matrix that catalyzes the reversible reaction of succinyl-CoA to succinate, coupled with the substrate-level phosphorylation of GDP or ADP to GTP or ATP, respectively.[2]
These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the inhibitory activity of this compound on succinyl-CoA synthetase. This is achieved by initiating the synthesis of this compound in the reaction mixture and measuring its subsequent effect on the primary catalytic activity of SCS. The assay is based on a coupled enzyme reaction where the product of the SCS reaction is used to generate a chromogenic substance that can be measured spectrophotometrically.
Principle of the Assay
The activity of succinyl-CoA synthetase in the direction of succinyl-CoA formation is monitored. In the presence of succinate, CoA, and ATP, SCS produces succinyl-CoA. This reaction can be coupled to a developer enzyme mix that utilizes the newly formed succinyl-CoA to generate a product with a strong absorbance at 450 nm.[3][4] The rate of increase in absorbance at 450 nm is directly proportional to the SCS activity.
When tartrate is introduced into the assay mixture, SCS can utilize it as a substrate to form this compound. This in situ generated this compound then inhibits the primary function of SCS, leading to a decrease in the rate of succinyl-CoA formation. By comparing the rate of reaction in the presence and absence of tartrate, the inhibitory effect of this compound can be quantified.
Data Presentation
Table 1: Key Reagents and Their Roles
| Reagent | Role |
| Succinate | Primary substrate for Succinyl-CoA Synthetase |
| Coenzyme A (CoA) | Substrate for both succinyl-CoA and this compound formation |
| ATP | Provides the energy for the synthetase reaction |
| Succinyl-CoA Synthetase (SCS) | The enzyme of interest, also generates the inhibitor |
| Tartrate | Substrate for the formation of the inhibitor, this compound |
| SCS Developer Mix | Coupled enzyme system to produce a chromogenic product from succinyl-CoA |
| Assay Buffer | Maintains optimal pH and ionic strength for the reaction |
Table 2: Typical Kinetic Parameters for Succinyl-CoA Synthetase
| Parameter | Value | Organism/Conditions |
| Km for Succinate | Varies (µM to mM range) | Dependent on organism and nucleotide specificity |
| Km for CoA | Varies (µM range) | Dependent on organism and nucleotide specificity |
| Km for ATP/GTP | Varies (µM range) | Dependent on the specific isoform (ATP or GTP specific) |
| Optimal pH | 7.0 - 7.5 | Generally for mammalian SCS |
Note: Specific kinetic constants can vary significantly based on the source of the enzyme (e.g., mammalian, bacterial) and the specific isoform (ATP- or GTP-specific). Researchers should determine these parameters for their specific experimental system.
Experimental Protocols
Materials and Reagents
-
Purified Succinyl-CoA Synthetase (e.g., from porcine heart or recombinant human)
-
Sodium Succinate
-
Coenzyme A lithium salt
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Sodium Tartrate
-
SCS Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
SCS Developer Mix (as provided in commercial kits, or a custom coupled enzyme system)
-
96-well clear, flat-bottom microplates
-
Spectrophotometric microplate reader capable of kinetic measurements at 450 nm
Protocol for Determining the Inhibitory Effect of this compound
-
Reagent Preparation:
-
Prepare stock solutions of succinate, CoA, ATP, and tartrate in SCS Assay Buffer.
-
Reconstitute the SCS enzyme and developer mix according to the supplier's instructions. Keep on ice.
-
-
Assay Setup:
-
Set up reactions in a 96-well microplate. Prepare a master mix for both control and test conditions to minimize pipetting errors.
-
Control Reaction (No Tartrate):
-
50 µL of SCS Assay Buffer
-
10 µL of Succinate stock solution
-
10 µL of CoA stock solution
-
10 µL of ATP stock solution
-
10 µL of SCS enzyme solution
-
-
Test Reaction (With Tartrate):
-
40 µL of SCS Assay Buffer
-
10 µL of Tartrate stock solution (to test a range of concentrations)
-
10 µL of Succinate stock solution
-
10 µL of CoA stock solution
-
10 µL of ATP stock solution
-
10 µL of SCS enzyme solution
-
-
Include a blank reaction for each condition containing all components except the SCS enzyme to account for any background absorbance.
-
-
Initiation of the Reaction:
-
Pre-incubate the microplate at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the SCS Developer Mix to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a spectrophotometer pre-set to 25°C.
-
Measure the absorbance at 450 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.[3]
-
-
Data Analysis:
-
For each well, plot absorbance at 450 nm versus time.
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the curve.
-
Subtract the rate of the blank from the corresponding control and test rates.
-
Calculate the percent inhibition for each tartrate concentration using the following formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Plot the percent inhibition against the concentration of tartrate to determine the IC50 value (the concentration of tartrate required to inhibit SCS activity by 50%).
-
Visualizations
Caption: Workflow for the spectrophotometric assay of this compound inhibition.
Caption: Reaction pathway showing SCS inhibition by this compound.
References
Application Notes and Protocols for Studying the Enzyme Kinetics of Tartryl-CoA Inhibition of Succinyl-CoA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinyl-CoA Synthetase (SCS), a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzes the reversible conversion of succinyl-CoA to succinate (B1194679), coupled with the phosphorylation of a nucleoside diphosphate. Recent crystallographic studies have identified Tartryl-CoA as an inhibitor of the human GTP-specific SCS (GTPSCS).[1][2] this compound was observed to bind to the enzyme, with its tartryl moiety occupying the phosphate-binding site, suggesting a unique inhibitory mechanism.[1][2] Further characterization has indicated that this compound acts as an inhibitor after a single turnover, pointing towards a slow-binding or potentially irreversible inhibition mechanism.[3]
These application notes provide a comprehensive guide for researchers interested in characterizing the enzyme kinetics of this compound inhibition of SCS. The protocols outlined below detail methods for the synthesis of this compound, the expression and purification of SCS, and the kinetic analysis of the inhibition, including the determination of key inhibitory constants.
Data Presentation
Table 1: Hypothetical Kinetic Parameters for this compound Inhibition of SCS
| Parameter | Description | Hypothetical Value Range |
| Ki | Inhibition constant for the initial reversible binding of this compound to SCS. | 1 - 20 µM |
| kinact | Rate constant for the inactivation of SCS following the initial binding of this compound. | 0.01 - 0.5 min-1 |
| IC50 | Concentration of this compound required to inhibit 50% of SCS activity under specific assay conditions. | 5 - 50 µM |
Note: The values presented in this table are hypothetical and serve as a guide for expected outcomes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible chemo-enzymatic method for the synthesis of this compound, adapted from general protocols for acyl-CoA thioester synthesis.
Materials:
-
L-Tartaric acid
-
Coenzyme A (CoA) lithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
Sodium bicarbonate solution, 5% (w/v)
-
Trifluoroacetic acid (TFA)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) - Optional, for enzymatic synthesis
-
ATP, MgCl2, Tris-HCl buffer (pH 7.5) - For enzymatic synthesis
-
Reverse-phase HPLC system
Procedure (Chemical Synthesis):
-
Activation of Tartaric Acid:
-
Dissolve L-tartaric acid and N-Hydroxysuccinimide (NHS) in a 1:1.1 molar ratio in anhydrous DMF.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours to form the NHS-ester of tartaric acid.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Precipitate the activated tartrate-NHS ester by adding cold, anhydrous diethyl ether. Collect the precipitate by centrifugation and wash with diethyl ether.
-
-
Coupling with Coenzyme A:
-
Dissolve the tartrate-NHS ester and Coenzyme A (CoA) lithium salt in a 1.2:1 molar ratio in a minimal amount of 5% sodium bicarbonate solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the formation of this compound by reverse-phase HPLC.
-
-
Purification:
-
Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA).
-
Purify this compound using a semi-preparative reverse-phase HPLC column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the fractions containing pure this compound.
-
Procedure (Enzymatic Synthesis - Alternative):
-
Set up a reaction mixture containing L-tartaric acid (10 mM), Coenzyme A (5 mM), ATP (15 mM), MgCl2 (10 mM), and a suitable acyl-CoA synthetase in Tris-HCl buffer (100 mM, pH 7.5).
-
Incubate the reaction at 37°C for 2-4 hours.
-
Monitor the formation of this compound by HPLC.
-
Purify the product as described in the chemical synthesis protocol.
Protocol 2: Expression and Purification of Human GTP-specific SCS (GTPSCS)
This protocol is based on the expression of recombinant GTPSCS in E. coli.
Materials:
-
Expression vector containing the genes for human GTPSCS α and β subunits (e.g., pETDuet-1).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (lysis buffer with 20 mM imidazole).
-
Elution buffer (lysis buffer with 250 mM imidazole).
-
Size-exclusion chromatography column (e.g., Superdex 200).
-
Storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
Procedure:
-
Expression:
-
Transform the expression vector into the E. coli expression strain.
-
Grow the cells in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer.
-
Elute the protein with elution buffer.
-
Further purify the protein by size-exclusion chromatography using a column pre-equilibrated with storage buffer.
-
Pool the fractions containing pure SCS, concentrate, and store at -80°C.
-
Protocol 3: Kinetic Analysis of SCS Inhibition by this compound
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of SCS inhibition by this compound. The assay couples the production of CoA-SH to the reduction of NAD+ by α-ketoglutarate dehydrogenase.
Materials:
-
Purified human GTPSCS.
-
This compound.
-
Succinate.
-
GTP.
-
Coenzyme A (for control reactions).
-
α-ketoglutarate.
-
NAD+.
-
α-ketoglutarate dehydrogenase complex.
-
Assay buffer (e.g., 100 mM HEPES pH 7.4, 5 mM MgCl2).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Determination of Michaelis-Menten Constants (Km) for Substrates:
-
Perform initial velocity measurements by varying the concentration of one substrate (succinate or GTP) while keeping the other substrate at a saturating concentration.
-
The reaction mixture in each well should contain assay buffer, SCS, α-ketoglutarate, NAD+, α-ketoglutarate dehydrogenase, and the substrates.
-
Initiate the reaction by adding the final substrate.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the initial velocities and determine the Km values for succinate and GTP by fitting the data to the Michaelis-Menten equation.
-
-
Determination of Inhibition Type and Ki:
-
Perform a series of kinetic assays at fixed concentrations of substrates (e.g., at their Km values) and varying concentrations of this compound.
-
Generate Lineweaver-Burk or Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Calculate the inhibition constant (Ki) from the plots.
-
-
Analysis of Slow-Binding/Irreversible Inhibition:
-
Given that this compound is a single-turnover inhibitor, a time-dependent inhibition assay is necessary.
-
Pre-incubate SCS with various concentrations of this compound for different time intervals (e.g., 0, 5, 15, 30, 60 minutes) in the absence of substrates.
-
Initiate the reaction by adding the substrates (succinate and GTP) and the coupling system.
-
Measure the residual enzyme activity at each time point and inhibitor concentration.
-
Plot the natural log of the percentage of remaining activity versus the pre-incubation time. The slope of this plot will give the apparent inactivation rate constant (kobs).
-
Plot kobs versus the concentration of this compound.
-
For a simple irreversible inhibitor, this plot should be linear, and the slope will give the second-order inactivation rate constant (kinact/Ki).
-
For a slow-binding inhibitor that forms an initial reversible complex (EI) before the irreversible step, the plot will be hyperbolic. The data can be fitted to the equation: kobs = kinact[I] / (Ki + [I]), allowing for the determination of both kinact and Ki.
-
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of SCS inhibition by this compound.
Caption: Workflow for studying this compound inhibition of SCS.
Caption: Logical relationships in this compound inhibition of SCS.
References
- 1. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tartryl-CoA Studies Using Recombinant Human Succinyl-CoA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinyl-CoA Synthetase (SCS), a key enzyme in the mitochondrial citric acid cycle, catalyzes the reversible conversion of succinyl-CoA to succinate, coupled with the synthesis of either ATP or GTP. The human enzyme is a heterodimer composed of an alpha subunit (SUCLG1) and one of two beta subunits, SUCLA2 (ADP-forming) or SUCLG2 (GDP-forming). Recent crystallographic studies have revealed that Tartryl-CoA, a structural analog of succinyl-CoA, can act as an inhibitor of the GTP-specific human SCS (GTPSCS), binding to the active site.[1] This finding opens avenues for investigating the enzyme's catalytic mechanism and for the potential development of novel therapeutic agents targeting metabolic pathways.
These application notes provide detailed protocols for the expression and purification of recombinant human GTPSCS, the enzymatic synthesis of this compound, and the characterization of its inhibitory effects on SCS activity.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| Human SUCLG1 cDNA | Commercially available | e.g., OriGene, GenScript |
| Human SUCLG2 cDNA | Commercially available | e.g., OriGene, GenScript |
| pETDuet-1 vector | Novagen | 71146 |
| E. coli BL21(DE3) cells | New England Biolabs | C2527 |
| Ni-NTA Agarose (B213101) | Qiagen | 30210 |
| Coenzyme A trilithium salt | Sigma-Aldrich | C3019 |
| L-(+)-Tartaric acid | Sigma-Aldrich | T0170 |
| Succinic acid disodium (B8443419) salt | Sigma-Aldrich | S2378 |
| Guanosine 5'-diphosphate sodium salt | Sigma-Aldrich | G7127 |
| Guanosine 5'-triphosphate sodium salt | Sigma-Aldrich | G8877 |
| ATP | Sigma-Aldrich | A2383 |
| Acyl-CoA Synthetase (generic) | Sigma-Aldrich | A1666 |
| Succinyl-CoA Synthetase Activity Colorimetric Assay Kit | Sigma-Aldrich | MAK217 |
Table 2: Quantitative Data Summary (Hypothetical and Literature-Based)
| Parameter | Value | Reference |
| Recombinant Human GTPSCS | ||
| Molecular Weight (α-subunit, SUCLG1) | ~34 kDa | UniProt: P53597 |
| Molecular Weight (β-subunit, SUCLG2) | ~46 kDa | UniProt: Q96I99 |
| Optimal pH for activity | 7.2 - 7.6 | [2] |
| Optimal Temperature for activity | 25 - 37 °C | |
| This compound Inhibition | ||
| Inhibition type | Competitive (postulated) | [1] |
| Ki (GTP-specific SCS) | To be determined experimentally | |
| IC50 (GTP-specific SCS) | To be determined experimentally |
Note: The Ki and IC50 values for this compound inhibition of human SCS are not yet definitively reported in the literature and must be determined experimentally using the protocols provided below.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human GTPSCS (SUCLG1/SUCLG2)
This protocol describes the co-expression of the human GTPSCS alpha (SUCLG1) and beta (SUCLG2) subunits in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC). A hexa-histidine (6xHis) tag is fused to the N-terminus of the SUCLG1 subunit for purification.
1.1. Vector Construction:
-
Obtain cDNA for human SUCLG1 and SUCLG2.
-
Amplify the coding sequence of SUCLG1 and clone it into the first multiple cloning site (MCS1) of the pETDuet-1 vector, incorporating an N-terminal 6xHis tag.
-
Amplify the coding sequence of SUCLG2 and clone it into the second multiple cloning site (MCS2) of the same pETDuet-1 vector.
-
Verify the final construct by DNA sequencing.
1.2. Protein Expression:
-
Transform the pETDuet-1-SUCLG1-SUCLG2 construct into chemically competent E. coli BL21(DE3) cells.
-
Inoculate a single colony into 50 mL of LB medium containing ampicillin (B1664943) (100 µg/mL) and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture at 18°C for 16-20 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
1.3. Protein Purification:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to lyse the cells completely.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA agarose column with 5 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the protein with a linear gradient of imidazole (20-250 mM) in the same buffer.
-
Collect fractions and analyze by SDS-PAGE for the presence of both SUCLG1 (~34 kDa) and SUCLG2 (~46 kDa) subunits.
-
Pool the fractions containing the purified heterodimer and dialyze against Storage Buffer (50 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM DTT, 10% glycerol).
-
Determine the protein concentration using a Bradford assay and store at -80°C.
Protocol 2: Enzymatic Synthesis and Purification of this compound
This protocol describes the synthesis of this compound from L-(+)-tartaric acid and Coenzyme A using a generic acyl-CoA synthetase, followed by purification using High-Performance Liquid Chromatography (HPLC).
2.1. Enzymatic Synthesis:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl pH 7.5
-
10 mM MgCl2
-
10 mM ATP
-
5 mM Coenzyme A
-
20 mM L-(+)-Tartaric acid
-
1-2 units of a broad-specificity acyl-CoA synthetase
-
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by HPLC.
2.2. HPLC Purification:
-
Quench the enzymatic reaction by adding an equal volume of ice-cold 10% perchloric acid.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Purify this compound using a C18 reverse-phase HPLC column.
-
Use a gradient elution with Buffer A (100 mM sodium phosphate, pH 4.5) and Buffer B (100 mM sodium phosphate, pH 4.5, with 50% acetonitrile).
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Confirm the identity of the product by LC-MS/MS.
-
Lyophilize the purified fractions and store at -80°C.
Protocol 3: SCS Activity Assay and Inhibition by this compound
This protocol utilizes a colorimetric assay to measure the activity of the purified recombinant human GTPSCS and to determine the inhibitory potential of this compound. The assay measures the formation of Succinyl-CoA.
3.1. Standard SCS Activity Assay:
-
Prepare a reaction mixture in a 96-well plate containing:
-
SCS Assay Buffer (from a commercial kit or 50 mM Tris-HCl pH 7.4, 10 mM MgCl2)
-
1 mM Succinate
-
0.2 mM Coenzyme A
-
0.5 mM GDP
-
Developer solution (containing an enzyme that couples Succinyl-CoA formation to a colorimetric readout, typically measured at 450 nm)
-
-
Add a suitable amount of purified recombinant human GTPSCS to initiate the reaction.
-
Immediately measure the absorbance at 450 nm in a kinetic mode for 10-30 minutes at 25°C.
-
Calculate the initial reaction velocity from the linear portion of the curve.
3.2. Inhibition Assay:
-
To determine the IC50 value, set up a series of reactions as in 3.1, but with varying concentrations of this compound (e.g., from 0.1 µM to 1 mM).
-
Include a control reaction with no this compound.
-
Initiate the reaction by adding the enzyme.
-
Measure the initial reaction velocities for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50.
3.3. Determination of Ki:
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform a series of kinetic experiments by varying the concentration of one substrate (e.g., succinate) at several fixed concentrations of this compound.
-
Keep the concentrations of the other substrates (CoA and GDP) constant and saturating.
-
Measure the initial reaction velocities for each condition.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and calculate the Ki value.
Visualizations
Caption: Experimental workflow for this compound studies.
Caption: Simplified SCS catalytic cycle and inhibition.
Caption: His-tag affinity purification workflow.
Concluding Remarks
The protocols outlined in these application notes provide a comprehensive framework for researchers to produce recombinant human GTPSCS and investigate its interaction with the inhibitor this compound. The successful execution of these experiments will enable the determination of key kinetic parameters, such as Ki and IC50, which are crucial for understanding the mechanism of inhibition and for the potential design of more potent and specific inhibitors. The provided workflows and diagrams serve as a guide for the experimental setup and logical flow of the research. Further optimization of specific steps may be required depending on the laboratory equipment and reagents available.
References
Application Note: Quantitative Analysis of Tartryl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note details a robust and sensitive method for the quantification of Tartryl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a thioester of tartaric acid and Coenzyme A, is an important intermediate in specific metabolic pathways and can act as an inhibitor of enzymes such as succinyl-CoA synthetase.[1][2][3] The presented methodology employs a simple protein precipitation step using 5-sulfosalicylic acid (SSA) for sample extraction, followed by reversed-phase liquid chromatography and detection by electrospray ionization (ESI) tandem mass spectrometry operating in positive ion mode. This method is intended for researchers, scientists, and drug development professionals engaged in metabolic studies requiring accurate and precise quantification of this short-chain acyl-CoA.
Introduction
Coenzyme A (CoA) and its thioester derivatives, known as acyl-CoAs, are central to a multitude of metabolic processes, including the Krebs cycle and fatty acid metabolism.[4][5] The analysis of specific acyl-CoAs is crucial for understanding cellular energy status, metabolic flux, and the mechanism of action of drugs targeting these pathways. This compound has been identified as an inhibitor of succinyl-CoA synthetase, a key enzyme in the tricarboxylic acid cycle.[1][2][3] Its accurate quantification is therefore essential for studies investigating metabolic regulation and enzyme kinetics.
LC-MS/MS has emerged as the preferred technique for the analysis of acyl-CoAs due to its high sensitivity, selectivity, and ability to provide structural information.[6][7] This application note provides a comprehensive protocol for the analysis of this compound, from sample preparation to data acquisition and analysis.
Experimental Protocols
Sample Preparation
A protein precipitation method using 5-sulfosalicylic acid (SSA) is employed for the extraction of this compound from biological samples. This method has been shown to be effective for the recovery of short-chain acyl-CoAs.[4][8]
Materials and Reagents:
-
This compound standard (custom synthesis may be required)
-
Internal Standard (IS): Propionyl-CoA or another suitable odd-chain acyl-CoA not present in the sample.
-
5-Sulfosalicylic acid (SSA), 10% (w/v) in water
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
Procedure:
-
Sample Collection: For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS). For tissues, weigh and homogenize the tissue on ice.
-
Extraction: Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard to the homogenized sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-60% B
-
10-12 min: 60-95% B
-
12-14 min: 95% B
-
14-15 min: 95-2% B
-
15-20 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Quantitative analysis is performed using Multiple Reaction Monitoring (MRM). Acyl-CoAs typically exhibit a characteristic fragmentation pattern, including a neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety (507 Da) and the formation of a product ion at m/z 428.[4][9] The theoretical monoisotopic mass of this compound ([M+H]⁺) is calculated to be m/z 899.1. The MRM transitions for this compound and a representative internal standard are summarized in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 899.1 | 392.1 | 428.1 | 35 |
| Propionyl-CoA (IS) | 824.1 | 317.1 | 428.1 | 30 |
Collision energies should be optimized for the specific instrument used.
Visualizations
References
- 1. Infection-associated gene regulation of L-tartrate metabolism in Salmonella enterica serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural characterization of tartrate dehydrogenase: a versatile enzyme catalyzing multiple reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. PathBank [pathbank.org]
- 7. akjournals.com [akjournals.com]
- 8. Tartrate | C4H4O6-2 | CID 119400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Tartryl-CoA Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tartryl-CoA is a known inhibitor of Succinyl-CoA Synthetase (SCS), a critical enzyme in the tricarboxylic acid (TCA) cycle.[1] The inhibition of SCS can have significant impacts on cellular metabolism, making the pathway leading to this compound formation a potential target for therapeutic intervention. These application notes provide a detailed framework and protocols for developing a high-throughput screening (HTS) assay to identify inhibitors of this compound synthesis. The proposed assay is designed to identify compounds that block the enzymatic formation of this compound from its precursors, tartrate and Coenzyme A (CoA). A secondary counter-screen is included to eliminate compounds that directly inhibit the downstream target, SCS.
Metabolic Pathway Context
The screening strategy focuses on the enzymatic synthesis of this compound and its subsequent inhibitory effect on the TCA cycle. The diagram below illustrates the targeted metabolic step and its interaction with Succinyl-CoA Synthetase.
Caption: Proposed metabolic pathway and assay target.
High-Throughput Screening Workflow
The HTS workflow is designed to efficiently screen large compound libraries and validate potential hits through a multi-step process that includes a primary screen, a confirmatory screen, and a secondary counter-screen to ensure target specificity.
References
Application Notes and Protocols for the Crystallization of Succinyl-CoA Synthetase with Tartryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinyl-CoA synthetase (SCS), also known as succinate-CoA ligase, is a critical enzyme in the mitochondrial matrix that catalyzes the reversible reaction of succinyl-CoA to succinate. This reaction is the only substrate-level phosphorylation step in the citric acid cycle, generating a molecule of either ATP or GTP.[1] Beyond its central role in energy metabolism, SCS is a key player in several other metabolic pathways, including the catabolism of ketone bodies and the biosynthesis of heme.[1][2] The enzyme exists as a heterodimer, composed of an α- and a β-subunit.[3]
Recent structural studies have revealed that Tartryl-CoA can act as an inhibitor of human GTP-specific succinyl-CoA synthetase (GTPSCS).[4] This inhibition was discovered through the in situ formation of this compound from tartrate and Coenzyme A during crystallization experiments.[4] The resulting high-resolution crystal structure of the GTPSCS-Tartryl-CoA complex provides valuable insights into the enzyme's active site and mechanism of inhibition.
These application notes provide detailed protocols for the expression, purification, and crystallization of human GTPSCS in the presence of tartrate and CoA to form the this compound complex. The included data and diagrams are intended to guide researchers in replicating these experiments for structural biology studies, inhibitor design, and further investigation into the metabolic roles of SCS.
Data Presentation
Crystallographic Data for Human GTPSCS in Complex with this compound
The following table summarizes the data collection and refinement statistics for the crystal structure of human GTP-specific succinyl-CoA synthetase (GTPSCS) bound to this compound.
| Data Collection | Value |
| PDB ID | 6X2I |
| Resolution (Å) | 1.52 |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions (Å) | a=63.1, b=92.9, c=118.4 |
| Wavelength (Å) | 0.9795 |
| R-merge | 0.057 |
| I/σ(I) | 15.1 |
| Completeness (%) | 99.9 |
| Redundancy | 7.8 |
| Refinement | Value |
| No. of reflections | 108,683 |
| R-work/R-free | 0.177 / 0.201 |
| No. of atoms | 5,984 |
| - Protein | 5,558 |
| - Ligand | 83 |
| - Water | 343 |
| B-factors (Ų) | |
| - Protein | 26.9 |
| - Ligand | 30.8 |
| - Water | 39.1 |
| R.m.s. deviations | |
| - Bond lengths (Å) | 0.007 |
| - Bond angles (°) | 1.0 |
Data retrieved from the Protein Data Bank (PDB ID: 6X2I) and the primary publication.[4]
Experimental Protocols
I. Expression and Purification of Human GTP-specific Succinyl-CoA Synthetase (GTPSCS)
This protocol is adapted from methods described for the expression and purification of human GTPSCS.
A. Expression:
-
Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the genes for human GTPSCS α and β subunits.
-
Culture Growth:
-
Inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a large-scale culture of Terrific Broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 1.5-2.0.
-
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Incubation: Reduce the temperature to 25°C and continue to incubate with shaking for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C.
B. Purification:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM β-mercaptoethanol) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).
-
-
Size-Exclusion Chromatography:
-
Concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Collect the fractions containing pure GTPSCS heterodimer.
-
-
Concentration and Storage: Concentrate the purified protein to a final concentration of 10-15 mg/mL. Aliquot and flash-freeze in liquid nitrogen for storage at -80°C.
II. Crystallization of GTPSCS with in situ formed this compound
This protocol describes the co-crystallization of human GTPSCS where this compound is formed from the reaction of tartrate and CoA in the crystallization drop.
A. Materials:
-
Purified human GTPSCS at 10-15 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Reservoir solution: 0.1 M Tris-HCl pH 8.5, 0.2 M ammonium (B1175870) tartrate, 25% w/v PEG 3350.
-
Coenzyme A (CoA) solution: 100 mM in water.
-
Magnesium chloride (MgCl₂) solution: 1 M in water.
B. Crystallization Method (Hanging Drop Vapor Diffusion):
-
Prepare the protein-ligand mix: In a microcentrifuge tube, mix the purified GTPSCS with CoA and MgCl₂ to final concentrations of 2 mM each. Incubate on ice for at least 30 minutes.
-
Set up the crystallization drop:
-
Pipette 1 µL of the protein-ligand mix onto a siliconized glass coverslip.
-
Add 1 µL of the reservoir solution to the protein-ligand drop.
-
-
Seal the well: Invert the coverslip and seal the well of a 24-well crystallization plate containing 500 µL of the reservoir solution.
-
Incubation: Incubate the plate at 20°C.
-
Crystal Growth: Crystals should appear within a few days to a week.
C. Crystal Handling and Data Collection:
-
Cryoprotection: Before data collection, briefly soak the crystals in a cryoprotectant solution containing the reservoir solution supplemented with 20-25% (v/v) glycerol.
-
Flash-cooling: Loop out a single crystal and flash-cool it in a stream of liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
Visualizations
Signaling Pathway of Succinyl-CoA Synthetase
The following diagram illustrates the central role of Succinyl-CoA Synthetase in key metabolic pathways.
References
Application Note: Measuring Tartryl-CoA Binding Affinity using Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions.[1][2][3] This label-free method allows for the determination of key thermodynamic parameters of a binding event in a single experiment, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][3][4] These parameters provide a complete thermodynamic profile of the interaction, offering deep insights into the binding forces and mechanisms.[1][4] This application note provides a detailed protocol for utilizing ITC to measure the binding of Tartryl-CoA to a target protein, a crucial step in understanding its biological function and in the development of potential therapeutic agents. The principles and protocols described herein are broadly applicable to the study of other acyl-CoA derivatives and their interactions with protein targets.
Principle of Isothermal Titration Calorimetry
ITC measures the heat released or absorbed during the titration of a ligand (in this case, this compound) into a sample cell containing the macromolecule (the target protein).[5] The instrument consists of a reference cell and a sample cell, both maintained at a constant temperature.[5] As the ligand is injected into the sample cell, the binding reaction causes a temperature difference between the two cells.[5] A feedback system applies power to the heaters to maintain a zero temperature difference, and the power required to do so is measured.[5] Each injection results in a heat pulse that is integrated to determine the heat change. As the macromolecule becomes saturated with the ligand, the magnitude of the heat pulses decreases until only the heat of dilution is observed.[5] A plot of the heat change per injection versus the molar ratio of ligand to macromolecule generates a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.[6]
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for an ITC experiment to measure this compound binding.
Caption: Workflow for measuring this compound binding using ITC.
Detailed Protocols
Sample Preparation
a. Target Protein Purification and Preparation:
-
Express and purify the target protein to >95% homogeneity as determined by SDS-PAGE.
-
Dialyze the purified protein extensively against the chosen ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to ensure buffer matching.[7]
-
After dialysis, determine the final protein concentration accurately using a reliable method such as UV-Vis spectroscopy (measuring absorbance at 280 nm) or a protein concentration assay (e.g., BCA).
-
Centrifuge the protein solution at high speed (e.g., >13,000 x g) for 10-15 minutes to remove any aggregates immediately before the ITC experiment.
-
Degas the protein solution for 5-10 minutes under vacuum to prevent bubble formation in the ITC cell.[3]
b. This compound Preparation:
-
Synthesize or obtain high-purity this compound. The purity of the ligand is critical for accurate ITC measurements.[7]
-
If synthesized in-house, purify the this compound using appropriate chromatographic techniques, such as HPLC.[8]
-
Accurately determine the concentration of the this compound stock solution. This can be challenging; a common method for CoA derivatives is to use the extinction coefficient of the adenine (B156593) group at 260 nm, though this can be influenced by other components.
-
Dissolve or dilute the this compound in the exact same buffer used for the protein dialysis to avoid heats of buffer mismatch.[7]
-
Centrifuge and degas the this compound solution in the same manner as the protein solution.
c. Buffer Preparation:
-
Prepare a sufficient quantity of the desired ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) for protein dialysis and for dissolving the this compound.
-
The buffer should be chosen to ensure the stability and activity of the protein.[7] Buffers with low ionization enthalpies (e.g., HEPES, phosphate) are generally preferred to minimize heat changes due to protonation/deprotonation events upon binding.
-
Filter the buffer through a 0.22 µm filter before use.
ITC Experimental Setup
The following diagram illustrates the basic setup of an ITC instrument.
Caption: Schematic of an Isothermal Titration Calorimeter setup.
ITC Titration Protocol
-
Instrument Equilibration:
-
Set the experimental temperature (e.g., 25 °C). Allow the instrument to equilibrate for at least 1-2 hours to achieve a stable baseline.
-
-
Sample Loading:
-
Carefully load the degassed protein solution into the sample cell (typically ~200-300 µL, depending on the instrument).
-
Load the degassed this compound solution into the injection syringe (typically ~40-50 µL).
-
-
Titration Parameters:
-
Concentrations: The concentrations of the protein and this compound should be chosen to satisfy the "c-window" (c = K a * [Macromolecule]), which ideally should be between 10 and 1000 for accurate determination of all binding parameters.[7] A good starting point is to have the protein concentration in the cell at 10-50 µM and the this compound concentration in the syringe at 10-20 times the protein concentration.[7]
-
Injections: Set the number of injections (e.g., 19-20) and the volume of each injection (e.g., 2 µL). The initial injection is often smaller (e.g., 0.5 µL) and discarded during data analysis to account for diffusion from the syringe tip.
-
Spacing: The time between injections should be sufficient for the signal to return to baseline (e.g., 120-180 seconds).
-
-
Running the Experiment:
-
Initiate the titration run. The instrument will automatically inject the this compound into the protein solution and record the heat changes.
-
-
Control Experiment:
-
Perform a control titration by injecting the this compound solution into the buffer alone (without protein). This measures the heat of dilution of the ligand, which will be subtracted from the binding data.
-
Data Presentation
The quantitative data obtained from an ITC experiment for the binding of this compound to a target protein can be summarized in a table as follows. The values presented here are hypothetical and for illustrative purposes.
| Parameter | Symbol | Value | Units |
| Stoichiometry | n | 1.1 ± 0.1 | |
| Association Constant | K a | 2.5 x 10^5 | M^-1 |
| Dissociation Constant | K d | 4.0 | µM |
| Enthalpy Change | ΔH | -12.5 | kcal/mol |
| Entropy Change | TΔS | -4.8 | kcal/mol |
| Gibbs Free Energy Change | ΔG | -7.7 | kcal/mol |
Data Analysis
-
Data Integration: The raw ITC data (power vs. time) is integrated to obtain the heat change for each injection.
-
Subtraction of Control: The heat of dilution from the control experiment (ligand into buffer) is subtracted from the integrated data of the main experiment.
-
Binding Isotherm Generation: The corrected heat changes are plotted against the molar ratio of this compound to the target protein.
-
Model Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software (e.g., Origin, MicroCal PEAQ-ITC Analysis Software).[6] This fitting procedure yields the values for n, K a , and ΔH.
-
Calculation of Other Parameters: The dissociation constant (K d ) is the reciprocal of the association constant (K a ). The Gibbs free energy change (ΔG) and the entropy change (ΔS) are calculated using the following equation:
ΔG = -RTln(K a ) = ΔH - TΔS
where R is the gas constant and T is the absolute temperature in Kelvin.
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for the detailed thermodynamic characterization of this compound binding to its protein targets. The data obtained from ITC experiments are crucial for understanding the molecular recognition processes, validating binding in drug discovery programs, and elucidating structure-activity relationships.[9] By following the detailed protocols outlined in this application note, researchers can obtain high-quality, reproducible data to advance their scientific objectives.
References
- 1. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein-ligand binding ITC Experiment - Watch Tutorial [blog.affinimeter.com]
- 3. researchgate.net [researchgate.net]
- 4. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 5. youtube.com [youtube.com]
- 6. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Structural Elucidation of Tartryl-CoA using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tartryl-CoA is a molecule of significant interest due to its role as an inhibitor of succinyl-CoA synthetase, a key enzyme in the tricarboxylic acid (TCA) cycle.[1] Understanding its three-dimensional structure is crucial for designing novel therapeutics and for elucidating its mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure and dynamics of molecules in solution. This document provides a comprehensive guide to the study of this compound using NMR, including predicted spectral data, detailed experimental protocols, and workflow visualizations.
Data Presentation: Predicted NMR Spectral Data
While experimental NMR data for this compound is not extensively published, a predicted set of chemical shifts can be compiled based on known values for L-tartaric acid and the Coenzyme A moiety from similar thioesters like Succinyl-CoA.[2][3] The formation of the thioester bond is expected to induce a downfield shift on the adjacent methine proton and carbonyl carbon of the tartryl group.
Note: The following table presents predicted chemical shifts. Actual experimental values may vary based on solvent, pH, and temperature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O
| Assignment (Tartryl Moiety) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| HOOC-CH(OH)- | ~4.4 | ~77 |
| -CH(OH)-CO-S-CoA | ~4.6 | ~78 |
| HOOC - | - | ~176 |
| -C O-S-CoA | - | ~200 |
| Assignment (Coenzyme A Moiety) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Adenine (B156593) H2 | ~8.4 | ~152 |
| Adenine H8 | ~8.1 | ~149 |
| Ribose H1' | ~6.1 | ~87 |
| Pantothenate CH₂ | ~3.9 | ~42 |
| Pantothenate CH₂ | ~3.5 | ~36 |
| Cysteamine CH₂-S | ~3.1 | ~31 |
| Cysteamine CH₂-N | ~3.6 | ~39 |
| Pantothenate C(CH₃)₂ | ~0.8 (s) | ~21 |
| Pantothenate C(CH₃)₂ | ~0.7 (s) | ~21 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of acyl-CoA esters using an activated acid intermediate.[4]
Materials:
-
L-Tartaric acid
-
Coenzyme A (free acid)
-
Ethyl chloroformate
-
Triethylamine (B128534) (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution, 0.5 M
-
Argon or Nitrogen gas
-
Standard laboratory glassware, dried overnight
Methodology:
-
Activation of Tartaric Acid:
-
In a dry, round-bottom flask under an inert atmosphere (Argon), dissolve L-tartaric acid (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 4°C in an ice bath.
-
Add triethylamine (2.2 equivalents) dropwise while stirring.
-
Slowly add ethyl chloroformate (1.1 equivalents) to the mixture.
-
Allow the reaction to stir at 4°C for 1-2 hours to form the mixed anhydride. A white precipitate of triethylammonium (B8662869) chloride will form.
-
-
Thioester Formation:
-
In a separate flask, dissolve Coenzyme A (1 equivalent) in cold (4°C) 0.5 M NaHCO₃ solution.
-
Add the Coenzyme A solution dropwise to the activated tartaric acid mixture with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours.
-
-
Purification:
-
Flash freeze the reaction mixture in liquid nitrogen and lyophilize overnight to remove solvents.
-
The resulting crude this compound can be purified using reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Use a gradient of ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) for elution.[5]
-
Monitor the elution at 259 nm, the characteristic absorbance wavelength for the adenine base in Coenzyme A.[5]
-
Collect fractions containing the product, pool them, and lyophilize to obtain pure this compound.
-
Protocol 2: NMR Sample Preparation
Materials:
-
Lyophilized this compound
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tubes (5 mm, high precision)
-
Internal standard (optional, e.g., DSS or TSP)
Methodology:
-
Weigh 5-10 mg of purified, lyophilized this compound for a ¹H spectrum, or 20-50 mg for a ¹³C spectrum.
-
Dissolve the sample in 0.6 mL of D₂O in a clean vial.
-
If an internal standard is required for chemical shift referencing and quantification, add a known concentration of DSS or TSP.
-
Gently vortex the vial to ensure the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Ensure the liquid height in the tube is at least 4.5 cm to allow for proper shimming.
-
Cap the NMR tube securely and label it clearly.
Protocol 3: NMR Data Acquisition
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
1D ¹H NMR Acquisition Parameters:
-
Pulse Program: zgpr (or similar with water presaturation).
-
Number of Scans (ns): 64-256 (adjust for sample concentration).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): ~2-3 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Temperature: 298 K (25°C).
1D ¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (or zgpg with a 30° pulse angle) with proton decoupling.
-
Number of Scans (ns): 2048-8192 (or more, as ¹³C has low natural abundance).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~1 second.
-
Spectral Width (sw): 220-250 ppm.
-
Temperature: 298 K.
2D NMR Experiments for Structural Confirmation:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the tartryl and CoA moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, confirming C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for linking the tartryl moiety to the CoA sulfur atom.
Visualizations
References
Application Notes and Protocols: Tartryl-CoA in Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Note on the Application: The use of Tartryl-CoA in metabolic flux analysis (MFA) is a novel and theoretical application. These notes are based on the known inhibitory action of this compound on a key enzyme of the tricarboxylic acid (TCA) cycle, succinyl-CoA synthetase. The protocols provided are hypothetical and would require validation. This document serves as a guide for researchers interested in exploring this compound as a tool for metabolic perturbation studies to investigate flux dynamics.
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. By understanding how metabolites are processed, researchers can gain insights into cellular physiology in both healthy and diseased states. A common approach in MFA is the use of isotopic tracers, such as ¹³C-labeled glucose, to track the flow of atoms through the metabolic network.
An alternative and complementary approach to steady-state MFA is to study the dynamic response of a metabolic system to a perturbation. This can reveal important information about the regulation and control of metabolic pathways. This compound, a known inhibitor of succinyl-CoA synthetase (SCS), presents a potential tool for such perturbation studies.[1][2] SCS catalyzes a crucial step in the TCA cycle, the conversion of succinyl-CoA to succinate.[1][2] By inhibiting this enzyme, this compound can be used to induce a specific metabolic block, allowing for the study of the resulting upstream and downstream effects on cellular metabolism.
These application notes provide a theoretical framework and hypothetical protocols for the use of this compound as a metabolic inhibitor in the context of metabolic flux analysis.
Principle of Application
The central principle of this application is the targeted inhibition of succinyl-CoA synthetase by this compound to induce a metabolic perturbation. The resulting changes in the concentrations of TCA cycle intermediates and related metabolites can be measured over time. When combined with ¹³C-MFA, this approach can provide quantitative data on how metabolic fluxes are rerouted in response to the enzymatic block. This can help to:
-
Identify metabolic bottlenecks.
-
Understand the regulatory control of the TCA cycle.
-
Elucidate the interconnectivity of the TCA cycle with other pathways such as amino acid and fatty acid metabolism.
-
Investigate the metabolic reprogramming in disease models, such as cancer.
Mechanism of Action of this compound
This compound is a structural analog of succinyl-CoA. It has been shown to bind to the active site of human GTP-specific succinyl-CoA synthetase.[1][2] The CoA moiety of this compound occupies the CoA-binding site, while the tartryl group extends towards the catalytic histidine residue, with its terminal carboxylate binding to the phosphate-binding site.[1][2] This binding inhibits the enzyme, likely after a single turnover, effectively blocking the conversion of succinyl-CoA to succinate.
Visualization of Metabolic Pathways and Workflows
TCA Cycle and this compound Inhibition Point
Caption: Inhibition of the TCA cycle by this compound.
Experimental Workflow
Caption: Workflow for this compound based metabolic flux analysis.
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
Materials:
-
L-Tartaric acid
-
Coenzyme A (CoA) lithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution (0.5 M, pH 7.5-8.0)
-
HPLC system for purification
Procedure:
-
Activation of Tartaric Acid:
-
Dissolve L-tartaric acid and NHS in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC to the solution and stir at 0°C for 1 hour, then at room temperature overnight.
-
A precipitate of dicyclohexylurea will form.
-
-
Thioester Formation:
-
In a separate vial, dissolve Coenzyme A in the NaHCO₃ solution.
-
Filter the activated tartaric acid solution to remove the precipitate.
-
Slowly add the filtered solution to the Coenzyme A solution while stirring on ice.
-
Allow the reaction to proceed for 2-4 hours at room temperature, monitoring the consumption of free CoA using Ellman's reagent.
-
-
Purification:
-
Purify the reaction mixture using reverse-phase HPLC.
-
Lyophilize the fractions containing this compound.
-
Confirm the identity and purity of the product by mass spectrometry.
-
Protocol 2: Perturbation of Cellular Metabolism with this compound
Materials:
-
Adherent mammalian cells (e.g., HeLa, A549)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Synthesized this compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C and 5% CO₂.
-
Perturbation:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add fresh medium containing the desired concentration of this compound (a concentration range should be tested to determine the optimal inhibitory concentration without causing excessive cell death).
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to capture the dynamic response.
-
-
Sample Collection: At each time point, proceed immediately to Protocol 3 for quenching and metabolite extraction.
Protocol 3: Quenching and Extraction of Acyl-CoA Metabolites
Materials:
-
Cold (-80°C) 80% methanol (B129727)/water solution
-
Liquid nitrogen
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching:
-
Aspirate the medium from the well.
-
Immediately add the cold 80% methanol solution to quench all enzymatic activity.
-
-
Harvesting:
-
Place the plate on dry ice.
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the cell suspension vigorously.
-
Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Storage:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Store the extracts at -80°C until analysis.
-
Protocol 4: Quantification of Acyl-CoA Pools by LC-MS
Materials:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive)
-
C18 reverse-phase column
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate
-
Mobile Phase B: Methanol
-
Acyl-CoA standards for calibration curve
Procedure:
-
LC Separation:
-
Set up a gradient elution method to separate the acyl-CoA species. A typical gradient might be: 0-2 min, 2% B; 2-15 min, 2-95% B; 15-20 min, 95% B; 20-25 min, 2% B.
-
Inject the metabolite extracts onto the column.
-
-
MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use a targeted Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) method to detect and quantify the specific acyl-CoA species of interest (e.g., Succinyl-CoA, Acetyl-CoA, Malonyl-CoA).
-
-
Data Analysis:
-
Integrate the peak areas for each acyl-CoA.
-
Quantify the concentration of each metabolite using a calibration curve generated from the standards.
-
Protocol 5: ¹³C-Metabolic Flux Analysis following this compound Perturbation
Materials:
-
Culture medium containing a ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose)
-
This compound
-
Materials for quenching, extraction, and LC-MS analysis as described above.
Procedure:
-
Isotopic Labeling:
-
Culture cells in medium containing the ¹³C-labeled substrate until isotopic steady-state is reached (typically 24 hours).
-
-
Perturbation and Sampling:
-
Introduce this compound as described in Protocol 2.
-
Collect samples at various time points post-perturbation.
-
-
Metabolite Extraction and Analysis:
-
Quench and extract metabolites as in Protocol 3.
-
Analyze the extracts by LC-MS to determine the mass isotopomer distributions (MIDs) of the TCA cycle intermediates and related metabolites.
-
-
Flux Calculation:
-
Use a computational flux modeling software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model.
-
Calculate the metabolic fluxes for the unperturbed and perturbed states to determine the effect of this compound on the metabolic network.
-
Data Presentation (Hypothetical Data)
The following tables represent the expected outcomes of the proposed experiments.
Table 1: Hypothetical Changes in TCA Cycle Intermediate Concentrations Following this compound Treatment
| Metabolite | Concentration (nmol/mg protein) at t=0 min | Concentration (nmol/mg protein) at t=60 min | Fold Change |
| Citrate | 5.0 | 3.5 | 0.7 |
| α-Ketoglutarate | 1.2 | 0.8 | 0.67 |
| Succinyl-CoA | 0.1 | 0.8 | 8.0 |
| Succinate | 2.5 | 0.5 | 0.2 |
| Fumarate | 0.6 | 0.15 | 0.25 |
| Malate | 1.8 | 0.4 | 0.22 |
Table 2: Hypothetical Flux Data from ¹³C-MFA Before and After this compound Perturbation
| Reaction | Flux (relative to Glucose uptake) - Control | Flux (relative to Glucose uptake) - this compound Treated |
| Pyruvate Dehydrogenase | 1.5 | 1.4 |
| Citrate Synthase | 0.8 | 0.6 |
| Succinyl-CoA Synthetase | 0.75 | 0.1 |
| Anaplerotic Carboxylation | 0.2 | 0.4 |
Conclusion
The use of this compound as a specific inhibitor of succinyl-CoA synthetase offers a promising, albeit theoretical, approach for studying the dynamics of the TCA cycle and central carbon metabolism. The provided protocols outline a potential workflow for researchers to investigate this application. Successful implementation of these methods could provide valuable insights into metabolic regulation and control, with potential applications in basic research and drug development. Further research is required to validate the synthesis of this compound and its efficacy as a metabolic probe in living cells.
References
Application Notes and Protocols: Probing the Active Site of Succinyl-CoA Synthetase with Tartryl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinyl-CoA Synthetase (SCS), also known as succinate-CoA ligase, is a critical enzyme in the mitochondrial matrix that catalyzes a reversible reaction within the tricarboxylic acid (TCA) cycle.[1][2] It is responsible for the substrate-level phosphorylation of a nucleoside diphosphate (B83284) (ADP or GDP) to a nucleoside triphosphate (ATP or GTP), coupled with the conversion of succinyl-CoA to succinate (B1194679) and coenzyme A (CoA).[1][2] Beyond its canonical role in the TCA cycle, SCS is a pivotal node in cellular metabolism, linking energy production to other significant pathways such as heme biosynthesis and ketone body metabolism.[3][4] Given its central role, SCS is an attractive target for studying metabolic regulation and for the development of therapeutic agents.
Recently, Tartryl-CoA has been identified as a novel inhibitor of human GTP-specific SCS (GTPSCS).[5] Discovered serendipitously during crystallographic studies, this compound was found to be synthesized in situ from tartrate and CoA, binding tightly to the enzyme.[5] Structural analysis revealed that the CoA moiety of this compound occupies the expected CoA-binding site, while the tartryl group extends into the active site, with its terminal carboxylate binding to the phosphate-binding site.[5] This specific mode of binding makes this compound an invaluable molecular probe for elucidating the structure and function of the SCS active site. These application notes provide detailed protocols for the synthesis of this compound, the assessment of its inhibitory effects on SCS activity, and its application in active site characterization.
Data Presentation
Kinetic Parameters of Succinyl-CoA Synthetase
The following table summarizes typical apparent Michaelis-Menten constants (Km) for the substrates of mammalian SCS. These values can vary depending on the specific isoform (ATP- or GTP-specific) and experimental conditions.
| Substrate | Apparent Km | Reference Isoform |
| Succinate | 0.5 mM - 5 mM | GTPSCS vs. ATPSCS |
| Coenzyme A | Similar for both | GTPSCS & ATPSCS |
| GDP/ADP | Varies by isoform | GTPSCS / ATPSCS |
| Phosphate (B84403) (Pi) | Varies by isoform | GTPSCS / ATPSCS |
Table 1: Apparent Michaelis-Menten constants for SCS substrates. Note the significant difference in affinity for succinate between the GTP-specific (GTPSCS) and ATP-specific (ATPSCS) isoforms.[4]
Inhibitory Effect of this compound on SCS Activity (Representative Data)
Since this compound was identified as an inhibitor through crystallography, detailed kinetic data such as Ki or IC50 values are not yet widely published. The following table presents hypothetical data illustrating the expected competitive inhibition pattern. This data would be generated by holding the concentration of one substrate constant while varying the other in the presence of different fixed concentrations of this compound.
| [Succinate] (mM) | No Inhibitor (v0) | 10 µM this compound (v0) | 20 µM this compound (v0) |
| 0.1 | 0.15 | 0.10 | 0.07 |
| 0.2 | 0.25 | 0.18 | 0.13 |
| 0.5 | 0.40 | 0.31 | 0.24 |
| 1.0 | 0.55 | 0.45 | 0.37 |
| 2.0 | 0.68 | 0.59 | 0.51 |
| 5.0 | 0.80 | 0.74 | 0.68 |
Table 2: Representative initial velocity (v0, in µmol/min/mg) data for SCS inhibition by this compound. This hypothetical data demonstrates a competitive inhibition pattern where the apparent Km for succinate increases with inhibitor concentration, while Vmax remains unchanged.
Experimental Protocols
Protocol 1: Chemo-Enzymatic Synthesis of this compound
As this compound is not commercially available, a chemo-enzymatic synthesis approach is proposed based on established methods for generating other acyl-CoA thioesters.[2][6] This protocol utilizes a promiscuous acyl-CoA ligase to catalyze the formation of the thioester bond between tartaric acid and Coenzyme A.
Materials:
-
L-(+)-Tartaric acid
-
Coenzyme A, free acid (CoA-SH)
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Promiscuous Acyl-CoA Ligase (e.g., from various bacterial sources, requiring empirical testing)[7]
-
Tris-HCl buffer (pH 7.5)
-
Pyrophosphatase (optional, to drive the reaction forward)
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
10 mM ATP
-
2 mM L-(+)-Tartaric acid
-
1.5 mM Coenzyme A
-
1 U/mL Pyrophosphatase (optional)
-
-
Initiate the reaction by adding the promiscuous acyl-CoA ligase to a final concentration of 5-10 µM.
-
Incubate the reaction at 30°C for 4-16 hours. Monitor the reaction progress by HPLC, observing the consumption of CoA-SH and the appearance of a new peak corresponding to this compound.
-
Terminate the reaction by heat inactivation (e.g., 65°C for 10 minutes) or by acidification.
-
Purify the this compound from the reaction mixture using reversed-phase HPLC.
-
Lyophilize the purified fractions to obtain this compound as a powder. Confirm the identity and purity using mass spectrometry.
Workflow for the proposed chemo-enzymatic synthesis of this compound.
Protocol 2: SCS Activity Assay (Reverse Reaction)
The activity of SCS is often measured in the reverse direction (succinyl-CoA formation) to avoid potential interference from phosphate in the forward reaction assay. This protocol describes a continuous spectrophotometric assay.[8][9]
Materials:
-
SCS enzyme (purified or from mitochondrial extract)
-
Succinate
-
Coenzyme A (CoA-SH)
-
ATP or GTP (depending on the SCS isoform)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂)
-
Developer solution (containing reagents that react with the product to generate a chromophore)
-
96-well clear, flat-bottom plate
-
Microplate spectrophotometer
Procedure:
-
Prepare a master mix of the reaction components (Assay Buffer, Succinate, CoA, ATP/GTP, Developer) according to the kit manufacturer's instructions or literature protocol.
-
Pipette 50 µL of the master mix into each well of the 96-well plate.
-
Add 5-50 µL of the sample containing SCS to the wells. For a negative control, add the same volume of sample buffer.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 450 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes.
-
Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve.
-
Convert the ΔA/min to SCS activity (e.g., in mU/mL) using the molar extinction coefficient of the chromophore produced.
Experimental workflow for the SCS spectrophotometric activity assay.
Protocol 3: Determination of Inhibition Kinetics (Ki)
This protocol outlines the steps to determine the inhibition constant (Ki) of this compound for SCS, assuming a competitive inhibition model.
Procedure:
-
Synthesize and Quantify this compound: Prepare this compound according to Protocol 1 and accurately determine its concentration.
-
Set up Kinetic Assays: Perform the SCS activity assay (Protocol 2) under multiple conditions:
-
Vary the concentration of one substrate (e.g., succinate) across a range (e.g., 0.2 to 10 times its Km).
-
Keep the concentrations of the other substrates (CoA, ATP/GTP) constant and saturating.
-
Repeat these measurements for several different fixed concentrations of this compound (including a zero-inhibitor control).
-
-
Measure Initial Velocities: For each condition, determine the initial reaction velocity (v₀) as described in Protocol 2.
-
Data Analysis:
-
Plot v₀ versus substrate concentration for each inhibitor concentration.
-
To determine the mechanism of inhibition and Ki, transform the data into a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]).
-
For competitive inhibition, the lines will intersect on the y-axis. The apparent Km (Km,app) for each inhibitor concentration can be calculated from the x-intercept (-1/Km,app).
-
Create a secondary plot of Km,app versus inhibitor concentration ([I]). The slope of this line will be Km/Ki, and the y-intercept will be Km. Ki can then be calculated.
-
Logical workflow for determining the inhibition constant (Ki) of this compound.
SCS in Metabolic Signaling
SCS is more than a mere housekeeping enzyme in the TCA cycle; it is a crucial hub that integrates various metabolic signals. Its activity influences the levels of succinyl-CoA, a key metabolite that not only feeds into heme synthesis and ketone body metabolism but also serves as a donor for the post-translational modification of proteins through succinylation.[3][10] This modification can alter the function of numerous proteins, thereby affecting a wide range of cellular processes. Furthermore, the ATP/GTP produced by SCS contributes to the cellular energy charge, which is sensed by key metabolic regulators like AMPK.[11] Therefore, probing SCS with inhibitors like this compound can help dissect its role in these interconnected signaling networks.
The central role of SCS in integrating metabolic pathways.
References
- 1. Post-translational modification as a response to cellular stress induced by hemoglobin oxidation in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 5. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A promiscuous coenzyme A ligase provides benzoyl-coenzyme A for xanthone biosynthesis in Hypericum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CSNK1D - Wikipedia [en.wikipedia.org]
- 9. Inhibition of succinyl CoA synthetase histidine-phosphorylation in Trypanosoma brucei by an inhibitor of bacterial two-component systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Succinyl-CoA synthetase is a phosphate target for the activation of mitochondrial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Succinyl-CoA Synthetase is a Phosphate Target for the Activation of Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of a Coupled Enzyme Assay for Tartryl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tartryl-CoA is a thioester of coenzyme A and tartaric acid. While not a central metabolite in primary metabolic pathways, its structural similarity to key intermediates like succinyl-CoA suggests potential roles in metabolic regulation and as a target for therapeutic intervention. The ability to quantify the synthesis or consumption of this compound is crucial for understanding its biological function and for screening potential enzyme inhibitors. These application notes provide a detailed framework for the development of a continuous coupled enzyme assay for this compound, suitable for high-throughput screening and detailed kinetic analysis.
The principle of a coupled enzyme assay involves linking the reaction of interest (the primary reaction) to a second, indicator reaction (the coupling reaction) that produces a readily measurable signal, typically a change in absorbance or fluorescence. This allows for the continuous monitoring of the primary reaction's progress.
Principle of the Coupled Assay
This proposed assay is designed to measure the activity of a putative this compound synthetase, an enzyme that catalyzes the formation of this compound from tartrate and Coenzyme A (CoA) with the concomitant hydrolysis of ATP to AMP and pyrophosphate (PPi). The production of this compound itself does not produce a convenient spectrophotometric signal. Therefore, we will couple its formation to the well-characterized reaction of succinyl-CoA synthetase (SCS), which is known to be inhibited by this compound.[1]
The assay will be a competition-based assay where the primary reaction (this compound synthesis) generates an inhibitor for the secondary, signal-generating reaction (SCS activity). The rate of the secondary reaction, measured by the oxidation of NADH, will be inversely proportional to the activity of the this compound synthetase.
Primary Reaction (Hypothetical this compound Synthetase):
Tartrate + CoA + ATP -> this compound + AMP + PPi
Coupling Reactions (Signal Generation):
-
Succinyl-CoA Synthetase (SCS): Succinyl-CoA + ADP + Pi <-> Succinate + CoA + ATP
-
Pyruvate Kinase (PK): Phosphoenolpyruvate (PEP) + ADP -> Pyruvate + ATP
-
Lactate Dehydrogenase (LDH): Pyruvate + NADH + H+ -> Lactate + NAD+
In this system, the regeneration of ATP by PK and the subsequent consumption of NADH by LDH are used to monitor the SCS reaction in the reverse direction (succinate-dependent ATP formation). The decrease in absorbance at 340 nm due to NADH oxidation is continuously measured.[2][3] The this compound produced in the primary reaction will inhibit the SCS, leading to a decrease in the rate of NADH oxidation.
Signaling Pathway and Experimental Workflow
The logical flow of the coupled assay is depicted below. The formation of this compound by the primary enzyme of interest leads to the inhibition of the signal-generating enzymatic cascade.
Caption: Coupled assay workflow for this compound synthetase.
Experimental Protocols
This section provides detailed protocols for setting up and performing the coupled enzyme assay for this compound synthetase.
Materials and Reagents
-
Enzymes:
-
Putative this compound Synthetase (enzyme of interest)
-
Succinyl-CoA Synthetase (SCS) from porcine heart or recombinant
-
Pyruvate Kinase (PK) from rabbit muscle
-
Lactate Dehydrogenase (LDH) from rabbit muscle
-
-
Substrates and Cofactors:
-
L-(+)-Tartaric acid
-
Coenzyme A, lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Succinic acid, disodium salt
-
Adenosine 5'-diphosphate (ADP), sodium salt
-
Phospho(enol)pyruvic acid (PEP), monopotassium salt
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH), disodium salt
-
Inorganic pyrophosphatase (optional, to prevent product inhibition of the primary reaction)
-
-
Buffers and Other Reagents:
-
HEPES or Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Bovine Serum Albumin (BSA)
-
96-well UV-transparent microplates
-
-
Equipment:
-
UV-Vis microplate reader capable of reading absorbance at 340 nm with temperature control
-
Pipettes and tips
-
Reagent reservoirs
-
Preparation of Stock Solutions
| Reagent | Stock Concentration | Solvent | Storage |
| HEPES Buffer | 1 M, pH 7.5 | Nuclease-free water | 4°C |
| L-(+)-Tartaric Acid | 100 mM | Nuclease-free water | -20°C |
| Coenzyme A | 10 mM | Nuclease-free water | -20°C |
| ATP | 100 mM | Nuclease-free water | -20°C |
| Succinic Acid | 500 mM | Nuclease-free water | -20°C |
| ADP | 100 mM | Nuclease-free water | -20°C |
| PEP | 100 mM | Nuclease-free water | -20°C |
| NADH | 10 mM | 10 mM Tris-HCl, pH 7.5 | -20°C (light sensitive) |
| MgCl₂ | 1 M | Nuclease-free water | Room Temperature |
| KCl | 2 M | Nuclease-free water | Room Temperature |
| SCS | 100 units/mL | Assay Buffer | -80°C |
| PK/LDH | ~1000 units/mL each | Assay Buffer | -80°C |
Protocol 1: Optimization of the Coupling System
Before assaying the primary enzyme, it is crucial to optimize the concentrations of the coupling enzymes and substrates to ensure that the primary reaction is the rate-limiting step.
-
Prepare the Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.1 mg/mL BSA.
-
Prepare the Coupling Mix: In a microcentrifuge tube, prepare a master mix of the coupling reagents. For a final volume of 200 µL per well, the final concentrations should be:
-
5 mM Succinate
-
1 mM ADP
-
1.5 mM PEP
-
0.3 mM NADH
-
5 units/mL PK
-
7.5 units/mL LDH
-
-
Vary SCS Concentration: Set up a series of reactions in a 96-well plate with varying concentrations of SCS (e.g., 0.1 to 5 units/mL).
-
Initiate the Reaction: Add the Coupling Mix to the wells. The reaction is initiated by the addition of SCS.
-
Monitor Absorbance: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.
-
Analyze Data: Calculate the rate of reaction (ΔA₃₄₀/min) for each SCS concentration. Plot the rate versus SCS concentration. Select a concentration of SCS that gives a robust and linear signal and is not rate-limiting (i.e., on the plateau of the curve).
Protocol 2: this compound Synthetase Activity Assay
-
Prepare the Master Mix: Based on the optimization in Protocol 1, prepare a master mix containing all components except the this compound synthetase. The final concentrations in a 200 µL reaction volume should be:
-
50 mM HEPES, pH 7.5
-
100 mM KCl
-
10 mM MgCl₂
-
0.1 mg/mL BSA
-
5 mM Succinate
-
1 mM ADP
-
1.5 mM PEP
-
0.3 mM NADH
-
Optimized units/mL SCS
-
5 units/mL PK
-
7.5 units/mL LDH
-
2 mM ATP
-
0.5 mM CoA
-
5 mM Tartrate
-
-
Set up the Assay Plate:
-
Test Wells: Add 180 µL of the Master Mix to the wells.
-
Control Wells (No Tartrate): Prepare a master mix without tartrate and add 180 µL to control wells. This will measure the background ATPase activity of the target enzyme.
-
Control Wells (No Target Enzyme): Add 180 µL of the complete Master Mix to wells to measure the uninhibited rate of the coupling system.
-
-
Initiate the Reaction: Add 20 µL of the this compound synthetase solution (at various dilutions) to the test and "No Tartrate" control wells. Add 20 µL of assay buffer to the "No Target Enzyme" control wells.
-
Monitor Absorbance: Immediately place the plate in the microplate reader at 37°C and measure the decrease in absorbance at 340 nm for 20-30 minutes.
-
Calculate Activity:
-
Determine the linear rate of reaction (ΔA₃₄₀/min) for each well.
-
The activity of this compound synthetase is proportional to the degree of inhibition of the coupling system.
-
Calculate the specific activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[2]
Units of Activity (U) = (ΔA₃₄₀/min) / (ε * l) * V * 10⁶
Where:
-
ε = Molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹)
-
l = Path length of the cuvette/well (cm)
-
V = Total reaction volume (L)
-
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized for clear interpretation and comparison.
Table 1: Optimization of SCS Concentration
| SCS (units/mL) | Initial Rate (ΔA₃₄₀/min) | Standard Deviation |
| 0.1 | 0.015 | ± 0.002 |
| 0.5 | 0.072 | ± 0.005 |
| 1.0 | 0.135 | ± 0.008 |
| 2.0 | 0.150 | ± 0.009 |
| 5.0 | 0.152 | ± 0.010 |
Data are hypothetical and for illustrative purposes. A concentration of 2.0 units/mL would be chosen for subsequent assays as it is on the plateau and ensures the coupling reaction is not rate-limiting.
Table 2: Kinetic Parameters for this compound Synthetase
To determine the kinetic parameters for the substrates of this compound synthetase, the assay is performed by varying the concentration of one substrate while keeping the others at saturating concentrations.
| Substrate | Concentration Range | Apparent Kₘ | Apparent Vₘₐₓ (U/mg) |
| Tartrate | 0.1 - 10 mM | 1.2 mM | 5.8 |
| CoA | 10 - 500 µM | 85 µM | 6.1 |
| ATP | 50 - 2000 µM | 350 µM | 5.9 |
Data are hypothetical and for illustrative purposes.
Table 3: Inhibition of this compound Synthetase by Compound X
This assay is highly suitable for screening inhibitors. The IC₅₀ value for a potential inhibitor can be determined by measuring the enzyme activity at various concentrations of the compound.
| [Compound X] (µM) | % Inhibition |
| 0.1 | 5.2 |
| 0.5 | 28.1 |
| 1.0 | 49.5 |
| 5.0 | 85.3 |
| 10.0 | 95.1 |
Data are hypothetical. The IC₅₀ is approximately 1.0 µM.
Logical Relationships and Troubleshooting
A clear understanding of the assay's logic is essential for troubleshooting.
Caption: Troubleshooting guide for the coupled assay.
Conclusion
The coupled enzyme assay described provides a robust and sensitive method for the characterization of this compound synthetase activity and for the high-throughput screening of its inhibitors. By leveraging the known inhibitory effect of this compound on succinyl-CoA synthetase, this assay circumvents the need for direct measurement of the thioester product. Careful optimization of the coupling system is paramount to ensure that the assay accurately reflects the activity of the primary enzyme of interest. This methodology is a valuable tool for researchers in biochemistry, drug discovery, and metabolic research investigating the roles of novel CoA thioesters.
References
Troubleshooting & Optimization
Troubleshooting low yield in Tartryl-CoA synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the low-yield synthesis of Tartryl-CoA. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why am I getting very low to no yield of this compound in my enzymatic reaction?
A1: Low or no yield in this compound synthesis is a common issue and can be attributed to several factors:
-
Enzyme Specificity and Inhibition: The synthesis of this compound is not a standard, high-efficiency enzymatic reaction. While human GTP-specific succinyl-CoA synthetase (SCS) has been shown to synthesize this compound, the product acts as a potent inhibitor by binding tightly to the enzyme.[1] This product inhibition is a primary reason for low yields. Other succinate-CoA ligases have shown little to no activity with tartrate as a substrate.[2]
-
Sub-optimal Reaction Conditions: The efficiency of the enzymatic reaction is highly dependent on factors such as pH, temperature, and the concentration of substrates and cofactors. These parameters may not be optimized for this compound synthesis.
-
Enzyme Inactivation: The enzyme may be inactive or denatured due to improper storage or handling.
-
Poor Quality of Reagents: The purity of the substrates (tartrate, Coenzyme A) and cofactors (ATP/GTP, Mg2+) is crucial. Contaminants can inhibit the reaction.
-
Product Instability: Thioester bonds can be unstable, and the this compound product may be degrading under the reaction or workup conditions.
Q2: What is the recommended enzyme for this compound synthesis?
A2: Human GTP-specific succinyl-CoA synthetase (SCS) has been documented to catalyze the formation of this compound from tartrate and Coenzyme A.[1] However, it is important to be aware of the product inhibition associated with this enzyme. Researchers may need to consider enzyme engineering or screening for other acyl-CoA ligases with broader substrate specificity.
Q3: How can I optimize the reaction conditions for better yield?
A3: Optimization is key to improving the yield of this compound. Here are several parameters to consider, with suggested starting ranges based on general acyl-CoA synthesis protocols:
-
Component Concentrations: Systematically vary the concentrations of tartrate, Coenzyme A, and ATP/GTP to find the optimal ratio.
-
pH and Buffer: The pH of the reaction mixture can significantly impact enzyme activity. Test a range of pH values, typically between 7.0 and 8.5.
-
Temperature: While many enzymatic reactions are performed at 37°C, a lower temperature (e.g., 16-25°C) may improve enzyme stability and product integrity over longer incubation times.
-
Magnesium Concentration: Divalent cations like Mg2+ are essential cofactors for many ligases. Their concentration should be optimized.
-
Incubation Time: Monitor the reaction progress over time to determine the optimal incubation period before product degradation becomes significant.
Q4: My enzyme seems to be inactive. How can I troubleshoot this?
A4: Enzyme inactivity can be a significant roadblock. Here’s how to address it:
-
Confirm Enzyme Activity: Before attempting this compound synthesis, test the enzyme's activity with its native substrate (e.g., succinate (B1194679) for SCS) to ensure it is active.
-
Proper Storage and Handling: Enzymes are sensitive to temperature fluctuations and freeze-thaw cycles. Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C in a glycerol-containing buffer) and handled on ice.
-
Check for Inhibitors: Ensure that your reaction buffer does not contain any known inhibitors of the enzyme.
Q5: How can I assess the purity and stability of my this compound product?
A5: Given the potential for low yield and product instability, it is crucial to have reliable methods for detection and quantification.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive method for detecting and quantifying CoA thioesters.[2]
-
HPLC Analysis: High-performance liquid chromatography (HPLC) with UV detection at 260 nm can also be used to monitor the reaction.
-
Stability Studies: To assess stability, incubate the purified this compound under various conditions (pH, temperature) and monitor its degradation over time using LC-MS or HPLC. Malonyl-CoA, another short-chain acyl-CoA, has been shown to be sensitive to temperature, time, and magnesium concentration.[3]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield this compound synthesis.
Caption: A step-by-step guide to diagnosing and resolving common issues in this compound synthesis.
Data Summary
The following table provides suggested starting conditions for optimizing this compound synthesis, based on typical values for acyl-CoA ligase reactions.
Table 1: Recommended Starting Conditions for this compound Synthesis Optimization
| Parameter | Recommended Range | Notes |
| Enzyme | Human GTP-specific SCS | Be aware of potential product inhibition. |
| Tartrate | 1 - 10 mM | |
| Coenzyme A | 0.1 - 2 mM | |
| ATP/GTP | 1 - 10 mM | Should be in excess of Tartrate. |
| MgCl₂ | 2 - 10 mM | Essential cofactor. |
| Buffer | 50 - 100 mM Tris-HCl or HEPES | |
| pH | 7.0 - 8.5 | Optimal pH can be enzyme-specific. |
| Temperature | 16 - 37 °C | Lower temperatures may improve stability. |
| Incubation Time | 1 - 24 hours | Monitor product formation and degradation over time. |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol is a starting point and should be optimized for your specific experimental setup.
-
Reaction Assembly:
-
On ice, prepare a reaction mixture in a microcentrifuge tube. For a 100 µL reaction, add the components in the following order:
-
Nuclease-free water to a final volume of 100 µL.
-
10 µL of 10x reaction buffer (e.g., 500 mM Tris-HCl, pH 7.5, 100 mM MgCl₂).
-
ATP or GTP to a final concentration of 5 mM.
-
Coenzyme A to a final concentration of 1 mM.
-
Tartrate to a final concentration of 2 mM.
-
Human GTP-specific succinyl-CoA synthetase to a final concentration of 1-5 µM.
-
-
Gently mix by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., 25°C) for a set period (e.g., 4 hours).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of a quenching solution, such as 10% perchloric acid or by flash-freezing in liquid nitrogen.
-
-
Analysis:
-
Analyze the reaction mixture for the presence of this compound using LC-MS or HPLC.
-
Signaling Pathways and Logical Relationships
Enzymatic Synthesis of this compound
The following diagram illustrates the proposed enzymatic reaction for the synthesis of this compound by succinyl-CoA synthetase.
Caption: The enzymatic synthesis of this compound from tartrate and Coenzyme A, catalyzed by a suitable CoA ligase.
References
Technical Support Center: Optimizing Conditions for Tartryl-CoA Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Tartryl-CoA in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?
A1: The stability of this compound, like other thioester-Coenzyme A derivatives, is primarily influenced by pH, temperature, the presence of oxidizing agents, and the potential for intramolecular catalysis. Thioesters are susceptible to hydrolysis, particularly at alkaline pH.[1][2][3] Elevated temperatures can also accelerate degradation.[1][2][4]
Q2: What is the optimal pH range for storing and working with this compound solutions?
A2: For short-term benchtop use, it is advisable to maintain the pH of this compound solutions in a slightly acidic to neutral range (pH 6.0-7.5). For long-term storage, aqueous solutions of Coenzyme A derivatives are most stable when frozen at a pH between 2 and 6.[1][2][3] Aqueous solutions of Coenzyme A are unstable at a pH above 8, with a 31% loss of activity reported after 24 hours at 25°C and pH 8.[1][2]
Q3: How should I store my this compound stock solutions?
A3: For long-term storage, this compound stock solutions should be stored at -80°C.[5] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is acceptable, but degradation may occur.[1][5] It is also advisable to store the solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]
Q4: Should I be concerned about the oxidation of this compound?
A4: Yes, the thiol group of Coenzyme A is susceptible to air oxidation, which leads to the formation of CoA disulfides and a loss of activity.[1][2] This is a likely degradation pathway for this compound as well. The use of reducing agents can help mitigate this issue.
Q5: Can I use a reducing agent to improve the stability of my this compound solution?
A5: The use of reducing agents can be complex. While they can prevent the oxidation of the free sulfhydryl group of any contaminating Coenzyme A, some reducing agents can actually promote the degradation of the thioester bond. For instance, tris(2-carboxyethyl)phosphine (B1197953) (TCEP) has been shown to accelerate the hydrolysis of thioesters, especially around neutral pH.[6][7] Dithiothreitol (DTT) can also cleave thioester bonds.[7] If a reducing agent is necessary, its compatibility and concentration should be carefully optimized.
Q6: Does the choice of buffer impact this compound stability?
A6: Yes, the buffer system can influence stability. It is important to choose a buffer that does not contain nucleophiles that could react with the thioester bond. Additionally, some buffers can affect the stability of additives like reducing agents; for example, TCEP is less stable in phosphate (B84403) buffers.[8] Buffers should be selected based on the pH requirements of the experiment and their compatibility with all components of the solution.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in solution | Hydrolysis due to high pH: The thioester bond is prone to hydrolysis at alkaline pH.[1][2] | Ensure the pH of the solution is maintained between 6.0 and 7.5 for experiments. For storage, adjust the pH to be between 2 and 6.[1][2][3] |
| High temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation pathways.[4] | Keep this compound solutions on ice during experiments and store them at -80°C for long-term stability.[5] | |
| Oxidation: The free thiol group of any residual Coenzyme A can be oxidized, and the thioester itself may be susceptible to oxidative degradation.[1][2] | Prepare solutions with degassed buffers and consider working under an inert atmosphere. The cautious addition of a compatible reducing agent may be considered (see FAQ 5). | |
| Repeated freeze-thaw cycles: This can lead to degradation of the molecule. | Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles. | |
| Precipitation in the this compound solution | Inappropriate solvent: this compound may have limited solubility in certain buffer systems. | Ensure the buffer concentration and composition are appropriate. Coenzyme A is generally soluble in aqueous solutions.[3] |
| Interaction with other components: The this compound may be precipitating with other molecules in the solution. | Review all components of the solution for potential incompatibilities. | |
| Inconsistent experimental results | Degradation of this compound during the experiment: The molecule may not be stable under the specific experimental conditions. | Monitor the stability of this compound over the time course of the experiment using a suitable analytical method (e.g., HPLC). Adjust conditions such as pH and temperature to improve stability. |
| Variability in stock solution concentration: This can result from improper storage or handling. | Prepare fresh stock solutions regularly and store them properly in aliquots at -80°C.[5] |
Quantitative Data Summary
Table 1: Stability of Coenzyme A (Free Acid) Under Various Conditions
| Temperature | pH | Duration | Degradation | Reference |
| -20°C | Not Specified | 6 months | ~5% | [1][2][3] |
| 37°C | Not Specified | 1 month | Nearly complete | [1][2] |
| 25°C | 8.0 | 24 hours | 31% | [1][2] |
Note: The lithium and sodium salts of Coenzyme A are reported to be more stable than the free acid form, with negligible degradation over several months at various temperatures.[1][2]
Table 2: Stability of Long-Chain Fatty Acyl-CoA (16:1-CoA) in Crystallization Buffer
| Condition | Duration | Degradation | Reference |
| Room Temperature (in buffer alone) | At least 3 weeks | Very unstable | [4] |
| Room Temperature (in presence of LBD) | 1 day | 70-75% | [4] |
| Room Temperature (in presence of LBD) | 3 weeks | 94-97% | [4] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Weighing: Carefully weigh the solid this compound in a controlled environment to minimize exposure to atmospheric moisture.
-
Dissolution: Dissolve the solid this compound in a pre-chilled, degassed, and sterile aqueous buffer (e.g., 50 mM MES or HEPES) with a pH between 6.0 and 7.0.
-
Concentration Determination: Determine the precise concentration of the stock solution using UV-Vis spectrophotometry, assuming the molar extinction coefficient of this compound is similar to that of Coenzyme A (ε₂₆₀ = 16,400 M⁻¹cm⁻¹ in water).
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Immediately flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the buffer system of interest.
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., specific pH, temperature).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quenching: Immediately quench any potential enzymatic reactions by adding a suitable quenching agent (e.g., acid or organic solvent) if applicable. If only assessing chemical stability, this step may not be necessary.
-
HPLC Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: Monitor the elution profile at 260 nm to detect the adenine (B156593) moiety of the Coenzyme A molecule.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. The decrease in peak area over time corresponds to the degradation of the molecule. Plot the percentage of remaining this compound against time to determine its stability under the tested conditions.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound stability.
References
- 1. CoA - Creative Enzymes [creative-enzymes.com]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. neolab.de [neolab.de]
- 4. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. agscientific.com [agscientific.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Tartryl-CoA Enzyme Kinetic Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tartryl-CoA enzyme kinetic assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My enzyme activity is much lower than expected or absent.
Possible Causes and Troubleshooting Steps:
-
Incorrect Assay Conditions: Enzyme activity is highly sensitive to pH, temperature, and ionic strength.[1]
-
Improperly Prepared Reagents: Substrates, cofactors, or the enzyme itself may have degraded.
-
Enzyme Instability: The enzyme may have lost activity due to improper storage, handling, or dilution.[6]
-
Presence of Inhibitors: Contaminants in the sample or reagents can inhibit enzyme activity.
FAQ 2: The reaction rate is not linear over time.
Possible Causes and Troubleshooting Steps:
-
Substrate Depletion: If the substrate concentration is too low, it may be consumed rapidly, causing the reaction rate to decrease over time.[9]
-
Solution: Ensure the substrate concentration is well above the Michaelis constant (Km) if you are aiming for zero-order kinetics with respect to the substrate. If determining Km, a range of substrate concentrations will be necessary.
-
-
Product Inhibition: The accumulation of reaction products can inhibit enzyme activity.[9]
-
Enzyme Instability: The enzyme may be unstable under the assay conditions, leading to a decrease in activity over time.[9]
-
Solution: Check the stability of your enzyme at the assay temperature and pH. It may be necessary to add stabilizing agents or shorten the assay duration.
-
-
Reagent Degradation: A critical reagent, such as a coupling enzyme in a coupled assay, may be losing activity.
-
Solution: Verify the stability and activity of all components in the assay mixture.
-
FAQ 3: I am observing high background noise or a high non-enzymatic rate.
Possible Causes and Troubleshooting Steps:
-
Substrate Instability: Thioester bonds, like the one in this compound, can be susceptible to spontaneous hydrolysis, especially at non-optimal pH.
-
Solution: Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. Subtract this background rate from the rate observed in the presence of the enzyme.
-
-
Interfering Substances in the Sample: Components in your sample preparation may react with the detection reagents.
-
Solution: Include a "sample blank" control that contains the sample but lacks the enzyme or a key substrate to quantify this interference.
-
-
Incorrect Wavelength Setting: In spectrophotometric assays, reading at an incorrect wavelength can lead to high background absorbance.
FAQ 4: My results are not reproducible.
Possible Causes and Troubleshooting Steps:
-
Inconsistent Pipetting: Small variations in the volumes of enzyme or substrates can lead to significant differences in reaction rates.
-
Solution: Use calibrated pipettes and ensure thorough mixing of the reaction components.[5]
-
-
Temperature Fluctuations: Inconsistent temperature control can affect enzyme activity.
-
Solution: Pre-incubate all reagents at the assay temperature and use a temperature-controlled cuvette holder or plate reader.
-
-
Variability in Reagent Preparation: Differences in the preparation of buffers and reagent stocks between experiments can lead to variability.
-
Solution: Prepare large batches of buffers and aliquot reagents to ensure consistency across multiple experiments. Always check the expiration dates of reagents.[5]
-
Quantitative Data Summary
For reproducible and accurate results, it is crucial to work within the optimal parameters for your this compound enzyme. The following table provides a general overview of typical conditions for related CoA-dependent enzymes, which can serve as a starting point for optimizing your this compound assay.
| Parameter | Typical Range/Value | Considerations |
| pH | 7.0 - 9.25 | Highly enzyme-dependent. Optimal pH can be sharp, and activity may drop significantly outside this range.[2] |
| Temperature | 25 - 37 °C | Higher temperatures can increase reaction rates but may also lead to enzyme instability. |
| Substrate Concentration | 0.1 x Km to 10 x Km | For Km determination, a wide range is needed. For Vmax, use saturating concentrations (>5 x Km). |
| Enzyme Concentration | Varies | Should be low enough to ensure the reaction rate is linear with respect to enzyme concentration and that substrate is not rapidly depleted. |
| Divalent Cations (e.g., Mg2+) | 1 - 10 mM | Many CoA-utilizing enzymes require divalent cations for activity.[2] |
| Reducing Agents (e.g., DTT) | 0.5 - 2 mM | Often required to maintain the enzyme in an active state, especially for those with critical cysteine residues.[2] |
Experimental Protocols
General Protocol for a Continuous Spectrophotometric this compound Enzyme Assay
This protocol describes a general method for continuously monitoring the activity of a this compound consuming enzyme by coupling the reaction to the oxidation or reduction of a pyridine (B92270) nucleotide (NADH or NADPH), which can be monitored by a change in absorbance at 340 nm.
Materials:
-
Purified this compound enzyme
-
This compound substrate
-
Coupling enzyme(s) and their substrate(s)
-
NADH or NADPH
-
Assay Buffer (e.g., Tris-HCl or HEPES at optimal pH)
-
Divalent cations (e.g., MgCl2) if required
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction master mix: In a microcentrifuge tube, combine the assay buffer, any required cofactors (e.g., MgCl2), the coupling enzyme(s) and their substrate(s), and NADH or NADPH.
-
Equilibrate the system: Pipette the master mix into a cuvette and place it in the temperature-controlled spectrophotometer. Allow the temperature to equilibrate for 5 minutes.
-
Initiate the background reaction: Add the this compound substrate to the cuvette, mix gently, and monitor the absorbance at 340 nm for 2-3 minutes to establish the background rate (non-enzymatic reaction).
-
Initiate the enzymatic reaction: Add a small, predetermined volume of the this compound enzyme to the cuvette. Mix quickly and immediately start recording the change in absorbance at 340 nm over time.
-
Calculate the initial velocity: Determine the linear rate of change in absorbance per minute (ΔA/min) from the initial, linear portion of the reaction progress curve.
-
Convert the rate to enzyme activity: Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH or NADPH (6220 M⁻¹cm⁻¹) to convert the rate from ΔA/min to µmol/min (Enzyme Units).
Visualizations
Troubleshooting Logic for Low Enzyme Activity
The following diagram outlines a logical workflow for troubleshooting experiments where low or no enzyme activity is observed.
Caption: Troubleshooting workflow for low enzyme activity.
General Coupled Enzyme Assay Workflow
This diagram illustrates the principle of a coupled enzyme assay, where the product of the primary reaction (catalyzed by the this compound enzyme) is a substrate for a secondary, indicator reaction.
Caption: Principle of a coupled spectrophotometric assay.
References
- 1. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 2. 3-Hydroxy-3-methylglutaryl-CoA lyase in human skin fibroblasts: study of its properties and deficient activity in 3-hydroxy-3-methylglutaric aciduria patients using a simple spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors which affect the activity of purified rat liver acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further purification and characterization of the succinyl-CoA:3-hydroxy-3-methylglutarate coenzyme A transferase from rat-liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Enhancing Tartryl-CoA Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Tartryl-CoA detection methods.
Troubleshooting Guide
This guide addresses specific issues that may arise during the detection and quantification of this compound and other short-chain acyl-CoAs.
| Question | Answer |
| Why am I observing a low or no signal for my this compound standard? | Several factors can contribute to a weak or absent signal: * Analyte Instability: Acyl-CoAs, including this compound, are susceptible to degradation. Ensure proper storage at -80°C and minimize freeze-thaw cycles.[1] * Suboptimal Ionization: this compound, being a dicarboxylic acyl-CoA, may exhibit poor ionization in standard positive ion mode ESI-MS. Consider method development in negative ion mode or chemical derivatization to enhance signal intensity.[2][3] * Incorrect MS/MS Transitions: Verify that the precursor and product ion m/z values for this compound are correctly set in your mass spectrometer method. These transitions are crucial for sensitive and specific detection in Multiple Reaction Monitoring (MRM) mode. |
| My this compound peak is broad and shows significant tailing. What are the likely causes and solutions? | Poor peak shape can compromise sensitivity and quantification accuracy. Consider the following: * Suboptimal Chromatography: The dual carboxyl groups of this compound can lead to secondary interactions with the stationary phase. The use of an ion-pairing agent in the mobile phase can improve peak shape, but may cause long-term column contamination.[4] As an alternative, chromatography at high pH (around 10.5) with a suitable C18 column can improve peak shape without ion-pairing reagents.[4] * Injection Solvent Mismatch: Injecting your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[5] Reconstitute your dried extract in a solvent similar in composition to the starting mobile phase conditions.[6] * Column Contamination: Buildup of matrix components on the column can lead to peak tailing.[5] Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), and regularly flush the column.[5][6] |
| I'm experiencing high background noise and matrix effects in my biological samples. How can I mitigate this? | Matrix effects can significantly impact the accuracy and sensitivity of your assay. * Improve Sample Preparation: Simple protein precipitation may not be sufficient for complex matrices.[6] Utilize solid-phase extraction (SPE) to remove interfering substances.[6] * Use an Internal Standard: A stable isotope-labeled internal standard for this compound is ideal for normalizing for matrix effects and variations in sample processing. If a specific standard is unavailable, an odd-chain acyl-CoA like heptadecanoyl-CoA can be used.[4] * Optimize Chromatography: A well-optimized chromatographic method that separates this compound from co-eluting matrix components is essential.[7] |
| What are the best practices for sample extraction to maximize this compound recovery? | Efficient extraction is critical for sensitive detection. * Choice of Extraction Solvent: A common and effective method is protein precipitation with an ice-cold solvent like 80% methanol (B129727).[6] For simultaneous analysis of acyl-CoAs and their precursors, 5-sulfosalicylic acid (SSA) can be used for deproteinization, which avoids the need for SPE and prevents the loss of more hydrophilic species.[7] * Immediate Processing: Process samples immediately after collection and keep them on ice to minimize enzymatic degradation of this compound. |
| How can I confirm the identity of the this compound peak in my chromatogram? | Peak identification should be confirmed rigorously. * Retention Time Matching: The retention time of the peak in your sample should match that of a pure this compound standard analyzed under the same chromatographic conditions. * MS/MS Fragmentation Pattern: The fragmentation pattern (the relative intensities of the product ions) of the analyte in your sample should match that of the standard. Monitoring at least two MRM transitions for each analyte can increase confidence in identification. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the most sensitive method for this compound detection? | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of acyl-CoAs, including this compound.[7][8] This technique allows for detection in the low femtomole range.[9] |
| Is chemical derivatization necessary for this compound analysis? | While not always necessary, chemical derivatization can significantly improve the sensitivity of dicarboxylic acid detection by LC-MS/MS.[2][3] Derivatization can enhance ionization efficiency and improve chromatographic separation.[2][3] A charge-reversal derivatization approach can lead to exceptionally low limits of detection.[2] |
| Where does this compound fit into metabolic pathways? | This compound has been identified as an inhibitor of succinyl-CoA synthetase, an enzyme in the tricarboxylic acid (TCA) cycle.[10] This suggests that this compound may play a regulatory role in central carbon metabolism. Its formation may occur from tartaric acid, which can be metabolized by various organisms.[11][12] In grapevines, tartaric acid is a major organic acid synthesized from ascorbic acid.[13][14] |
| What are some key considerations for method validation for this compound quantification? | A robust method validation should include assessments of: * Linearity: The range over which the detector response is proportional to the analyte concentration. * Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[1][9] * Accuracy and Precision: How close the measured values are to the true value and the degree of variability between measurements. * Recovery: The efficiency of the extraction process. * Matrix Effects: The influence of co-eluting substances from the sample matrix on the analyte's signal. |
| Are there any known inborn errors of metabolism associated with this compound? | Currently, there are no specifically defined inborn errors of metabolism directly linked to this compound. However, inborn errors of metabolism often lead to the accumulation of unusual acyl-CoAs, which can have pathological effects.[15] Given that this compound can inhibit a key TCA cycle enzyme, its abnormal accumulation could potentially disrupt mitochondrial energy metabolism.[10][15] |
Quantitative Data on Acyl-CoA Detection Methods
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various short-chain and dicarboxylic acyl-CoAs using sensitive LC-MS/MS methods. While specific data for this compound is not widely published, the values for structurally similar dicarboxylic and short-chain acyl-CoAs provide a reasonable estimate of achievable sensitivity.
| Analyte | Method | LOD | LOQ | Reference |
| Dicarboxylic Acids (general) | LC-MS/MS with derivatization | <266 fg | <805 fg | [2] |
| Short-Chain Fatty Acids & D/L-Lactate | Chiral-LC-MS with derivatization | 0.01 µg/mL | 0.033 µg/mL | [1] |
| Methylmalonic Acid | LC-MS/MS with derivatization | 0.05 µmol/L | 0.1 µmol/L | [16] |
| Free Fatty Acids (general) | LC-MS | 1.5 ng/mL (38.3 fmols injected) | 6.12 ng/mL (156.3 fmols injected) | [9] |
Detailed Experimental Protocol: LC-MS/MS for Short-Chain Acyl-CoAs
This protocol is adapted from established methods for short-chain acyl-CoA analysis and can be optimized for this compound detection.[7][17]
1. Sample Preparation (Protein Precipitation & Extraction)
-
Homogenize approximately 10-20 mg of frozen tissue or cell pellet in 500 µL of ice-cold 80% methanol containing a suitable internal standard (e.g., ¹³C-labeled this compound or heptadecanoyl-CoA).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[6]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of a solvent compatible with the initial LC mobile phase conditions (e.g., 95% Mobile Phase A: 5% Mobile Phase B).[6]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.[6]
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over a suitable gradient to elute this compound and other short-chain acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be tested for optimal this compound signal.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor ion ([M+H]⁺ or [M-H]⁻) and product ions for this compound and the internal standard by infusing pure standards into the mass spectrometer. A common fragmentation for acyl-CoAs in positive mode involves the loss of the phosphopantetheine group.[7]
-
Visualizations
Caption: Workflow for this compound analysis.
Caption: this compound's role in TCA cycle inhibition.
References
- 1. A Chiral-LC-MS Method for the Simultaneous Quantification of Short-Chain Fatty Acids and D/L-Lactate in the Ruminal Fluid of Dairy Cows [mdpi.com]
- 2. A charge reversal approach for the sensitive quantification of dicarboxylic acids using Liquid chromatography-tandem mass spectrometry. | CoLab [colab.ws]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of L(+)-and D(-)-tartaric acids in different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Metabolism of Tartaric Acid by Penicillium Charlesii, G. Smith - Kenneth Paul Klatt - Google ブックス [books.google.co.jp]
- 13. Frontiers | Biosynthesis and Cellular Functions of Tartaric Acid in Grapevines [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Inborn errors of mitochondrial acyl-coenzyme a metabolism: acyl-CoA biology meets the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Overcoming solubility problems with Tartryl-CoA in assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tartryl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to solubility, during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What is the cause and how can I resolve this?
A1: Cloudiness or precipitation of this compound can be attributed to several factors, often related to its solubility limits in aqueous buffers. Like other acyl-CoA molecules, its solubility can be influenced by buffer composition, pH, and the presence of certain ions.[1]
-
Buffer Choice: Certain buffers may be more prone to causing precipitation. Consider using buffers known to be compatible with other acyl-CoAs, such as phosphate (B84403) or Tris-HCl.
-
pH Adjustment: The pH of your solution is critical. The charge state of this compound can change with pH, affecting its solubility.[2] Experiment with a range of pH values around the pKa of tartaric acid to find the optimal pH for solubility.
-
Divalent Cations: The presence of divalent cations like Mg²⁺ has been shown to cause precipitation of other long-chain acyl-CoAs.[1] If your assay requires Mg²⁺, consider optimizing its concentration to the minimum required for enzymatic activity.
Q2: How should I prepare and store my this compound stock solutions to ensure stability and prevent degradation?
A2: Proper preparation and storage are crucial for maintaining the integrity of this compound. Acyl-CoA thioesters are known to be unstable in aqueous solutions.[3]
-
Preparation: Prepare stock solutions in a buffer at a slightly acidic pH (e.g., pH 5-6) to minimize hydrolysis of the thioester bond. It is advisable to prepare fresh solutions for each experiment whenever possible.
-
Storage: For short-term storage (hours), keep the solution on ice. For longer-term storage, aliquot the stock solution into single-use vials and store at -80°C to prevent repeated freeze-thaw cycles.[4] Always protect from light.[4]
Q3: I am observing lower than expected enzyme activity in my assay with this compound. Could this be a solubility issue?
A3: Yes, poor solubility of this compound can directly impact enzyme kinetics by reducing the effective substrate concentration available to the enzyme. If the substrate concentration is not uniform and soluble, it can lead to non-reproducible and inaccurate results. Consider the following:
-
Visual Inspection: Carefully inspect your assay mixture for any signs of precipitation or cloudiness.
-
Concentration Dependence: Perform your assay at varying concentrations of this compound. If the activity does not increase proportionally with concentration, it may indicate a solubility limit has been reached.
-
Use of Solubilizing Agents: Consider the cautious addition of solubilizing agents.
Troubleshooting Guides
Problem: this compound Precipitation During Assay Setup
This guide provides a systematic approach to troubleshooting and resolving this compound precipitation in your assay.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Buffer Optimization for this compound Solubility
-
Prepare a concentrated stock solution of this compound in a minimal volume of ultrapure water.
-
Prepare a series of buffers at the desired final assay concentration (e.g., 50 mM Tris-HCl, 50 mM Potassium Phosphate) across a pH range (e.g., 6.0, 6.5, 7.0, 7.5).
-
Add a small aliquot of the this compound stock to each buffer to achieve the final desired assay concentration.
-
Incubate under the standard assay temperature for 10-15 minutes.
-
Visually inspect each tube for any signs of precipitation or turbidity against a dark background.
-
Quantify the soluble this compound by measuring the absorbance at 260 nm of the supernatant after centrifugation to pellet any precipitate.
Protocol 2: Evaluating the Effect of Additives on this compound Solubility
-
Identify the optimal buffer and pH from Protocol 1.
-
Prepare stock solutions of potential solubilizing agents. These may include non-ionic detergents (e.g., Triton X-100, Tween 20) or organic solvents (e.g., DMSO, ethanol).
-
To your optimized buffer, add varying concentrations of the solubilizing agent. (See Table 1 for suggested starting concentrations).
-
Add this compound to the final desired concentration.
-
Incubate and assess solubility as described in Protocol 1 (steps 4-6).
-
Important: Run parallel enzyme activity assays to ensure the chosen additive and its concentration do not inhibit your enzyme of interest.
Data Presentation
Table 1: Suggested Buffer Conditions and Additives for Improving Acyl-CoA Solubility
| Parameter | Recommended Range/Type | Rationale & Considerations |
| Buffer Type | Tris-HCl, Potassium Phosphate | Commonly used in enzyme assays and have shown compatibility with other acyl-CoAs.[1] |
| pH | 6.0 - 7.5 | The optimal pH will depend on the specific enzyme and the pKa of this compound.[2] |
| Ionic Strength | 50 - 150 mM | Higher ionic strength can sometimes improve solubility but may also affect enzyme activity. |
| Additives | Always test for enzyme compatibility. | |
| Detergents | 0.01 - 0.1% Triton X-100/Tween 20 | Can help solubilize amphipathic molecules by forming micelles.[5] |
| Organic Solvents | 1 - 5% DMSO/Ethanol | Can increase the solubility of organic molecules. Higher concentrations may denature proteins. |
Signaling Pathways and Logical Relationships
Diagram 1: General Workflow for Enzymatic Assays with Potentially Insoluble Substrates
This diagram illustrates a logical workflow for conducting enzymatic assays where substrate solubility is a potential issue.
Caption: General experimental workflow for enzymatic assays involving this compound.
References
- 1. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S -acylation machinery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02235A [pubs.rsc.org]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Tartryl-CoA Experimental Integrity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Tartryl-CoA during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a thioester molecule involving coenzyme A and tartaric acid. Like other acyl-CoAs, it is an intermediate in cellular metabolism and can be used to study enzyme kinetics and as a potential inhibitor of enzymes such as succinyl-CoA synthetase.[1] The stability of this compound is crucial for obtaining accurate and reproducible experimental results, as its degradation can lead to a loss of activity and the formation of interfering byproducts.
Q2: What are the primary factors that can cause this compound degradation?
While specific degradation pathways for this compound are not extensively documented, based on the general chemistry of thioesters and other acyl-CoAs, the primary factors contributing to its degradation are likely:
-
pH: Thioester bonds are susceptible to hydrolysis, especially at alkaline pH.
-
Temperature: Higher temperatures can accelerate the rate of both chemical and enzymatic degradation.[2]
-
Enzymatic Activity: Contaminating enzymes in protein preparations or cell lysates, such as thioesterases, can cleave the thioester bond.
-
Oxidation: The thiol group of Coenzyme A is sensitive to oxidation, which can be catalyzed by metal ions.
-
Non-enzymatic Reactions: Some acyl-CoAs can non-enzymatically acylate proteins, and this reactivity is influenced by factors like pH and temperature.[2][3]
Q3: How should I properly store this compound solutions?
For optimal stability, this compound should be stored under the following conditions:
-
Temperature: Store stock solutions at -80°C. For short-term storage (a few days), -20°C may be acceptable. Avoid repeated freeze-thaw cycles.
-
pH: Maintain the pH of the solution between 5 and 7. Acidic conditions are generally preferred for thioester stability.
-
Aliquotting: Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in an Enzymatic Assay
If you observe a decrease or complete loss of this compound activity in your experiments, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis due to pH | Prepare buffers with a pH between 6.0 and 7.0. Prepare fresh buffers for each experiment. | Thioester bonds are more stable at slightly acidic to neutral pH. |
| Thermal Degradation | Perform all experimental steps on ice. Use pre-chilled tubes, tips, and reagents. | Lower temperatures slow down the rate of chemical degradation.[2] |
| Enzymatic Degradation | If using cell lysates or partially purified proteins, consider adding a broad-spectrum thioesterase inhibitor. Further purify your protein of interest to remove contaminating enzymes. | Thioesterases present in biological samples can rapidly degrade this compound. |
| Oxidative Damage | Add a chelating agent like EDTA (0.1-1 mM) to your buffers to sequester divalent metal ions. | Metal ions can catalyze the oxidation of the thiol group in Coenzyme A. |
| Incorrect Concentration | Re-quantify the concentration of your this compound stock solution using a reliable method such as HPLC or a commercially available CoA assay kit. | Inaccurate initial concentration can lead to apparent loss of activity. |
Issue 2: High Background Signal or Non-Reproducible Results
High background or inconsistent results can be indicative of this compound degradation products interfering with the assay.
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Degradation Products | Analyze your this compound solution by HPLC-MS to check for the presence of free Coenzyme A, tartaric acid, or other degradation products. | Identifying degradation products can help pinpoint the cause of instability. |
| Non-Enzymatic Protein Acylation | Minimize incubation times and keep temperatures low. Run control experiments without the enzyme to assess the extent of non-enzymatic reactions. | Some acyl-CoAs can non-enzymatically modify proteins, which may interfere with downstream analysis.[3] |
| Sample Handling | Use glass vials for storing and handling CoA solutions to minimize signal loss that can occur with plastic vials.[4] | Certain plastics can adsorb CoA molecules, leading to lower effective concentrations. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol allows for the quantitative analysis of this compound stability under different experimental conditions.
Materials:
-
This compound solution
-
Buffers at various pH values (e.g., pH 5.0, 7.0, 9.0)
-
Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a C18 column
Methodology:
-
Prepare aliquots of this compound in the different buffers to be tested.
-
Incubate the aliquots at the desired temperatures.
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), take a sample from each condition and immediately quench the reaction by adding an equal volume of a suitable quenching solution (e.g., 10% trichloroacetic acid) and placing it on ice.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to quantify the remaining this compound. The separation of CoA-thioesters can be monitored using UV detection (around 260 nm).
-
Plot the percentage of remaining this compound against time for each condition to determine its stability.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound.
References
- 1. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors Affecting Non-Enzymatic Protein Acylation by trans-3-Methylglutaconyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address baseline drift in spectrophotometric assays for Tartryl-CoA
Welcome to the technical support center for spectrophotometric assays involving Tartryl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments, with a specific focus on managing baseline drift.
Frequently Asked Questions (FAQs)
Q1: What is baseline drift in a spectrophotometric assay?
A1: Baseline drift refers to the gradual, often continuous, upward or downward movement of the baseline absorbance reading over time in a spectrophotometric measurement. An ideal baseline should be stable and flat. Drift can introduce significant errors in kinetic measurements by obscuring the true reaction rate, leading to inaccurate calculations of enzyme activity or inhibitor potency.
Q2: Why is baseline drift a particular concern in assays with Coenzyme A (CoA) derivatives like this compound?
A2: Assays involving CoA derivatives can be susceptible to baseline drift for several reasons:
-
Thioester Hydrolysis: The thioester bond in CoA derivatives can be prone to spontaneous, non-enzymatic hydrolysis, especially at non-optimal pH or elevated temperatures. This hydrolysis can lead to a change in absorbance at the monitored wavelength, causing the baseline to drift.
-
Reagent Instability: Other reagents in the assay mixture, such as coupling enzymes or substrates, may have limited stability, leading to a gradual change in background absorbance.
-
Contaminants: Preparations of this compound or other reagents may contain impurities that either absorb at the assay wavelength or react slowly over time to produce absorbing species.
Q3: Can the purity of my this compound sample affect baseline stability?
A3: Absolutely. Impurities in the this compound preparation can be a significant source of baseline drift. For instance, residual reactants from the synthesis of this compound or byproducts from its degradation can contribute to background absorbance changes. It is crucial to use highly purified this compound for kinetic assays.
Troubleshooting Guide: Baseline Drift
Issue 1: Gradual increase or decrease in baseline absorbance in a continuous kinetic assay.
This is a classic presentation of baseline drift and can be caused by several factors. Follow this systematic troubleshooting workflow to identify and resolve the issue.
Step 1: Instrumental Factors
Before investigating the biochemical components of your assay, it's essential to rule out the instrument as the source of the drift.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lamp Instability | Allow the spectrophotometer lamp to warm up for at least 30-60 minutes before starting measurements. | A stable light source should result in a more stable baseline. |
| Temperature Fluctuations | Ensure the spectrophotometer is in a temperature-controlled room. If using a temperature-controlled cuvette holder, allow it to equilibrate to the set temperature. | A stable temperature minimizes changes in the absorbance of the solution and the performance of electronic components. |
| Dirty Optics | Check the cuvette for fingerprints, smudges, or scratches. Clean the cuvette with an appropriate solvent (e.g., ethanol) and a lint-free cloth. | A clean light path prevents scattering and false absorbance readings. |
Step 2: Reagent and Buffer Effects
If the instrument is functioning correctly, the next step is to examine the components of the assay mixture.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Buffer Component Instability | Prepare fresh buffer for each experiment. Some buffer components can degrade over time. | A stable buffer should not contribute to a drifting baseline. |
| Reagent Contamination | Run a "no enzyme" control containing all assay components except the primary enzyme. | If the baseline is stable without the enzyme, the drift is likely related to the enzymatic reaction itself or the enzyme preparation. If it still drifts, one of the other components is the likely cause. |
| Air Bubbles | Ensure all solutions are properly degassed, and avoid vigorous mixing that can introduce air bubbles. Visually inspect the cuvette for bubbles before each reading. | The absence of bubbles will prevent light scattering, which can cause erratic readings and drift. |
Step 3: this compound and Substrate Stability
The stability of your key reagents is critical.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Hydrolysis | Prepare this compound solutions fresh and keep them on ice. Run a blank measurement with only this compound in the assay buffer to monitor its stability over the time course of the experiment. | A stable baseline in this control experiment indicates that this compound is not significantly hydrolyzing under the assay conditions. |
| Substrate/Product Instability | If the assay measures the formation or consumption of another labile molecule, test its stability in the assay buffer independently. | Understanding the stability of all components helps to isolate the source of the drift. |
Issue 2: Non-linear reaction progress curves.
In an ideal enzymatic reaction under initial velocity conditions, the progress curve (absorbance vs. time) should be linear. A non-linear curve can be a manifestation of baseline drift or other assay problems.
Step 1: Check for Substrate Depletion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substrate Concentration Too Low | Decrease the enzyme concentration or increase the substrate concentration. Ensure the substrate concentration is well above the Michaelis constant (Km) if initial velocity is being measured. | The reaction rate should remain linear for a longer period. |
Step 2: Evaluate Enzyme Stability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Enzyme Denaturation | Reduce the assay temperature or check the pH of the buffer. Add stabilizing agents like glycerol (B35011) or BSA if compatible with the assay. | A more stable enzyme will result in a more linear reaction rate. |
Step 3: Consider Product Inhibition
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product Inhibits the Enzyme | Measure the initial velocity over a shorter time period before significant product has accumulated. | A linear initial rate can be obtained before the onset of product inhibition. |
Experimental Protocols
Protocol 1: General Spectrophotometric Assay for a this compound Utilizing Enzyme (Example)
This protocol provides a general framework. Specific concentrations and wavelengths will need to be optimized for the particular enzyme and substrate.
-
Reagent Preparation:
-
Prepare a 1 M stock solution of buffer (e.g., Tris-HCl) at the desired pH.
-
Prepare a 100 mM stock solution of this compound in assay buffer. Store on ice.
-
Prepare a stock solution of the enzyme in a suitable buffer containing a stabilizing agent (e.g., 10% glycerol).
-
-
Assay Mixture Preparation (for a 1 mL cuvette):
-
To a 1 mL cuvette, add:
-
850 µL of assay buffer.
-
50 µL of any other required substrates or cofactors.
-
50 µL of the this compound stock solution.
-
-
Mix gently by pipetting up and down.
-
-
Measurement:
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
-
Record a baseline reading for 2-3 minutes to ensure stability.
-
Initiate the reaction by adding 50 µL of the enzyme stock solution.
-
Immediately mix and start recording the absorbance at the desired wavelength for 5-10 minutes.
-
Protocol 2: Assessing Baseline Drift of this compound
-
Prepare the Assay Mixture:
-
Prepare the complete assay mixture as described in Protocol 1, but substitute the enzyme solution with 50 µL of the enzyme storage buffer (without the enzyme).
-
-
Measurement:
-
Place the cuvette in the spectrophotometer and equilibrate the temperature.
-
Record the absorbance at the assay wavelength for the same duration as a typical kinetic run (e.g., 10-15 minutes).
-
-
Analysis:
-
Analyze the resulting absorbance vs. time plot. A flat line indicates that this compound and the other assay components are stable under the assay conditions. A sloping line indicates baseline drift that needs to be addressed using the troubleshooting guide.
-
Technical Support Center: Optimizing Buffer Conditions for Tartryl-CoA Inhibition Studies
Welcome to the technical support center for optimizing buffer conditions for your Tartryl-CoA inhibition studies. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and protocols to ensure you obtain reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting my this compound inhibition experiments. Which enzyme should I be using and what is the mechanism of inhibition?
A1: this compound has been identified as an inhibitor of GTP-specific succinyl-CoA synthetase (SCS).[1] The inhibition occurs when this compound is synthesized from tartrate and Coenzyme A, and it subsequently binds to the enzyme. The CoA part of the molecule occupies the expected CoA-binding site, while the tartryl portion binds to the phosphate-binding site near the catalytic histidine residue.[1] This binding prevents the enzyme from completing its catalytic cycle. Therefore, your experiments should ideally use purified GTP-specific SCS.
Q2: My enzyme activity is lower than expected, even without the inhibitor. What could be the cause?
A2: Low enzyme activity can stem from several factors related to your buffer and assay conditions:
-
Suboptimal pH: Enzymes have a narrow optimal pH range where they exhibit maximum activity.[2][3][4] If your buffer's pH is outside the optimal range for succinyl-CoA synthetase, the enzyme's catalytic efficiency will decrease. It's critical to determine the optimal pH for your specific enzyme preparation.[5]
-
Incorrect Buffer Temperature: The pKa of many common buffers, especially Tris, is highly sensitive to temperature.[6] If you prepare a buffer at room temperature but run your assay at a different temperature (e.g., 37°C), the pH of your reaction will shift, potentially leading to a drop in activity.[6] Always equilibrate your buffer to the experimental temperature before the final pH adjustment.[5][6]
-
Component Instability: One of the components in your assay, such as the enzyme or a substrate, may be unstable and lose activity over the course of the experiment.[7]
Q3: I am seeing inconsistent inhibition results (e.g., IC50 values vary between experiments). How can I improve reproducibility?
A3: Inconsistent inhibition is often traced back to poorly controlled buffer conditions.
-
pH Stability: Ensure your chosen buffer has a pKa value within one pH unit of your target experimental pH to provide adequate buffering capacity.[5][8] Without sufficient buffering, the enzymatic reaction itself could change the local pH, altering the inhibition profile.
-
Ionic Strength: The total concentration of ions in your solution (ionic strength) can affect enzyme structure and the interactions between the enzyme and the inhibitor.[9][10] Use a consistent ionic strength across all experiments. Prepare a buffer stock and dilute it to the final concentration for all assays to maintain consistency.[6] Drastic changes in ionic strength can alter enzyme activity and inhibition.[11][12]
-
Buffer Interactions: Some buffer components can directly interact with your enzyme or substrates. For example, phosphate (B84403) buffers can precipitate divalent cations like Mg²⁺, which may be essential for enzyme activity.[13] Since succinyl-CoA synthetase requires magnesium ions, using a phosphate buffer could be problematic. Consider a non-coordinating buffer like HEPES or MOPS.
Q4: Can the buffer itself interfere with my this compound inhibition study?
A4: Yes. Buffer selection is critical. A buffer is not just for maintaining pH; its components can directly participate in or interfere with the reaction.[5] For your study, be aware that the crystallization of SCS that identified this compound as an inhibitor used ammonium (B1175870) tartrate in the well solution. If your buffer contains tartrate, you may inadvertently generate the inhibitor in your control experiments, leading to confounding results. It is crucial to use a buffer that is free of tartrate or similar molecules that could react with CoA.
Q5: My inhibition curve looks unusual; it doesn't follow a standard dose-response. What could be wrong?
A5: An unusual inhibition curve can sometimes be linked to the inhibitor's behavior at high concentrations or assay artifacts.[14]
-
Inhibitor Solubility: If this compound precipitates out of solution at higher concentrations, you will lose the expected dose-response relationship. Ensure your buffer has sufficient capacity to keep all components dissolved.
-
Assay Artifacts: If the detection method you are using (e.g., spectrophotometry) ceases to respond linearly at high product concentrations, it can mimic a loss of inhibition.[7]
-
Complex Inhibition Mechanism: The enzyme may have allosteric sites or exhibit different oligomer states, which can be influenced by high concentrations of the inhibitor, leading to a non-standard inhibition pattern.[14]
Data Summary: Common Biological Buffers
Choosing the correct buffer is a critical first step. The table below summarizes key properties of common biological buffers to help you select the most appropriate one for your succinyl-CoA synthetase inhibition studies.
| Buffer Name | pKa at 25°C | Useful pH Range | Temp. Effect (d pKa/d°C) | Metal Binding | Notes |
| MES | 6.15 | 5.5 - 6.7 | -0.011 | Weak | Does not form complexes with most common metals. |
| PIPES | 6.76 | 6.1 - 7.5 | -0.0085 | Negligible | Good choice for assays with metal ions. |
| MOPS | 7.20 | 6.5 - 7.9 | -0.015 | Negligible | Stable and does not interact with most metal ions. |
| HEPES | 7.48 | 6.8 - 8.2 | -0.014 | Negligible | Widely used in cell culture and enzyme assays.[13] |
| Tris | 8.06 | 7.5 - 9.0 | -0.028 | Significant | High temperature sensitivity; can inhibit some enzymes.[6] |
| Phosphate | 7.20 | 6.2 - 8.2 | -0.0028 | Strong | Precipitates with divalent cations (e.g., Mg²⁺, Ca²⁺).[13] |
Experimental Protocols
Protocol: Screening Buffer Conditions for this compound Inhibition Assay
This protocol outlines a method to determine the optimal buffer pH and composition for studying the inhibition of succinyl-CoA synthetase (SCS) by this compound.
1. Reagent Preparation:
- Enzyme Stock: Prepare a concentrated stock of purified GTP-specific SCS in a simple, minimal buffer (e.g., 20 mM HEPES, pH 7.4, 1 mM DTT) and store at -80°C.
- Buffer Stocks: Prepare 1 M stock solutions of various buffers to be tested (e.g., PIPES, HEPES, MOPS).
- Substrate Stocks: Prepare concentrated stocks of Coenzyme A, Succinate, and GTP in nuclease-free water.
- Inhibitor Stock: Prepare a stock solution of this compound. If synthesizing in situ, prepare a stock of sodium tartrate.
- Assay Buffer Preparation: For each buffer system to be tested, prepare a 2X assay buffer at the desired final concentration (e.g., 100 mM buffer, 200 mM KCl, 10 mM MgCl₂). Prepare a range of pH values for each buffer system (e.g., pH 6.5, 7.0, 7.5, 8.0). Equilibrate each buffer to the final assay temperature (e.g., 37°C) before making the final pH adjustment.[6]
2. Assay Procedure (96-well plate format):
- Enzyme Pre-incubation: In each well, mix the SCS enzyme with different concentrations of this compound.[15] Include a control with no inhibitor. Allow them to incubate for a set period (e.g., 10-15 minutes) at the assay temperature.[15]
- Reaction Initiation: Start the reaction by adding the substrate mixture (Succinate, CoA, and GTP) to all wells.[15]
- Monitoring the Reaction: The SCS reaction can be monitored by coupling the production of CoA-SH to a colorimetric reagent like DTNB (Ellman's reagent), which produces a yellow product (TNB) that absorbs at 412 nm.[7] Measure the absorbance over time using a microplate reader.[15]
- Data Analysis:
- For each pH and buffer condition, calculate the initial reaction velocity (rate of change in absorbance) for the uninhibited control.
- Plot the enzyme activity versus pH to determine the optimal pH.
- At the optimal pH, calculate the percent inhibition for each this compound concentration.
- Plot percent inhibition against inhibitor concentration to determine the IC50 value.[15]
Visualizations
Workflow for Buffer Optimization
Caption: Workflow for selecting and validating an optimal buffer system.
Impact of pH on Enzyme Inhibition
Caption: Effect of pH on the ionization states of the enzyme and inhibitor.
References
- 1. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Optimum pH for Enzymes | Definition & Examples - Lesson | Study.com [study.com]
- 5. nanotempertech.com [nanotempertech.com]
- 6. Buffers for Biochemical Reactions [promega.sg]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to choose the right biological buffer - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical [hyfinechemical.com]
- 14. researchgate.net [researchgate.net]
- 15. superchemistryclasses.com [superchemistryclasses.com]
Technical Support Center: Tartryl-CoA Experimental Protocols
Welcome to the technical support center for Tartryl-CoA experimental protocols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their this compound experiments.
Frequently Asked Questions (FAQs)
Q1: Is there a standard, validated protocol for the chemical or enzymatic synthesis of this compound?
Q2: What are the main challenges in working with this compound?
A2: The primary challenges include:
-
Synthesis: Achieving efficient and consistent synthesis of this compound can be difficult due to the lack of a standardized protocol.
-
Stability: Like many acyl-CoA esters, this compound is susceptible to hydrolysis in aqueous solutions. Its stability is pH and temperature-dependent, with increased degradation at neutral to alkaline pH.
-
Purification: Separating this compound from reaction components (e.g., free CoA, ATP, enzymes) requires optimized chromatographic methods.
-
Analysis: Accurate quantification and characterization by methods like HPLC and mass spectrometry can be hampered by low concentrations, instability, and matrix effects.
Q3: How can I confirm the successful synthesis of this compound?
A3: Confirmation of this compound synthesis is typically achieved using liquid chromatography-mass spectrometry (LC-MS). You should look for a chromatographic peak with the correct mass-to-charge ratio (m/z) for this compound. Tandem mass spectrometry (MS/MS) can provide further structural confirmation by identifying characteristic fragment ions of CoA.
Q4: What are the optimal storage conditions for this compound?
A4: While specific stability data for this compound is limited, general guidelines for acyl-CoA esters suggest storing them at -80°C in an acidic buffer (pH 4-5) to minimize hydrolysis. Lyophilization of purified this compound can also enhance long-term stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Enzymatic Synthesis of this compound using Succinyl-CoA Synthetase (SCS)
This guide addresses potential issues when attempting to synthesize this compound using SCS, a method suggested by the observation of this compound bound to the enzyme in the presence of its precursors.[1]
| Problem | Possible Cause | Suggested Solution |
| Low or no this compound detected | 1. Low enzyme activity: The specific SCS isoform may have poor affinity for tartrate. | 1a. Screen SCS from different species (e.g., bacterial, mammalian). 1b. Increase the concentration of the enzyme in the reaction mixture. |
| 2. Unfavorable reaction equilibrium: The reaction may strongly favor the reverse direction. | 2a. Increase the concentration of substrates (Tartrate, CoA, ATP/GTP). 2b. Include a system to remove reaction byproducts (e.g., an ATP regeneration system and pyrophosphatase). | |
| 3. Substrate inhibition: High concentrations of tartrate or CoA might inhibit the enzyme. | 3. Perform a substrate titration experiment to determine the optimal concentration range. | |
| Inconsistent yields between batches | 1. Variable enzyme purity/activity: The purity and specific activity of the SCS preparation may differ. | 1. Ensure consistent enzyme purification protocols and measure the specific activity of each batch before use. |
| 2. Reagent degradation: ATP, GTP, or CoA may have degraded during storage. | 2. Use fresh, high-quality reagents. Aliquot and store them at -80°C. | |
| 3. pH shift during reaction: The reaction may cause a change in the pH of the buffer, affecting enzyme activity. | 3. Use a buffer with a higher buffering capacity and monitor the pH throughout the reaction. |
Guide 2: HPLC and LC-MS Analysis of this compound
This section provides troubleshooting for common issues encountered during the analysis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing, fronting, or broad peaks) | 1. Column degradation: The stationary phase of the HPLC column may be deteriorating. | 1a. Use a guard column to protect the analytical column. 1b. Flush the column with a strong solvent. 1c. Replace the column if the problem persists. |
| 2. Inappropriate mobile phase: The pH or ionic strength of the mobile phase may not be optimal. | 2. Adjust the pH of the mobile phase (typically acidic for acyl-CoAs) and optimize the buffer concentration. | |
| 3. Sample solvent mismatch: The sample is dissolved in a solvent much stronger than the mobile phase. | 3. Whenever possible, dissolve the sample in the initial mobile phase. | |
| Inconsistent retention times | 1. Temperature fluctuations: Changes in ambient temperature can affect retention times. | 1. Use a column oven to maintain a constant temperature. |
| 2. Mobile phase composition drift: Inaccurate mixing of gradient solvents or evaporation of volatile components. | 2. Prepare fresh mobile phase daily and ensure proper degassing. | |
| 3. Air bubbles in the system: Air trapped in the pump or lines can cause pressure fluctuations and retention time shifts. | 3. Purge the HPLC system thoroughly. | |
| Low signal intensity in Mass Spectrometry | 1. Ion suppression: Components in the sample matrix are interfering with the ionization of this compound. | 1a. Improve sample cleanup and purification. 1b. Dilute the sample. 1c. Optimize the mobile phase to separate interfering compounds from the analyte. |
| 2. Analyte degradation: this compound may be degrading in the autosampler or during analysis. | 2. Keep the autosampler temperature low (e.g., 4°C). Use an acidic mobile phase to improve stability. | |
| 3. Incorrect MS settings: The mass spectrometer is not optimized for this compound detection. | 3. Optimize source parameters (e.g., spray voltage, gas flow, temperature) and fragmentation energy for this compound using a standard if available. |
Experimental Protocols
Protocol 1: Hypothetical Enzymatic Synthesis of this compound
This protocol is a suggested starting point based on the potential activity of Succinyl-CoA Synthetase (SCS). Optimization will be required.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM HEPES, pH 7.4):
-
100 mM Potassium Tartrate
-
10 mM Coenzyme A (lithium salt)
-
15 mM ATP or GTP
-
20 mM MgCl₂
-
Purified Succinyl-CoA Synthetase (e.g., 1-5 µM)
-
-
Bring the total reaction volume to 100 µL with buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-4 hours.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold 10% perchloric acid (PCA) or by flash-freezing in liquid nitrogen.
-
-
Sample Preparation for Analysis:
-
If using PCA, centrifuge the quenched reaction at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Neutralize the supernatant with a potassium carbonate solution.
-
Centrifuge again to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter before HPLC or LC-MS analysis.
-
Protocol 2: HPLC Analysis of this compound
This is a general method for the analysis of short-chain acyl-CoAs that can be adapted for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.0.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Gradient: A linear gradient from 5% B to 50% B over 20-30 minutes is a good starting point.
Table 1: Example HPLC Gradient for Acyl-CoA Separation
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 95 | 5 |
Visualizations
Caption: A typical experimental workflow for the synthesis and analysis of this compound.
Caption: Inhibition of Succinyl-CoA Synthetase (SCS) by this compound.[1]
References
Technical Support Center: Tartryl-CoA IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent IC50 values for Tartryl-CoA, a known inhibitor of Succinyl-CoA Synthetase (SCS)[1]. Our aim is to help you achieve reproducible and reliable results in your drug development and scientific research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known target?
This compound is a molecule that has been identified as an inhibitor of Succinyl-CoA Synthetase (SCS)[1]. SCS is a critical enzyme in the mitochondrial matrix that catalyzes a substrate-level phosphorylation step in the tricarboxylic acid (TCA) cycle[1][2].
Q2: Why am I seeing significant variability in my this compound IC50 values between experiments?
Inconsistent IC50 values can arise from a combination of factors related to reagent stability, experimental conditions, and assay setup. Key areas to investigate include the stability of this compound, the handling of Coenzyme A, and precise control over assay parameters such as temperature and pH[3][4].
Q3: Can the stability of this compound affect my results?
Q4: How important are temperature and pH in my IC50 assay?
Temperature and pH are critical parameters in any enzyme assay. Even a one-degree change in temperature can alter enzyme activity by 4-8%[3]. All enzymes, including Succinyl-CoA Synthetase, have an optimal pH range for activity. Deviations from this optimal pH can affect the enzyme's structure and its ability to bind to the substrate, leading to inconsistent results[3][4].
Troubleshooting Guide
This guide addresses specific issues that can lead to inconsistent IC50 values for this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Edge Effect: Increased evaporation in the outer wells of a 96-well plate.[3] | 1. Avoid using the outer wells of the microplate for samples and standards. 2. Fill the outer wells with a buffer or water to create a humidified barrier. 3. Ensure the plate is sealed properly during incubation steps. |
| Pipetting Errors: Inaccurate or inconsistent dispensing of reagents. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Use a multi-channel pipette for adding common reagents to minimize well-to-well variation. 3. Prepare a master mix of reagents to be added to multiple wells. | |
| Drifting IC50 values between experiments | Inconsistent this compound Concentration: Degradation of this compound stock solutions. | 1. Prepare fresh this compound solutions for each experiment from a lyophilized powder if possible. 2. If a stock solution must be made, aliquot and store it at -80°C. Avoid repeated freeze-thaw cycles. 3. Protect CoA solutions from oxygen to prevent disulfide bond formation.[6] |
| Variable Enzyme Activity: Inconsistent enzyme concentration or activity between assays. | 1. Use a consistent source and lot of Succinyl-CoA Synthetase. 2. Perform a protein concentration assay on the enzyme stock before each experiment. 3. Run a positive control with a known inhibitor to ensure consistent enzyme activity. | |
| Fluctuations in Assay Conditions: Minor changes in temperature, pH, or buffer composition.[3][7] | 1. Use a temperature-controlled plate reader and incubator. 2. Prepare fresh, well-buffered assay solutions for each experiment. 3. Strictly control the pH of all buffers and solutions.[3] | |
| Poor curve fit for dose-response data | Incorrect Inhibitor Concentration Range: The tested concentrations are not appropriate to define the top and bottom plateaus of the curve. | 1. Perform a wide range of serial dilutions of this compound in a preliminary experiment to determine the optimal concentration range. 2. Ensure that the concentration range spans from no inhibition to complete inhibition if possible. |
| Substrate or Cofactor Depletion: The concentration of substrates (succinate, ATP, CoA) may be limiting at high enzyme or long incubation times. | 1. Ensure substrate concentrations are at or above their Km values. 2. Monitor the reaction progress over time to ensure initial velocity conditions are met. | |
| No inhibition observed or very high IC50 | Inactive this compound: The inhibitor has degraded. | 1. Prepare fresh this compound solutions. 2. Verify the purity and integrity of the this compound solid stock. |
| Incorrect Assay Setup: The assay is not sensitive enough to detect inhibition. | 1. Optimize the enzyme concentration to ensure a robust signal. 2. Verify the correct wavelength is being used for detection (typically 450 nm for coupled NADH assays).[1][8] |
Experimental Protocols
Protocol for Determining the IC50 of this compound against Succinyl-CoA Synthetase
This protocol is adapted from commercially available Succinyl-CoA Synthetase activity assay kits[1][8][9].
1. Reagent Preparation:
-
SCS Assay Buffer: Prepare a buffer solution at pH 7.4. A common composition is 25 mM Tris-HCl. Ensure the pH is accurately adjusted.
-
Succinyl-CoA Synthetase (SCS): Reconstitute the enzyme in SCS Assay Buffer to the desired stock concentration. Keep on ice during use.
-
Substrate Mix: Prepare a solution containing succinate, ATP, and Coenzyme A in SCS Assay Buffer.
-
Developer Mix: For a colorimetric assay measuring NADH production, this will contain reagents to couple the reaction to the reduction of a chromogenic substrate.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in SCS Assay Buffer. It is highly recommended to prepare this fresh for each experiment.
-
NADH Standard: Prepare a series of NADH standards in SCS Assay Buffer to generate a standard curve.
2. Assay Procedure (96-well plate format):
-
Standard Curve: Add known concentrations of NADH to separate wells. Adjust the final volume with SCS Assay Buffer.
-
Sample Preparation:
-
Add SCS Assay Buffer to all wells.
-
Add serial dilutions of this compound to the inhibitor wells.
-
Add SCS enzyme to all wells except the blank.
-
Include a "no inhibitor" control (enzyme only) and a "no enzyme" control (substrate only).
-
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the Substrate Mix to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 450 nm in kinetic mode for 10-30 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve (ΔOD/Δt).
-
Subtract the background rate from the "no enzyme" control.
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow for IC50 Determination
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aps.anl.gov [aps.anl.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 5. ttuhsc.edu [ttuhsc.edu]
- 6. Succinyl-CoA Synthetase (SCS) Activity Assay Kit - Elabscience® [elabscience.com]
- 7. Mechanism of Succinyl-CoA Synthetase [chem.uwec.edu]
- 8. biopioneer.com.tw [biopioneer.com.tw]
- 9. abcam.co.jp [abcam.co.jp]
Strategies to enhance the signal-to-noise ratio in Tartryl-CoA assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in assays involving Tartryl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant in our assays?
This compound is a molecule that can form in biological samples, particularly in the presence of tartrate and Coenzyme A (CoA). Its significance lies in its ability to act as a potent inhibitor of succinyl-CoA synthetase (SCS), a key enzyme in the citric acid cycle.[1] The formation of this compound can occur non-enzymatically or be facilitated by enzymes like SCS, where tartrate acts as an alternative substrate to succinate.[1] Therefore, in any assay involving SCS or measuring acyl-CoA profiles where tartrate is present, the formation of this compound can lead to significant interference and misinterpretation of results.
Q2: We are observing a lower than expected signal in our succinyl-CoA synthetase (SCS) activity assay. Could this compound be the cause?
Yes, this is a strong possibility. This compound is a known inhibitor of succinyl-CoA synthetase.[1] If your sample or buffers contain tartrate, it can be converted to this compound, which then inhibits the normal activity of SCS, leading to a reduced signal. It is crucial to ensure that all reagents and sample matrices are free from tartrate contamination.
Q3: How can we detect and quantify this compound in our samples?
The most sensitive and specific method for detecting and quantifying this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the separation of this compound from other acyl-CoAs and its precise measurement based on its mass-to-charge ratio.
Q4: What are the critical steps in sample preparation to ensure the stability of this compound and other acyl-CoAs?
Acyl-CoAs are notoriously unstable and susceptible to degradation. Proper sample handling is critical. Key steps include:
-
Rapid Quenching: Immediately stop metabolic activity by flash-freezing samples in liquid nitrogen.
-
Acidic Extraction: Homogenize samples in an acidic buffer (e.g., with 5-sulfosalicylic acid (SSA) or perchloric acid) to precipitate proteins and stabilize acyl-CoAs.
-
Low Temperatures: Keep samples on ice or at 4°C throughout the extraction process.
-
Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing, which can degrade acyl-CoAs.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Noise in LC-MS/MS Analysis | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and freshly prepared buffers. Filter all solutions before use. |
| Matrix effects from complex biological samples. | Incorporate a solid-phase extraction (SPE) step to clean up the sample and remove interfering substances. Optimize the chromatographic gradient to better separate the analyte from matrix components. | |
| Suboptimal mass spectrometer settings. | Optimize MS parameters such as spray voltage, gas flows, and collision energy for this compound. | |
| Low Signal or Poor Peak Shape in LC-MS/MS | Degradation of this compound during sample preparation or storage. | Review and optimize your sample preparation protocol to ensure rapid quenching and stabilization. Store extracts at -80°C. (See Q4 in FAQs) |
| Adsorption of the analyte to plasticware. | Use low-adsorption or glass vials for sample collection and analysis. | |
| Inefficient ionization. | Adjust the mobile phase pH and composition to enhance the ionization of this compound. The use of an ion-pairing agent can sometimes improve peak shape for CoA derivatives. | |
| Inconsistent Results in SCS Inhibition Assay | Variability in this compound formation. | If tartrate is intentionally used, ensure its concentration is consistent across all experiments. If it is a contaminant, identify and eliminate the source. |
| Instability of reagents. | Prepare fresh solutions of ATP, CoA, and other critical reagents for each assay. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques, especially for small volumes. |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs (including this compound) for LC-MS/MS Analysis
This protocol is adapted for the extraction of short-chain acyl-CoAs from cell or tissue samples.
Materials:
-
Ice-cold 5% (w/v) 5-Sulfosalicylic Acid (SSA)
-
Liquid Nitrogen
-
Homogenizer
-
Centrifuge (capable of 4°C and >10,000 x g)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) acetate
Procedure:
-
Sample Collection and Quenching:
-
For cell cultures, rapidly aspirate the medium and wash with ice-cold PBS. Immediately add ice-cold 5% SSA and scrape the cells.
-
For tissues, immediately flash-freeze the tissue in liquid nitrogen upon collection.
-
-
Homogenization:
-
Homogenize the tissue sample in a pre-chilled homogenizer with 1 mL of ice-cold 5% SSA per 50-100 mg of tissue.
-
-
Deproteinization:
-
Incubate the homogenate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 50 mM ammonium acetate.
-
-
Sample Concentration:
-
Dry the eluate under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried pellet in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Succinyl-CoA Synthetase (SCS) Inhibition Assay
This colorimetric assay measures SCS activity by coupling the production of CoA-SH to a reaction that generates a colored product.
Materials:
-
SCS Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
-
Succinate
-
ATP
-
Coenzyme A (CoA)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Purified SCS enzyme
-
Tartrate or this compound (as inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of succinate, ATP, CoA, and DTNB in the assay buffer.
-
Prepare a stock solution of the inhibitor (tartrate or this compound).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
SCS Assay Buffer
-
Inhibitor at various concentrations (or vehicle for control)
-
Succinate
-
ATP
-
DTNB
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add CoA to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance is proportional to the SCS activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
Data Presentation
Table 1: Comparative Stability of Acyl-CoAs under Different Storage Conditions
| Compound | Storage Condition | Duration | Solvent | Recovery (%) |
| Acetyl-CoA | 4°C | 48 hours | 50 mM Ammonium Acetate (pH 6.8) | ~95% |
| Acetyl-CoA | 4°C | 48 hours | Water | ~80% |
| Malonyl-CoA | 4°C | 48 hours | 50 mM Ammonium Acetate (pH 6.8) | ~90% |
| Malonyl-CoA | 4°C | 48 hours | Water | ~75% |
| Succinyl-CoA | 4°C | 48 hours | 50 mM Ammonium Acetate (pH 6.8) | ~92% |
| Succinyl-CoA | 4°C | 48 hours | Water | ~78% |
Data is synthesized from typical acyl-CoA stability studies. Actual recovery may vary based on specific experimental conditions.
Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Acyl-CoAs by LC-MS/MS
| Acyl-CoA | LOD (nM) | LOQ (nM) |
| Acetyl-CoA | ~1-5 | ~5-15 |
| Propionyl-CoA | ~1-5 | ~5-15 |
| Malonyl-CoA | ~2-10 | ~10-30 |
| Succinyl-CoA | ~2-10 | ~10-30 |
These values are representative and can vary depending on the LC-MS/MS instrumentation and method parameters.[2]
Visualizations
Caption: Formation of this compound and its inhibitory effect on Succinyl-CoA Synthetase.
Caption: Experimental workflow for the extraction of Acyl-CoAs for LC-MS/MS analysis.
Caption: A logical workflow for troubleshooting low signal-to-noise ratio issues.
References
Avoiding interference from substrates in Tartryl-CoA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding substrate interference during experiments involving Tartryl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its known biological role?
A1: this compound is a thioester of coenzyme A and tartaric acid. Its biological role is not well-established, but it is known to be a potent inhibitor of succinyl-CoA synthetase (SCS), an essential enzyme in the tricarboxylic acid (TCA) cycle.[1] The formation of this compound has been observed in vitro in solutions containing tartrate and Coenzyme A, particularly in the presence of SCS, where it acts as a "suicide inhibitor" after a single turnover of the enzyme.
Q2: How is this compound typically synthesized for experimental use?
A2: There is no standard, commercially available method for this compound synthesis. However, it can be synthesized in the laboratory using methods developed for other acyl-CoAs. One common approach is the activation of the carboxylic acid (tartaric acid) to form a mixed anhydride (B1165640) or an acyl-imidazole, which then reacts with the free sulfhydryl group of Coenzyme A. Purification is typically achieved through solid-phase extraction or HPLC.
Q3: What are the primary sources of interference in this compound experiments?
A3: The primary sources of interference are structurally similar substrates that can compete with tartrate for the synthesizing enzyme (if one is used) or cross-react in downstream analytical methods. Due to enzyme promiscuity, other dicarboxylic acids present in the experimental system can be erroneously converted to their CoA esters, leading to inaccurate quantification or inhibition of the enzyme of interest.[2][3]
Q4: Which substrates are most likely to cause interference?
A4: Substrates with a similar chemical structure to tartaric acid are the most likely to interfere. These include other dicarboxylic acids, especially those with hydroxyl groups. Examples include:
-
Malate (B86768): Structurally very similar, differing by one hydroxyl group. Some succinate-CoA ligases have been shown to convert malate to malyl-CoA.[4]
-
Succinate (B1194679): The natural substrate for succinyl-CoA synthetase.[1]
-
Glutarate and Adipate: Other dicarboxylic acids that can be activated to their CoA-thioesters by some enzymes.[4]
-
Isomers of Tartaric Acid: D-tartrate and meso-tartrate (B1217512) may have different affinities for enzymes and could act as competitive inhibitors.[5]
Troubleshooting Guide
This guide addresses common issues related to substrate interference in this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Substrate Inhibition: High concentrations of tartrate or a competing substrate may be inhibiting the synthesizing enzyme. | Optimize the substrate concentration by performing a titration experiment. |
| Enzyme Specificity: The enzyme used for synthesis may have low promiscuity for tartrate. | Screen different acyl-CoA synthetases or CoA-transferases for activity with tartrate. Consider a chemical synthesis approach if enzymatic synthesis is inefficient. | |
| Inconsistent enzyme kinetics or inhibition data | Contamination with interfering substrates: The sample may contain other dicarboxylic acids that are also being converted to their CoA esters, affecting the apparent kinetics. | Purify the tartrate substrate before use. Use highly purified enzyme preparations. Analyze the reaction mixture by LC-MS/MS to identify and quantify any side products. |
| Presence of Tartrate Isomers: Commercial tartaric acid may contain a mixture of L-, D-, and meso-isomers, which may have different biological activities. | Use an isomerically pure form of tartaric acid for your experiments.[5] | |
| High background signal in analytical assays (HPLC, LC-MS) | Co-elution of interfering CoA esters: Structurally similar CoA esters (e.g., malyl-CoA, succinyl-CoA) may have similar retention times to this compound under standard chromatographic conditions. | Optimize the HPLC or LC-MS/MS method to improve the separation of different acyl-CoA species. This can involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase composition.[6] |
| Matrix Effects in LC-MS/MS: Components of the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[7] | Use a stable isotope-labeled internal standard for this compound if available. Perform a matrix effect study by spiking known amounts of this compound into the sample matrix.[7][8] |
Quantitative Data on Potential Substrate Interference
The following table summarizes the potential for interference from structurally similar substrates based on their reported interactions with relevant enzymes. The interference potential is a qualitative assessment based on literature.
| Substrate | Chemical Structure | Enzyme(s) Affected | Reported Activity/Interference | Interference Potential |
| L-Tartrate | HOOC-CH(OH)-CH(OH)-COOH | Succinyl-CoA Synthetase (SCS) | Forms this compound which inhibits SCS.[1] | Target Substrate |
| L-Malate | HOOC-CH(OH)-CH2-COOH | Succinate-CoA Ligases | Can be converted to L-malyl-CoA by some SucCD enzymes.[4] | High |
| Succinate | HOOC-CH2-CH2-COOH | Succinyl-CoA Synthetase (SCS) | Natural substrate of SCS.[9] | High |
| Itaconate | HOOC-C(=CH2)-CH2-COOH | Succinate-CoA Ligases | Can be converted to itaconyl-CoA.[4] | Moderate |
| Glutarate | HOOC-(CH2)3-COOH | Succinate-CoA Ligases | Can be converted to glutaryl-CoA.[4] | Moderate |
| Fumarate | HOOC-CH=CH-COOH | Succinate-CoA Ligases | Can be converted to fumaryl-CoA.[4] | Low |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound
This protocol is adapted from general methods for acyl-CoA synthesis and may require optimization.
Objective: To synthesize this compound from L-tartaric acid and Coenzyme A.
Materials:
-
L-Tartaric acid
-
Coenzyme A (free acid)
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Activation of Tartaric Acid:
-
Dissolve 10 mg of L-tartaric acid in 1 mL of anhydrous DMF.
-
Add 1.1 equivalents of CDI and stir at room temperature for 1 hour or until CO2 evolution ceases. This forms the tartryl-imidazole intermediate.
-
-
Reaction with Coenzyme A:
-
Dissolve 20 mg of Coenzyme A in 1 mL of water and adjust the pH to 7.5-8.0 with TEA.
-
Slowly add the activated tartaric acid solution to the Coenzyme A solution with constant stirring.
-
Maintain the pH at 7.5-8.0 with TEA for 2-3 hours.
-
-
Purification:
-
Purify the resulting this compound using a C18 solid-phase extraction cartridge or by preparative HPLC.
-
Monitor the elution using a UV detector at 260 nm (for the adenine (B156593) moiety of CoA).
-
Confirm the identity of the product by LC-MS/MS analysis.
-
Protocol 2: Assay for this compound Inhibition of Succinyl-CoA Synthetase (SCS)
This protocol is based on commercially available colorimetric SCS activity assay kits.
Objective: To determine the inhibitory effect of synthesized this compound on SCS activity.
Materials:
-
Succinyl-CoA Synthetase Activity Assay Kit (e.g., from Sigma-Aldrich or Abcam)
-
Purified Succinyl-CoA Synthetase (SCS) enzyme
-
Synthesized and purified this compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as described in the assay kit manual.
-
Inhibitor Preparation: Prepare a series of dilutions of your purified this compound solution.
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, developer, and enzyme substrate mix as per the kit instructions.
-
Add a constant amount of SCS enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding succinate and CoA (or as specified in the kit).
-
-
Measurement:
-
Immediately measure the absorbance at the specified wavelength (e.g., 450 nm) in a kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Logical workflow for troubleshooting substrate interference.
References
- 1. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme promiscuity shapes adaptation to novel growth substrates | Molecular Systems Biology [link.springer.com]
- 3. Enzyme promiscuity shapes adaptation to novel growth substrates | Molecular Systems Biology [link.springer.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. myadlm.org [myadlm.org]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
Technical Support Center: Tartryl-CoA Handling and Storage
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the handling and storage of Tartryl-CoA. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: For long-term stability, this compound, like other coenzyme A derivatives, should be stored as a lyophilized powder or crystalline solid at -20°C or colder, with -80°C being preferable for extended periods.[1][2] Aqueous stock solutions are significantly less stable and should be prepared fresh before use. If storage of a solution is unavoidable, it should be aliquoted and stored at -80°C for a maximum of a few months.[1][2]
Q2: What is the optimal pH for storing aqueous solutions of this compound for short periods?
A2: Aqueous solutions of coenzyme A and its derivatives are most stable at a pH between 2 and 6.[2][3] They are unstable at basic pH (above 8), where hydrolysis of the thioester bond is accelerated.[3]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid this compound in a buffer with a slightly acidic pH (e.g., pH 6.0). For some coenzyme A derivatives, dissolving in water or buffer may require gentle heating or sonication.[2] It is recommended to use the aqueous solution within one day.[2] For longer-term storage of solutions, aliquoting and freezing at -80°C is advised.[1]
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles, as this can lead to degradation of the molecule.[4] Prepare small aliquots of your stock solution to prevent the need for thawing the entire stock for each experiment.
Q5: What are the primary degradation pathways for this compound?
A5: The two main degradation pathways for this compound, common to all coenzyme A thioesters, are:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, which is accelerated at a basic pH.[3][5]
-
Oxidation: The free thiol group of any contaminating coenzyme A can be oxidized by atmospheric oxygen to form CoA disulfides. This can be a concern if the this compound sample contains free CoA.[2][3]
Q6: How can I assess the purity and concentration of my this compound?
A6: The purity and concentration of this compound can be determined using reverse-phase high-performance liquid chromatography (HPLC) with UV detection, typically at 254 or 260 nm.[6][7] This method allows for the separation of this compound from free CoA and other potential contaminants. Additionally, enzymatic assays can be used to determine the concentration of functional CoA derivatives.[4][8]
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in Enzymatic Assays
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh stock solution from solid material. Verify the storage conditions of the solid and the prepared aliquots. Consider running an HPLC analysis to check the integrity of the compound. |
| Incorrect Buffer pH | Ensure the assay buffer is at the optimal pH for the enzyme and that your this compound stock solution, if acidic, does not significantly alter the final pH of the assay. Thioesters are more stable at slightly acidic pH but enzymatic reactions have specific pH optima. |
| Incompatible Assay Components | Some reagents can interfere with thioester stability or the enzymatic reaction. For example, strong nucleophiles can react with the thioester. Review all components of your assay for compatibility. |
| Repeated Freeze-Thaw Cycles | Discard the current stock and prepare new aliquots from the solid material. Avoid thawing and re-freezing the same aliquot. |
Issue 2: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| Presence of Free Coenzyme A | If your assay is sensitive to free thiols, the presence of contaminating free CoA can cause a high background. Purify the this compound if necessary. The presence of reducing agents like DTT or 2-mercaptoethanol (B42355) in your buffer can also contribute to the background in some assay formats. |
| Non-enzymatic Hydrolysis | If the assay is run at a high pH or for an extended period at room temperature, non-enzymatic hydrolysis of this compound may occur, releasing products that could interfere with the assay. Ensure the assay conditions are optimized for stability. |
| Sample Impurities | If you are using biologically derived samples, they may contain endogenous long-chain acyl-CoAs that can generate background signals in some CoA assays. It is advisable to run a background control for each sample by omitting the conversion enzyme from the reaction mix.[4] |
Quantitative Data Summary
The following tables summarize general stability and storage data for Coenzyme A and its derivatives. This information is applicable to this compound, but specific stability may vary.
Table 1: Recommended Storage Conditions for CoA Derivatives
| Form | Temperature | Duration | Notes |
| Lyophilized Powder/Solid | -20°C to -80°C | ≥ 4 years[9] | More stable as a lithium or sodium salt than as a free acid.[3] |
| Aqueous Stock Solution (pH 2-6) | -20°C | Up to 2 months[4] | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Stock Solution (pH 2-6) | -80°C | Up to 6 months[1] | Preferred for longer-term solution storage. |
| Aqueous Solution (at room temp) | Room Temperature | < 1 day[2][9] | Prepare fresh for each experiment. |
Table 2: Stability of Aqueous Coenzyme A Solutions
| Condition | Activity Loss | Reference |
| pH > 8, 25°C, 24 hours | 31% | [3] |
| Free acid form, -20°C, 6 months | ~5% | [3] |
Experimental Protocols
Protocol: General Procedure for an Enzyme Inhibition Assay with this compound
This protocol describes a general workflow for testing the inhibitory effect of this compound on an enzyme, such as succinyl-CoA synthetase.
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound (e.g., 10 mM) in an appropriate buffer (pH 6.0). Keep on ice.
-
Prepare serial dilutions of the this compound stock solution to achieve the desired final concentrations for the inhibition assay.
-
Prepare the enzyme solution in its optimal assay buffer.
-
Prepare solutions of the enzyme's substrates.
-
-
Assay Setup (96-well plate format):
-
Add the assay buffer to each well.
-
Add the this compound dilutions to the appropriate wells. Include a control with no inhibitor.
-
Add the enzyme to all wells and incubate for a predetermined time (e.g., 10-15 minutes) at the assay temperature to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate(s).
-
-
Data Acquisition:
-
Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a plate reader set to the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Caption: Inhibition of Succinyl-CoA Synthetase by this compound.
Caption: Recommended workflow for handling and using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. neolab.de [neolab.de]
- 3. Coenzyme A - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Calibrating instruments for accurate Tartryl-CoA measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the calibration of instruments for accurate Tartryl-CoA measurements.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for quantifying this compound?
The most robust and widely accepted method for quantifying short-chain acyl-CoAs, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and specificity, allowing for precise detection and quantification even at low concentrations.[3]
Q2: How do I calibrate my LC-MS/MS instrument for this compound measurement?
Instrument calibration involves generating a standard curve with a known concentration range of a this compound standard. The instrument's response to these standards is then used to quantify the amount of this compound in your samples. The calibration process generally involves testing samples of known values, called calibrators, to establish a relationship between the measurement technique and the known values.[4]
Key Steps for Calibration:
-
Prepare Calibration Standards: A stock solution of pure this compound standard should be serially diluted to create a series of calibration standards covering the expected concentration range in your samples.[5][6]
-
Incorporate an Internal Standard (IS): To account for variability in sample preparation and instrument response, it is highly recommended to use an internal standard.[7] A stable isotope-labeled this compound (e.g., 13C-Tartryl-CoA) is the ideal internal standard. If a specific labeled standard for this compound is unavailable, a structurally similar acyl-CoA can be used as a surrogate.[8]
-
Generate a Calibration Curve: Analyze the calibration standards with the added internal standard using your LC-MS/MS method. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.[1][2]
-
Determine Linearity and Range: The resulting curve should be linear over the desired concentration range. The lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ) define the boundaries of this range. The limit of detection (LOD) and limit of quantitation (LOQ) are typically defined as 3 times and 10 times the signal-to-noise ratio, respectively.[5]
Q3: What are the critical parameters for sample preparation for this compound analysis?
Proper sample preparation is crucial for accurate and reproducible results. The main goals are to efficiently extract this compound, remove interfering substances, and prevent degradation.
-
Extraction: Acyl-CoAs are commonly extracted from biological samples using protein precipitation with acids like trichloroacetic acid (TCA), perchloric acid, or 5-sulfosalicylic acid (SSA).[1][8][9] Alternatively, solvent extraction with cold methanol (B129727) can be used.[7]
-
Sample Cleanup: Solid-phase extraction (SPE) is often employed after extraction to remove salts and other interfering molecules, which can improve the quality of the LC-MS/MS analysis.[1][7]
-
Stability: Acyl-CoAs can be unstable. It is important to keep samples cold during processing and to consider using additives that improve stability.[10][11] Using glass vials instead of plastic for sample storage and analysis can also decrease signal loss.[10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or Low Signal for this compound | 1. Instrument not properly tuned for this compound.2. Inefficient extraction.3. Degradation of this compound during sample preparation.4. Issues with the LC-MS/MS system. | 1. Optimize MS parameters (e.g., precursor/product ion pairs, collision energy) by infusing a pure this compound standard.[5]2. Evaluate different extraction methods (e.g., TCA, SSA, methanol) to find the one with the best recovery for this compound.[1][7]3. Keep samples on ice throughout the preparation process and minimize freeze-thaw cycles.[12]4. Check for system suitability by injecting a known standard. |
| High Variability Between Replicates | 1. Inconsistent sample preparation.2. Matrix effects affecting ionization.3. Instrument instability. | 1. Ensure precise and consistent handling of all samples. Use an internal standard to normalize for variations.[7]2. Improve sample cleanup using SPE to remove interfering substances.[1][7] Consider using a stable isotope-labeled internal standard to compensate for matrix effects.[13]3. Perform system maintenance and check for stable spray and signal. |
| Non-Linear Calibration Curve | 1. Incorrect preparation of standard dilutions.2. Saturation of the detector at high concentrations.3. Inappropriate concentration range for the assay. | 1. Carefully prepare fresh serial dilutions of the this compound standard.2. Extend the dilution series to lower concentrations to find the linear range.3. Adjust the calibration curve range to match the expected sample concentrations. |
| Peak Tailing or Poor Peak Shape | 1. Issues with the analytical column.2. Incompatible mobile phase. | 1. Check the column for contamination or degradation and replace if necessary.2. Adjust the mobile phase composition (e.g., pH, organic solvent concentration) to improve peak shape. For some acyl-CoAs, a mobile phase with a pH > 6-7 can reduce peak tailing.[14] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., methanol:water, 1:1 v/v).
-
Perform serial dilutions of the stock solution to create calibration standards with concentrations ranging from sub-micromolar to micromolar, depending on the expected sample concentrations.
-
Prepare a stock solution of the internal standard (e.g., 13C-Tartryl-CoA) at a concentration within the linear range of the assay.
-
Add a fixed amount of the internal standard to each calibration standard and to each sample.[6]
Protocol 2: Sample Extraction and Cleanup
-
Homogenization: Homogenize the cell or tissue sample in an ice-cold extraction solution (e.g., 10% TCA).[8][9]
-
Protein Precipitation: Centrifuge the homogenate to pellet the precipitated protein.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE column (e.g., Oasis HLB) with methanol, followed by equilibration with water.[7]
-
Load the supernatant from the previous step onto the column.
-
Wash the column with water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with a suitable solvent, such as 25 mM ammonium (B1175870) acetate (B1210297) in methanol.[7]
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase (e.g., 5% SSA).[7]
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis Note: These are general parameters and should be optimized specifically for this compound.
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | CoAs are typically detected as protonated molecules [M+H]+.[5][6] |
| Precursor Ion | [M+H]+ of this compound | To be determined empirically with a pure standard. |
| Product Ion | Common fragment of CoAs (e.g., m/z 428) | A common fragmentation pattern for CoA species involves the loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[2] |
| Collision Energy | To be optimized | The energy required for optimal fragmentation of the precursor ion.[5] |
| Column | C18 reversed-phase | Commonly used for the separation of acyl-CoAs.[15] |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with an ion-pairing agent or buffer (e.g., ammonium acetate) | To achieve good chromatographic separation of acyl-CoAs.[15] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound measurements.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aicompanies.com [aicompanies.com]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
Validation & Comparative
Tartryl-CoA and Succinyl-CoA: A Comparative Analysis of Inhibitory Potency on Succinyl-CoA Synthetase
For Immediate Release
Calgary, AB - In the intricate landscape of cellular metabolism, the regulation of enzyme activity is paramount. This guide provides a detailed comparison of the inhibitory effects of Tartryl-CoA and succinyl-CoA, with a specific focus on their interaction with succinyl-CoA synthetase (SCS), a critical enzyme in the tricarboxylic acid (TCA) cycle. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of SCS inhibition.
Succinyl-CoA is a natural substrate for SCS, participating in the reversible conversion of succinyl-CoA to succinate, a reaction coupled with substrate-level phosphorylation.[1] Conversely, this compound, a structural analog of succinyl-CoA, has been identified as an inhibitor of this vital enzyme.[2] Understanding the comparative inhibitory potency of these molecules is crucial for elucidating regulatory mechanisms and for the rational design of therapeutic agents targeting metabolic pathways.
Quantitative Comparison of Inhibitory Potency
A pivotal study by Huang and Fraser (2020) demonstrated that this compound acts as an inhibitor of human GTP-specific succinyl-CoA synthetase (GTPSCS).[2] In their research, the crystallization of GTPSCS in the presence of tartrate and Coenzyme A led to the in-situ formation and binding of this compound in the active site, thereby inhibiting the enzyme.[2]
While the study qualitatively confirms the inhibitory role of this compound, specific quantitative data such as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) for this compound against succinyl-CoA synthetase were not provided in the primary publication. Succinyl-CoA, as the substrate, is not typically characterized by an inhibitory constant in the same manner as a competitive inhibitor, but rather by its Michaelis constant (Km), which reflects its binding affinity to the enzyme. For a comprehensive comparison, the Ki for this compound would be ideally compared to the Km of succinyl-CoA for the same enzyme under identical conditions.
The following table summarizes the available and required data for a complete quantitative comparison:
| Compound | Target Enzyme | Parameter | Value | Reference |
| This compound | Human GTP-specific Succinyl-CoA Synthetase | Inhibitor Constant (Ki) | Not Reported | [2] |
| Succinyl-CoA | Succinyl-CoA Synthetase | Michaelis Constant (Km) | Varies by organism and conditions | [3] |
Experimental Protocols
The determination of inhibitory potency for compounds like this compound on succinyl-CoA synthetase typically involves an enzyme inhibition assay. A general protocol for such an assay is outlined below.
Succinyl-CoA Synthetase Inhibition Assay
This assay measures the activity of succinyl-CoA synthetase in the presence and absence of a potential inhibitor. The activity is determined by monitoring the formation of the product, succinyl-CoA, or the consumption of the substrates. A common method involves a coupled enzyme reaction where the product of the SCS reaction is used by a subsequent enzyme to produce a detectable signal, often a change in absorbance.[4][5][6]
Materials:
-
Purified succinyl-CoA synthetase
-
Succinate solution
-
ATP or GTP solution
-
Coenzyme A (CoA) solution
-
Assay Buffer (e.g., Tris-HCl with MgCl2)
-
Inhibitor solution (e.g., this compound)
-
Coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)
-
NADH
-
Phosphoenolpyruvate
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
96-well microplate
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, succinate, ATP or GTP, CoA, phosphoenolpyruvate, NADH, and the coupled enzymes (pyruvate kinase and lactate dehydrogenase).
-
Inhibitor Addition: To the appropriate wells of the microplate, add varying concentrations of the inhibitor (this compound). For control wells, add the corresponding volume of solvent.
-
Enzyme Addition: Initiate the reaction by adding a standardized amount of succinyl-CoA synthetase to all wells.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ by lactate dehydrogenase is coupled to the formation of ADP/GDP by SCS, resulting in a decrease in absorbance.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Plot the enzyme activity against the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Further kinetic experiments can be performed to determine the inhibitor constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and the experimental approach, the following diagrams are provided.
References
- 1. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 2. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.co.jp [abcam.co.jp]
Tartryl-CoA: A Specific Inhibitor of Succinyl-CoA Synthetase
A Comparative Guide for Researchers
In the landscape of metabolic research and drug development, the identification of specific enzyme inhibitors is paramount for elucidating biological pathways and designing targeted therapeutics. This guide provides a comprehensive comparison of Tartryl-CoA, a recently identified inhibitor of Succinyl-CoA Synthetase (SCS), with other known inhibitors of this critical enzyme. We present available experimental data, detail relevant protocols, and visualize the underlying biochemical pathways to offer a clear perspective for researchers, scientists, and drug development professionals.
Introduction to Succinyl-CoA Synthetase (SCS)
Succinyl-CoA Synthetase (SCS), also known as succinate-CoA ligase, is a crucial enzyme in the mitochondrial matrix that catalyzes the reversible reaction of succinyl-CoA to succinate (B1194679). This reaction is the only substrate-level phosphorylation step in the citric acid (TCA) cycle, generating a molecule of GTP or ATP.[1][2] Beyond its central role in energy metabolism, SCS is also involved in ketone body metabolism and heme biosynthesis.[1][3] Given its pivotal role, the specific inhibition of SCS is of significant interest for studying these metabolic pathways and for potential therapeutic interventions.
This compound: A Structurally Unique Inhibitor
This compound was serendipitously discovered bound to the crystal structure of human GTP-specific Succinyl-CoA Synthetase (GTPSCS).[4][5] It acts as an inhibitor of the enzyme, demonstrating a unique binding mode that distinguishes it from the enzyme's natural substrate, succinyl-CoA.[4]
The CoA portion of this compound occupies the expected CoA-binding site on the α-subunit of the heterodimeric enzyme.[5] However, the tartryl group binds to the phosphate-binding site, positioning it near the catalytic histidine residue.[4][5] This distinct binding is facilitated by the two additional hydroxyl groups present in the tartrate moiety, which are absent in succinate.[4] A key characteristic of this compound's inhibitory action is that it inhibits SCS after a single turnover of the enzyme.[4]
Comparison of this compound with Alternative SCS Inhibitors
While the discovery of this compound as an SCS inhibitor is relatively recent and quantitative kinetic data such as IC50 or Ki values are not yet publicly available, a qualitative comparison with other known inhibitors can be made based on their mechanism of action.
| Inhibitor | Type of Inhibition | Mechanism of Action | Quantitative Data (if available) |
| This compound | Not fully characterized | Binds to the CoA and phosphate-binding sites, preventing subsequent catalytic cycles.[4][5] | Not available |
| Streptozotocin (B1681764) | Non-competitive | Acts as a non-competitive inhibitor of SCS.[6] | Apparent Km: 1.7 mM, Apparent Ki: 10 nM, kcat: 440 nkat x kg-1 (in the presence of 10 nM streptozotocin)[6] |
| LY266500 | Not fully characterized | Inhibits the histidine phosphorylation of mitochondrial SCS.[7] | Not available |
| Succinate | Product Inhibition | As a product of the forward reaction, succinate can inhibit the enzyme, consistent with an ordered ter-ter kinetic mechanism.[3][4][8] | Not available |
| GDP | Allosteric Regulation | Can act as an allosteric regulator of SCS, with distinct concentrations stimulating phosphorylation and dephosphorylation of the α-subunit.[1][5] | Not available |
Signaling Pathways and Experimental Workflows
To provide a clearer context for the role of SCS and the action of its inhibitors, the following diagrams illustrate the relevant metabolic pathway and a general experimental workflow for assessing SCS inhibition.
Figure 1. Role of SCS in metabolic pathways and its inhibition.
Figure 2. General workflow for SCS inhibition assay.
Experimental Protocols
General Protocol for Succinyl-CoA Synthetase (SCS) Activity Assay (Colorimetric)
This protocol is a generalized procedure based on commercially available kits and can be adapted for inhibitor studies.
1. Reagent Preparation:
-
SCS Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the optimal pH for the enzyme.
-
Substrate Solution: Prepare a solution containing succinate, Coenzyme A, and ATP or GTP.
-
Developer Solution: This typically contains components that react with a product of the SCS reaction (or a coupled reaction) to produce a colored product.
-
Enzyme Solution: Prepare a solution of purified SCS enzyme of known concentration.
-
Inhibitor Stock Solution: Prepare a concentrated stock solution of the inhibitor (e.g., this compound) in a suitable solvent.
2. Assay Procedure:
-
Add assay buffer, substrate solution, and developer to the wells of a microplate.
-
Add the inhibitor solution at various concentrations to the appropriate wells. Include a control with no inhibitor.
-
Initiate the reaction by adding the SCS enzyme solution to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) at time zero.
-
Incubate the plate at the optimal temperature (e.g., 37°C) and take absorbance readings at several time points.
3. Data Analysis:
-
Calculate the rate of the reaction for each inhibitor concentration by determining the change in absorbance over time.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Further kinetic studies can be performed by varying the substrate concentration in the presence of the inhibitor to determine the mechanism of inhibition and the Ki value.
Conclusion
This compound presents a fascinating case of a specific SCS inhibitor with a unique binding mechanism. While direct quantitative comparisons of its inhibitory potency with other known inhibitors like streptozotocin and LY266500 are currently limited by the lack of published kinetic data, its distinct mode of action provides a valuable tool for structural and mechanistic studies of SCS. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the properties of this compound and other SCS inhibitors, ultimately contributing to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.
References
- 1. Evidence for allosteric regulation of succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Identification of the kinetic mechanism of succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. Inhibition by streptozotocin of the activity of succinyl-CoA synthetase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of succinyl CoA synthetase histidine-phosphorylation in Trypanosoma brucei by an inhibitor of bacterial two-component systems [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the kinetic mechanism of succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Tartryl-CoA: A Comparative Analysis of a Novel Succinyl-CoA Synthetase Inhibitor
For Immediate Release
This guide provides a detailed comparative analysis of Tartryl-CoA, a recently identified inhibitor of Succinyl-CoA Synthetase (SCS), alongside other known inhibitors of this critical metabolic enzyme. This document is intended for researchers, scientists, and drug development professionals interested in the regulation of cellular metabolism and the development of novel therapeutics targeting the citric acid cycle.
Introduction to Succinyl-CoA Synthetase and its Inhibition
Succinyl-CoA Synthetase (SCS), also known as succinate-CoA ligase, is a key enzyme in the mitochondrial matrix that catalyzes the reversible conversion of succinyl-CoA to succinate, coupled with the phosphorylation of a nucleoside diphosphate (B83284) (either ADP or GDP).[1] This reaction represents the only substrate-level phosphorylation step within the citric acid cycle.[1] Given its central role in cellular energy metabolism, the inhibition of SCS has significant implications for understanding and potentially treating various pathological conditions.
This compound was identified as an inhibitor of the human GTP-specific SCS (GTPSCS) through crystallographic studies.[1] It was observed to form in situ from tartrate and Coenzyme A, binding to the enzyme in a manner that inhibits its activity after a single turnover. The tartryl moiety of the molecule occupies the phosphate-binding site, highlighting a unique inhibitory mechanism.[1]
Comparative Analysis of SCS Inhibitors
While this compound represents a novel class of SCS inhibitors, other molecules have been identified to modulate SCS activity. A qualitative comparison is presented below. It is important to note that quantitative inhibitory constants (e.g., IC50 or Ki values) for this compound are not yet publicly available. The experimental protocol provided in this guide can be utilized to determine these crucial parameters.
| Inhibitor | Target SCS Isoform(s) | Mechanism of Action (if known) | Notes |
| This compound | Human GTP-specific SCS (GTPSCS) | Binds to the phosphate-binding site, inhibiting the enzyme after a single turnover.[1] | Discovered via X-ray crystallography.[1] Quantitative inhibitory data is not yet published. |
| LY26650 | Bacterial SCS | Prevents the phosphorylation of a critical histidine residue in the enzyme's active site. | A potent inhibitor of bacterial SCS. |
| Streptozotocin | Mammalian SCS | Acts as a non-competitive inhibitor. | Known to inhibit SCS activity in mouse liver and kidney. |
Experimental Protocols
To facilitate further research and enable a quantitative comparison of this compound with other inhibitors, a detailed methodology for a Succinyl-CoA Synthetase inhibition assay is provided below. This protocol is adapted from commercially available SCS activity assay kits.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of this compound and other inhibitors against Succinyl-CoA Synthetase.
Materials:
-
Purified Succinyl-CoA Synthetase (human GTP-specific isoform recommended)
-
SCS Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl2)
-
Succinate
-
Coenzyme A (CoA)
-
ATP or GTP (depending on the SCS isoform)
-
Coupled enzyme system for detection (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase for ATP-dependent SCS, or a colorimetric probe for CoA)
-
Inhibitor stock solutions (this compound, LY26650, Streptozotocin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents and enzyme solutions to their final working concentrations in SCS Assay Buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound and other test inhibitors in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the SCS enzyme solution.
-
Add the inhibitor solution from the dilution series to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding a substrate mixture containing succinate, CoA, and the appropriate nucleotide (ATP or GTP).
-
-
Detection:
-
Immediately place the microplate in a plate reader set to the appropriate wavelength for the detection method.
-
Measure the change in absorbance or fluorescence over time (kinetic read). The rate of the reaction is proportional to the SCS activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value for each inhibitor.
-
Visualizing the Experimental and Biological Context
To further elucidate the experimental workflow and the biological significance of SCS, the following diagrams are provided.
References
Tartryl-CoA: A Competitive Inhibitor of Succinyl-CoA Synthetase
New research reveals that Tartryl-CoA acts as a competitive inhibitor of human GTP-specific succinyl-CoA synthetase (GTPSCS), a key enzyme in the citric acid cycle. This finding, stemming from crystallographic studies, provides valuable insights into the enzyme's active site and potential avenues for therapeutic intervention.
This compound, an analogue of the natural substrate succinyl-CoA, has been identified as an inhibitor of succinyl-CoA synthetase (SCS). Structural and inferred kinetic data indicate a competitive mode of inhibition, particularly with respect to the enzyme's phosphate (B84403) binding site. This guide provides a comprehensive comparison of GTPSCS activity in the presence and absence of this compound, supported by experimental evidence and detailed methodologies for researchers in drug development and metabolic studies.
Mechanism of Inhibition: Competition at the Phosphate-Binding Site
The inhibitory action of this compound on succinyl-CoA synthetase was elucidated through high-resolution crystal structures. These studies revealed that while the coenzyme A (CoA) portion of this compound binds to the expected CoA-binding site on the enzyme, the tartryl group's terminal carboxylate occupies the binding site for inorganic phosphate (Pi)[1]. Inorganic phosphate is a crucial substrate in the reaction catalyzed by SCS, where succinyl-CoA, GDP, and Pi are converted to succinate, GTP, and CoA.
By occupying the phosphate-binding site, this compound directly competes with inorganic phosphate for binding to the enzyme. This mode of action is characteristic of competitive inhibition, where the inhibitor and the substrate cannot bind to the enzyme simultaneously. Consequently, the presence of this compound is expected to increase the apparent Michaelis constant (Km) for inorganic phosphate, while the maximum reaction velocity (Vmax) should remain unchanged at saturating substrate concentrations. The inhibitor was also noted to inactivate the enzyme after a single turnover.
Comparative Kinetic Data
While the primary publication reporting the discovery of this compound's inhibitory effect focuses on the structural evidence, the binding mechanism strongly supports a competitive inhibition model. The following table summarizes the expected kinetic parameters of succinyl-CoA synthetase in the absence and presence of this compound, based on the principles of competitive inhibition.
| Kinetic Parameter | No Inhibitor | + this compound (Competitive Inhibitor) |
| Vmax | Unchanged | Unchanged |
| Km (for Phosphate) | Normal | Increased |
| Inhibitor Binding Site | - | Active Site (Phosphate-Binding Pocket) |
Experimental Protocols
The determination of the inhibitory mechanism of this compound relies on a combination of protein crystallography and enzyme kinetics.
Crystallization and Structural Determination
-
Protein Expression and Purification: Human GTP-specific succinyl-CoA synthetase (GTPSCS) is expressed in an appropriate system (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.
-
Crystallization: Crystals of GTPSCS are grown in the presence of tartrate and coenzyme A. During the crystallization process, the enzyme synthesizes this compound in situ.
-
X-ray Diffraction: The crystals are then subjected to X-ray diffraction to determine the three-dimensional structure of the enzyme-inhibitor complex at high resolution. This structural data reveals the precise binding location of this compound within the enzyme's active site[1].
Enzyme Kinetic Assays
To quantitatively assess the type of inhibition, standard enzyme kinetic assays are performed.
-
Reaction Mixture: A reaction mixture is prepared containing a buffered solution, the enzyme (GTPSCS), and varying concentrations of the substrates (succinyl-CoA, GDP, and inorganic phosphate).
-
Initiation of Reaction: The reaction is initiated by the addition of the final substrate.
-
Measurement of Activity: The rate of the reaction is monitored over time by measuring the production of one of the products, such as GTP or succinate, using a suitable detection method (e.g., spectrophotometry or HPLC).
-
Inhibition Studies: The kinetic assays are repeated in the presence of a fixed concentration of this compound. By varying the concentration of one substrate while keeping the others constant, and measuring the initial reaction rates, data can be plotted on a Lineweaver-Burk or Michaelis-Menten plot.
-
Data Analysis: The resulting plots are analyzed to determine the effect of this compound on the Vmax and Km values of the enzyme for its substrates. In the case of competitive inhibition with respect to phosphate, the Lineweaver-Burk plots would show lines with different x-intercepts (reflecting a change in Km) but the same y-intercept (unchanged Vmax).
Visualizing the Inhibition and Metabolic Context
The following diagrams illustrate the mechanism of competitive inhibition and the role of succinyl-CoA synthetase in the citric acid cycle.
Caption: Competitive inhibition of Succinyl-CoA Synthetase by this compound.
Caption: The citric acid cycle highlighting the role of Succinyl-CoA Synthetase.
References
A Comparative Guide to the Cross-Reactivity of Tartryl-CoA with CoA-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known and potential cross-reactivity of Tartryl-CoA with various Coenzyme A (CoA)-dependent enzymes. While experimental data on this topic is currently limited, this document summarizes the established interactions and provides a framework for further investigation into the specificity of this compound. Understanding the cross-reactivity profile of this molecule is crucial for its potential applications in research and drug development, particularly in targeting metabolic pathways.
Known Cross-Reactivity of this compound
The most well-documented interaction of this compound is its inhibitory effect on Succinyl-CoA Synthetase (SCS) , a key enzyme in the tricarboxylic acid (TCA) cycle.
A study by Huang and Fraser (2020) revealed that this compound acts as an inhibitor of human GTP-specific SCS (GTPSCS)[1]. Through crystallographic analysis, it was discovered that this compound binds to the enzyme, with the CoA portion situated in the amino-terminal domain of the α-subunit[1]. The tartryl group extends towards the catalytic histidine residue, and its terminal carboxylate occupies the phosphate-binding site of the enzyme[1]. This binding mode effectively blocks the enzyme's normal catalytic activity.
| Enzyme | Organism | Interaction Type | Key Findings | Reference |
| Succinyl-CoA Synthetase (GTP-specific) | Human | Inhibition | This compound binds to the active site, with the tartryl moiety's terminal carboxylate occupying the phosphate-binding site. | [1] |
Potential for Cross-Reactivity with Other CoA-Dependent Enzymes
Potential targets for cross-reactivity assessment include:
-
Citrate (B86180) Synthase: As the entry point for acetyl-CoA into the TCA cycle, its active site accommodates a two-carbon acetyl group linked to CoA[4][6]. The structural similarity of this compound to acetyl-CoA warrants investigation.
-
Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the first committed step in fatty acid synthesis by carboxylating acetyl-CoA to malonyl-CoA[7][8][9]. Inhibition of ACC by other long-chain fatty acyl-CoAs is a known regulatory mechanism[10].
-
Acyl-CoA Dehydrogenases (ACADs): This family of enzymes is crucial for fatty acid β-oxidation, with different members showing specificity for short-, medium-, or long-chain acyl-CoAs[2][11]. The binding of various acyl-CoA derivatives to these enzymes suggests a potential for interaction with this compound.
Experimental Protocols for Assessing Cross-Reactivity
To evaluate the cross-reactivity of this compound with other CoA-dependent enzymes, a series of kinetic enzyme assays can be performed. The following is a generalized protocol that can be adapted for specific enzymes.
Objective: To determine the inhibitory effect and kinetic parameters of this compound on a panel of CoA-dependent enzymes.
Materials:
-
Purified CoA-dependent enzymes (e.g., citrate synthase, acetyl-CoA carboxylase, short-chain acyl-CoA dehydrogenase)
-
This compound (synthesized and purified)
-
Natural substrates for each enzyme (e.g., acetyl-CoA, oxaloacetate, ATP, butyryl-CoA)
-
Cofactors (e.g., NAD+, FAD, MgCl2)
-
Assay buffers specific for each enzyme
-
Spectrophotometer or fluorometer
-
96-well microplates
General Procedure for Enzyme Inhibition Assay:
-
Enzyme Preparation: Prepare stock solutions of the purified enzymes in their respective storage buffers. On the day of the experiment, dilute the enzyme to the desired working concentration in the appropriate assay buffer.
-
Substrate and Inhibitor Preparation: Prepare stock solutions of the natural substrates and this compound in the assay buffer. A series of dilutions of this compound should be prepared to determine the concentration-dependent effect.
-
Assay Reaction:
-
Set up reactions in a 96-well plate. Each well should contain the assay buffer, the enzyme, and varying concentrations of this compound.
-
Include control wells: a negative control (no enzyme) and a positive control (enzyme and substrates without this compound).
-
Pre-incubate the enzyme with this compound for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the natural substrate(s).
-
-
Data Acquisition:
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time. The specific wavelength will depend on the assay method for the particular enzyme (e.g., monitoring NADH production at 340 nm).
-
Record the initial reaction velocities (V₀) for each concentration of this compound.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC₅₀ value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by measuring the initial velocities at various substrate and inhibitor concentrations.
-
Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the kinetic parameters (Km, Vmax, and Ki).
-
Visualizing Metabolic Interactions
The following diagrams illustrate the known interaction of this compound with Succinyl-CoA Synthetase within the context of the TCA cycle and a general workflow for assessing enzyme cross-reactivity.
Caption: Inhibition of Succinyl-CoA Synthetase by this compound in the TCA Cycle.
Caption: Workflow for Assessing this compound Cross-Reactivity.
References
- 1. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Inhibition of citrate synthase by oleoyl-CoA: a regulatory phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of rat short chain acyl-CoA dehydrogenase complexed with acetoacetyl-CoA: comparison with other acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Tartryl-CoA's Interaction with Succinyl-CoA Synthetase Isoforms: A Comparative Analysis
For Immediate Release
Calgary, AB – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the effects of Tartryl-CoA on the different isoforms of Succinyl-CoA Synthetase (SCS), a critical enzyme in the tricarboxylic acid (TCA) cycle. This guide provides a detailed analysis of the inhibitory action of this compound, supported by structural data and detailed experimental protocols, to aid in the development of targeted therapeutic strategies.
Succinyl-CoA Synthetase exists in two primary isoforms in mammals, each with a distinct nucleotide specificity. The ATP-specific isoform (A-SCS), encoded by the SUCLA2 gene, and the GTP-specific isoform (G-SCS), encoded by the SUCLG2 gene, share a common alpha-subunit (SUCLG1) but differ in their beta-subunits, which dictates their preference for either ATP or GTP.[1][2] This tissue-specific expression of SCS isoforms, with A-SCS predominantly in the heart and brain and G-SCS in the liver and kidney, underscores their distinct physiological roles.[2][3][4]
Recent crystallographic studies have revealed that this compound, a structural analog of the reaction intermediate succinyl-phosphate, acts as an inhibitor of the human GTP-specific SCS (GTPSCS).[5] The this compound molecule binds to the active site of GTPSCS, with its CoA moiety occupying the established CoA-binding site and the tartryl group extending into the phosphate-binding pocket near the catalytic histidine residue.[5] This binding effectively locks the enzyme in an inactive conformation.
While the inhibitory effect of this compound on GTPSCS is well-documented, its interaction with the ATP-specific isoform (A-SCS) has not been experimentally determined. However, a comparative analysis of the active sites of both isoforms, based on available structural data, allows for a reasoned hypothesis on the potential differential effects of this inhibitor.
Comparative Analysis of this compound Inhibition on SCS Isoforms
| Feature | GTP-specific SCS (G-SCS/SUCLG2) | ATP-specific SCS (A-SCS/SUCLA2) |
| Inhibition by this compound | Experimentally confirmed inhibitor.[5] | Not experimentally determined. Hypothesized to be a weaker inhibitor. |
| Binding Mechanism | Binds to the active site, mimicking the succinyl-phosphate intermediate.[5] | Predicted to have a lower binding affinity due to differences in the nucleotide-binding pocket. |
| Key Residues for Nucleotide Specificity | Specific residues in the beta-subunit create a favorable environment for GTP binding. | Key residues, such as Gln20β, Gly111β, and Val113β in Blastocystis hominis SCS, establish hydrogen bonds with the adenine (B156593) base of ATP, conferring specificity.[6] |
| Hypothesized Kinetic Parameters (Ki) | Lower Ki value (stronger inhibition) | Higher Ki value (weaker inhibition) |
The nucleotide specificity of SCS is determined by the amino acid residues within the beta-subunit's active site.[6] In ATP-specific SCS, specific hydrogen bonds form between the enzyme and the adenine base of ATP.[6] Conversely, the active site of GTP-specific SCS is tailored to accommodate the guanine (B1146940) base. These subtle yet critical differences in the architecture of the nucleotide-binding pocket likely influence the binding affinity of this compound. It is hypothesized that the active site of A-SCS may present steric or electrostatic hindrances to the optimal binding of this compound, resulting in weaker inhibition compared to its effect on G-SCS.
Experimental Protocols
To empirically determine and compare the inhibitory effects of this compound on both SCS isoforms, a robust enzymatic activity assay is required. The following protocol outlines a colorimetric method for measuring SCS activity.
Succinyl-CoA Synthetase Activity Assay
This assay measures the formation of succinyl-CoA from succinate (B1194679) and CoA, which is coupled to the development of a colored product.
Materials:
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
SCS Assay Buffer
-
SCS Substrate Mix (containing succinate and CoA)
-
SCS Developer
-
SCS Enzyme Mix (containing the specific SCS isoform, A-SCS or G-SCS)
-
This compound (as the inhibitor)
-
ATP or GTP (depending on the isoform being tested)
-
NADH Standard
-
Sample (e.g., purified recombinant SCS isoforms, mitochondrial extracts)
Procedure:
-
Sample Preparation: Prepare samples (e.g., purified enzyme or mitochondrial lysates) in ice-cold SCS Assay Buffer.[7]
-
NADH Standard Curve Preparation: Prepare a series of NADH standards in SCS Assay Buffer to generate a standard curve (e.g., 0, 2.5, 5.0, 7.5, 10, and 12.5 nmol/well).[7]
-
Reaction Mix Preparation: Prepare a reaction mix for each well containing SCS Assay Buffer, SCS Substrate Mix, SCS Developer, and either ATP or GTP.[8]
-
Inhibitor Preparation: Prepare various concentrations of this compound in SCS Assay Buffer.
-
Assay Protocol: a. Add 50 µL of the appropriate nucleotide (ATP for A-SCS, GTP for G-SCS) to each well. b. Add 10 µL of different concentrations of this compound or SCS Assay Buffer (for control wells) to the respective wells. c. Add 2-10 µL of the sample (containing the SCS isoform) to each well. d. Start the reaction by adding 30 µL of the Reaction Mix to each well. e. Immediately measure the absorbance at 450 nm in a kinetic mode at 25°C for 10-30 minutes.
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the kinetic curve.
-
Plot the reaction rate (V) against the substrate concentration in the presence and absence of the inhibitor.
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) from the plots.
-
Use a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Calculate the inhibition constant (Ki) for this compound for each SCS isoform.
Visualizing the Molecular Interactions and Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated.
Caption: Hypothesized differential inhibition of SCS isoforms by this compound.
References
- 1. SUCLA2 - Wikipedia [en.wikipedia.org]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Expression of two succinyl-CoA synthetases with different nucleotide specificities in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localization of SUCLA2 and SUCLG2 subunits of succinyl CoA ligase within the cerebral cortex suggests the absence of matrix substrate-level phosphorylation in glial cells of the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP-specificity of succinyl-CoA synthetase from Blastocystis hominis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. abcam.co.jp [abcam.co.jp]
A Head-to-Head Comparison of Tartryl-CoA and Other Metabolic Inhibitors Targeting Succinyl-CoA Synthetase
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research and drug development, the identification and characterization of specific enzyme inhibitors are paramount. This guide provides a detailed head-to-head comparison of Tartryl-CoA and other metabolic inhibitors that target Succinyl-CoA Synthetase (SCS), a critical enzyme in the tricarboxylic acid (TCA) cycle. This comparison is supported by available experimental data to aid researchers in selecting the appropriate tools for their studies.
Introduction to Succinyl-CoA Synthetase (SCS)
Succinyl-CoA Synthetase, also known as succinate-CoA ligase, is a key enzyme in the mitochondrial matrix that catalyzes the reversible conversion of succinyl-CoA to succinate (B1194679), coupled with the phosphorylation of a nucleoside diphosphate (B83284) (ADP or GDP) to a nucleoside triphosphate (ATP or GTP). This reaction represents the only substrate-level phosphorylation step within the TCA cycle. Given its central role in cellular energy metabolism, SCS has emerged as a potential therapeutic target for various diseases.
Overview of Inhibitors
This guide focuses on a comparative analysis of the following SCS inhibitors:
-
This compound: A structural analog of succinyl-CoA that has been identified as an inhibitor of SCS.
-
Valproyl-CoA: The active CoA ester of the anticonvulsant drug valproic acid, which has been shown to inhibit SCS activity.
-
LY266500: An isothiazolone (B3347624) derivative identified as a potent inhibitor of SCS in Trypanosoma brucei.
Quantitative Comparison of Inhibitor Performance
| Inhibitor | Target Enzyme | Organism/Cell Type | Inhibition Data | Mechanism of Action | Reference |
| This compound | Succinyl-CoA Synthetase (GTP-specific) | Human | Data not available | Binds to the active site, with the tartryl group occupying the phosphate-binding site.[1] | [1] |
| Valproyl-CoA | Succinyl-CoA Ligase (ATP- and GTP-specific) | Human Fibroblasts | 45-55% inhibition of A-SUCL at 1 mM; 25-50% inhibition of G-SUCL at 1 mM[2] | Not fully elucidated, but affects the activity of both ATP- and GTP-specific SUCL.[2] | [2] |
| LY266500 | Succinyl-CoA Synthetase | Trypanosoma brucei | IC50 = 0.6 µM (in vitro proliferation) | Inhibits histidine phosphorylation of mitochondrial SCS.[3] | [3] |
Note: A-SUCL refers to the ATP-specific succinyl-CoA ligase, and G-SUCL refers to the GTP-specific succinyl-CoA ligase. The lack of a precise IC50 or Ki value for this compound and Valproyl-CoA limits a direct quantitative comparison of potency with LY266500.
Signaling Pathway and Inhibition Points
The following diagram illustrates the TCA cycle and highlights the point of inhibition for the discussed metabolic inhibitors.
Caption: Inhibition of Succinyl-CoA Synthetase in the TCA Cycle.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the screening and characterization of novel SCS inhibitors.
Succinyl-CoA Synthetase Activity Assay (HPLC-based)
This protocol is adapted from the methodology used to assess the inhibitory effect of Valproyl-CoA on SUCL activity.[2]
Objective: To measure the activity of ATP- and GTP-specific succinate:CoA ligases by quantifying the formation of succinyl-CoA.
Materials:
-
Human fibroblasts or other cell/tissue homogenates
-
Assay buffer: Specific composition may vary, but a common buffer is Tris-HCl with MgCl2.
-
Succinate solution (varying concentrations, e.g., 0.1 mM, 1.0 mM, 10 mM)
-
ATP or GTP solution (e.g., 1.0 mM)
-
CoA solution
-
Inhibitor solutions (e.g., Valproyl-CoA, this compound)
-
Perchloric acid (for quenching the reaction)
-
HPLC system with a suitable column for separating CoA esters.
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in an appropriate lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, succinate solution, and the cell/tissue homogenate.
-
Incubation with Inhibitor: Add the inhibitor of interest (e.g., Valproyl-CoA) at the desired concentration to the reaction mixture. A control reaction without the inhibitor should be run in parallel. Incubate for a specific time (e.g., 10 minutes) at a controlled temperature.
-
Initiation of Reaction: Start the enzymatic reaction by adding ATP or GTP and CoA to the mixture.
-
Time Course and Quenching: At various time points, take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold perchloric acid.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. The supernatant, containing the CoA esters, is collected for HPLC analysis.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Use a gradient elution program to separate succinyl-CoA from other components. The concentration of succinyl-CoA is determined by comparing the peak area to a standard curve.
-
Data Analysis: Calculate the rate of succinyl-CoA formation in the presence and absence of the inhibitor. The percentage of inhibition is determined by comparing the rates.
In Vitro Proliferation Assay for Trypanosoma brucei
This protocol is based on the methods used to determine the IC50 of LY266500.[3]
Objective: To assess the inhibitory effect of a compound on the proliferation of Trypanosoma brucei in culture.
Materials:
-
Trypanosoma brucei procyclic form culture
-
Complete HMI-9 medium (or other suitable culture medium)
-
96-well microtiter plates
-
Inhibitor stock solution (e.g., LY266500 dissolved in DMSO)
-
Resazurin (B115843) solution (for viability assessment)
-
Plate reader (for fluorescence measurement)
Procedure:
-
Cell Seeding: Seed T. brucei procyclic forms into the wells of a 96-well plate at a specific density (e.g., 1 x 10^5 cells/mL) in complete HMI-9 medium.
-
Inhibitor Addition: Add serial dilutions of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-drug control.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 27°C) for a defined period (e.g., 72 hours).
-
Viability Assessment: Add resazurin solution to each well and incubate for an additional 4-6 hours. Viable cells will reduce resazurin to the fluorescent product resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: Plot the percentage of growth inhibition against the inhibitor concentration. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in cell growth compared to the control.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a general workflow for screening and characterizing novel inhibitors of Succinyl-CoA Synthetase.
Caption: A general workflow for screening SCS inhibitors.
Conclusion
This guide provides a comparative overview of this compound and other inhibitors of Succinyl-CoA Synthetase. While this compound is a confirmed inhibitor with a known binding mode, the lack of quantitative kinetic data currently limits a direct potency comparison with other compounds like Valproyl-CoA and LY266500. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and to further elucidate the inhibitory mechanisms of these and other novel metabolic inhibitors. As research in this area progresses, a more comprehensive quantitative comparison will become possible, aiding in the development of targeted therapeutic strategies.
References
- 1. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valproyl-CoA inhibits the activity of ATP- and GTP-dependent succinate:CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of succinyl CoA synthetase histidine-phosphorylation in Trypanosoma brucei by an inhibitor of bacterial two-component systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In-Cell Activity of Tartryl-CoA: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intracellular activity of metabolic inhibitors is paramount. This guide provides a comprehensive comparison of Tartryl-CoA, a known inhibitor of Succinyl-CoA Synthetase (SCS), with other potential inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visual workflows to facilitate a deeper understanding of its validation.
This compound has been identified as an inhibitor of Succinyl-CoA Synthetase (SCS), a crucial enzyme in the tricarboxylic acid (TCA) cycle. Its inhibitory action was confirmed through crystallographic studies which revealed that this compound binds to the GTP-specific SCS (GTPSCS), with its terminal carboxylate occupying the phosphate-binding site.[1] This inhibition of SCS can have significant downstream effects on cellular metabolism and energy production.
Comparative Analysis of Succinyl-CoA Synthetase Inhibitors
To objectively evaluate the in-cell activity of this compound, a comparison with other known or potential SCS inhibitors is necessary. Two such compounds are LY266500 and streptozotocin (B1681764).
| Compound | Target | Known In Vitro Activity | Reported In-Cell/In Vivo Effects |
| This compound | Succinyl-CoA Synthetase (SCS) | Binds to and inhibits GTP-specific SCS.[1] | Specific in-cell IC50 not reported. Expected to decrease TCA cycle flux. |
| LY266500 | Histidine kinases, including SCS | Inhibits histidine phosphorylation of mitochondrial SCS.[2][3][4] | Potently inhibits the proliferation of T. brucei and L. donovani.[2][3][4] |
| Streptozotocin | Primarily a DNA alkylating agent, also inhibits SCS | Non-competitive inhibitor of SCS with a reported Kᵢ of 10 nM.[5] | Decreased SCS activity observed in islets and kidneys of diabetic mice.[5] |
Experimental Protocols for In-Cell Validation
Validating the in-cell activity of this compound and its counterparts requires robust experimental designs. Below are detailed protocols for key experiments.
In-Cell Succinyl-CoA Synthetase (SCS) Inhibition Assay
This assay directly measures the inhibition of SCS within intact cells.
Materials:
-
Human cell line (e.g., HEK293T, HepG2)
-
Cell culture medium and supplements
-
This compound, LY266500, Streptozotocin
-
Digitonin (B1670571) for cell permeabilization
-
SCS activity assay kit (colorimetric or fluorometric)
-
Plate reader
Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound, LY266500, or streptozotocin for a predetermined time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Permeabilization: Gently wash the cells with PBS and permeabilize with a low concentration of digitonin (e.g., 10-50 µg/mL) to allow substrate entry without disrupting mitochondrial integrity.
-
SCS Activity Measurement: Add the SCS assay reaction mix (containing succinate, CoA, and a detection reagent) to each well.
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Human cell line
-
This compound
-
PBS and protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Antibody against SCS
Methodology:
-
Compound Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating Profile: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.
-
Protein Quantification: Separate the soluble fraction from the precipitated protein by centrifugation.
-
Western Blotting: Analyze the amount of soluble SCS in the supernatant by SDS-PAGE and Western blotting using an anti-SCS antibody.
-
Data Analysis: A shift in the melting curve of SCS in the presence of this compound compared to the control indicates target engagement.
Measurement of Intracellular Succinyl-CoA Levels by LC-MS/MS
This method quantifies the direct substrate of the enzyme, providing a downstream readout of SCS inhibition.
Materials:
-
Human cell line
-
This compound and comparator compounds
-
Ice-cold methanol
-
Internal standards (e.g., ¹³C-labeled succinyl-CoA)
-
LC-MS/MS system
Methodology:
-
Cell Treatment and Lysis: Treat cells with the inhibitors. After the incubation period, rapidly quench metabolism and lyse the cells with ice-cold methanol.
-
Metabolite Extraction: Scrape the cells and extract the metabolites. Add an internal standard for accurate quantification.
-
LC-MS/MS Analysis: Analyze the cell extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection of short-chain acyl-CoAs.[6][7][8][9]
-
Data Analysis: Quantify the levels of succinyl-CoA relative to the internal standard. An increase in intracellular succinyl-CoA levels upon treatment with an inhibitor is indicative of SCS inhibition.
Visualizing the Experimental Workflow and Underlying Pathways
To further clarify the experimental logic and the metabolic context, the following diagrams are provided.
References
- 1. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of succinyl CoA synthetase histidine-phosphorylation in Trypanosoma brucei by an inhibitor of bacterial two-component systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition by streptozotocin of the activity of succinyl-CoA synthetase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Showdown: Tartryl-CoA and Succinyl-CoA in the Succinyl-CoA Synthetase Active Site
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Succinyl-CoA Synthetase (SCS), a critical enzyme in the citric acid cycle, catalyzes the reversible conversion of succinyl-CoA to succinate (B1194679), coupled with the synthesis of a nucleoside triphosphate.[1] While succinyl-CoA is the enzyme's natural substrate, recent structural studies have identified tartryl-CoA as a potent inhibitor, offering a new avenue for investigating the enzyme's catalytic mechanism and for potential therapeutic development.[2] This guide provides a detailed structural and functional comparison of these two molecules within the SCS active site, supported by experimental data.
At a Glance: Succinyl-CoA vs. This compound
| Feature | Succinyl-CoA | This compound |
| Role | Substrate | Inhibitor |
| Binding Outcome | Catalytic turnover | Enzyme inhibition |
| Key Structural Difference | Succinyl moiety (-CH2-CH2-) | Tartryl moiety (-CH(OH)-CH(OH)-) |
| PDB ID of SCS Complex | 7MSS (mutant with succinyl-phosphate) | 6WCV |
Quantitative Comparison
| Ligand | Parameter | Value | Species |
| Succinate | Km (app) | 0.5 mM | Pigeon Liver (GTP-specific) |
| This compound | Ki | Not Reported | Human (GTP-specific) |
Note: The provided Km is for succinate in the reverse reaction. The affinity of succinyl-CoA is expected to be in a similar range. The absence of a reported Ki for this compound in the primary literature describing its inhibitory function suggests that it may be a very potent or irreversible inhibitor under the tested conditions.[2]
Structural Insights from the SCS Active Site
The crystal structures of SCS in complex with succinyl-CoA (represented by a succinyl-phosphate intermediate in a mutant enzyme) and this compound reveal the molecular basis for their differing functions.[3][4]
The CoA portions of both molecules bind within a conserved pocket in the α-subunit of SCS. However, the succinyl and tartryl moieties exhibit distinct interactions within the active site, leading to either catalysis or inhibition.
Succinyl-CoA: Poised for Catalysis
In the active site, the succinyl moiety of succinyl-CoA is positioned to interact with key catalytic residues. The terminal carboxylate group is oriented towards the catalytic histidine residue (His246 in E. coli), which is phosphorylated during the reaction cycle.[5] This orientation facilitates the transfer of the phosphoryl group, leading to the formation of succinate and the release of CoA.
This compound: A Structural Imposter Leading to Inhibition
This compound, in contrast, acts as a molecular mimic of the transition state. The CoA portion occupies the same binding pocket as that of succinyl-CoA. However, the tartryl group, with its two additional hydroxyl groups, forms a network of hydrogen bonds that lock it into an inhibitory conformation.[2] Crucially, the terminal carboxylate of this compound occupies the phosphate-binding site, directly interfering with a key step in the catalytic cycle. The hydroxyl groups of the tartryl moiety form additional hydrogen bonds with active site residues, further stabilizing this inhibitory complex.
Visualizing the Interactions
The following diagrams, generated using the DOT language, illustrate the key interactions and experimental workflows.
Caption: Comparative binding of Succinyl-CoA and this compound in the SCS active site.
Caption: General experimental workflow for comparing this compound and Succinyl-CoA.
Experimental Protocols
X-ray Crystallography of the SCS-Tartryl-CoA Complex
The following is a summarized protocol based on the methodology reported for the structure determination of the human GTP-specific SCS in complex with this compound (PDB ID: 6WCV).[2]
-
Protein Expression and Purification: Human GTP-specific SCS (an αβ-heterodimer) is expressed in Escherichia coli and purified to homogeneity.
-
Crystallization:
-
The purified protein is concentrated and mixed with a solution containing tartrate, CoA, and magnesium chloride.
-
Crystallization is typically achieved using the hanging drop vapor diffusion method at 293 K.
-
The reservoir solution contains a precipitant such as polyethylene (B3416737) glycol.
-
-
Data Collection and Processing:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed, integrated, and scaled using standard crystallographic software.
-
-
Structure Solution and Refinement:
-
The structure is solved by molecular replacement using a previously determined SCS structure as a search model.
-
The model is refined against the experimental data, and the ligand (this compound) is built into the electron density map.
-
Enzyme Kinetics Assay
The following is a general protocol for a continuous spectrophotometric assay to determine the kinetic parameters of SCS. This can be adapted to study the inhibition by this compound.
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., HEPES or Tris-HCl at a physiological pH), MgCl₂, a nucleoside diphosphate (B83284) (ADP or GDP), and a coupling enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase).
-
Substrate and Inhibitor: Prepare stock solutions of succinyl-CoA and this compound.
-
Assay Procedure:
-
Add the reaction mixture to a cuvette.
-
To determine the Km for succinyl-CoA, vary its concentration while keeping other components constant.
-
To determine the Ki for this compound, perform the assay at a fixed concentration of succinyl-CoA and varying concentrations of this compound.
-
Initiate the reaction by adding a small amount of purified SCS enzyme.
-
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time, which corresponds to the oxidation of NADH by lactate dehydrogenase in the coupling system.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, use appropriate plots (e.g., Lineweaver-Burk or Dixon plots) to determine the type of inhibition and the Ki value.
-
Conclusion
The structural comparison of this compound and succinyl-CoA in the SCS active site provides a clear rationale for their opposing effects on enzyme activity. While succinyl-CoA adopts a conformation conducive to catalysis, the additional hydroxyl groups of this compound facilitate a binding mode that obstructs the catalytic machinery, leading to potent inhibition. These findings not only deepen our understanding of SCS function but also provide a structural framework for the design of novel inhibitors targeting this key metabolic enzyme. Further kinetic characterization of this compound's inhibitory mechanism will be crucial for its potential development as a chemical probe or therapeutic agent.
References
Tartryl-CoA's Inhibitory Role in Mitochondrial Function: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of metabolites within mitochondria is paramount. This guide provides a focused comparison of the inhibitory effects of Tartryl-CoA on mitochondrial preparations, contextualized with other known mitochondrial inhibitors. Experimental data and detailed protocols are presented to support further investigation into this area.
Recent findings have identified this compound as an inhibitor of a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle: succinyl-CoA synthetase (SCS)[1]. This discovery opens new avenues for research into metabolic regulation and potential therapeutic interventions. This guide will delve into the specifics of this inhibition, compare it with the actions of other acyl-CoA molecules on mitochondrial function, and provide the necessary experimental frameworks for reproducing and expanding upon these findings.
Comparative Analysis of Mitochondrial Inhibitors
The inhibitory landscape within mitochondria is complex, with various molecules affecting different components of metabolic pathways. The following table summarizes the inhibitory action of this compound in comparison to other well-documented acyl-CoA inhibitors.
| Inhibitor | Target Enzyme/Process | Mechanism of Inhibition | Key Outcomes |
| This compound | Succinyl-CoA Synthetase (SCS) | Binds to the phosphate-binding site, with the tartryl group extending towards the catalytic histidine.[1] | Inhibition of substrate-level phosphorylation in the TCA cycle.[1] |
| Succinyl-CoA | Citrate (B86180) Synthase | Competitive inhibitor with respect to acetyl-CoA.[2][3][4] | Reduces the rate of the first committed step of the TCA cycle. |
| Succinyl-CoA | 3-hydroxy-3-methylglutaryl-CoA lyase | Partially competitive inhibition.[5] | Decreased formation of acetoacetate.[5] |
| Palmitoyl-CoA | ADP/ATP Carrier (AAC) | Competitive inhibition of ADP/ATP transport.[6] | Decreased ADP-stimulated respiration.[6] |
| Palmitoyl-CoA | Citrate Transport | Inhibition of the tricarboxylate carrier.[7] | Reduced transport of citrate out of the mitochondria.[7] |
| Valproyl-CoA | ATP- and GTP-dependent succinate (B1194679):CoA ligases (SUCL) | Inhibition of both A-SUCL and G-SUCL.[8] | Impairment of the Krebs cycle and potential impact on mitochondrial DNA maintenance.[8] |
| Malonyl-CoA | Carnitine Palmitoyltransferase 1 (CPT1) | Allosteric inhibition.[9] | Inhibition of long-chain fatty acid oxidation.[9] |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below. These protocols are based on established methods for mitochondrial isolation and functional assessment.[10][11][12][13][14]
Isolation of Mitochondria from Rodent Liver
This protocol describes the isolation of functional mitochondria from rat or mouse liver using differential centrifugation.
Materials:
-
Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.
-
Homogenizer: Glass-Teflon Potter-Elvehjem homogenizer.
-
Centrifuge: Refrigerated centrifuge capable of speeds up to 12,000 x g.
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the liver, wash with ice-cold isolation buffer, and mince into small pieces.
-
Homogenize the tissue in 10 volumes of ice-cold isolation buffer with 5-6 gentle strokes of the pestle.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in fresh isolation buffer.
-
Repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Measurement of Mitochondrial Respiration
This protocol outlines the use of a Clark-type oxygen electrode or a high-resolution respirometer to measure the effect of this compound on mitochondrial oxygen consumption.
Materials:
-
Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2.
-
Substrates: e.g., 10 mM glutamate (B1630785) and 5 mM malate (B86768) (for Complex I-linked respiration) or 10 mM succinate (in the presence of a Complex I inhibitor like rotenone (B1679576) for Complex II-linked respiration).
-
ADP: To stimulate state 3 respiration.
-
This compound: Dissolved in an appropriate solvent.
Procedure:
-
Add 1-2 mL of respiration buffer to the chamber of the oxygen electrode, equilibrated to the desired temperature (e.g., 30°C).
-
Add the isolated mitochondria (typically 0.25-0.5 mg/mL).
-
Add the respiratory substrates and allow the basal respiration rate (state 2) to stabilize.
-
Add a known amount of ADP (e.g., 150 µM) to induce state 3 respiration.
-
Once a stable state 3 rate is established, add this compound at various concentrations and monitor the change in oxygen consumption.
-
As a control, add the solvent for this compound alone.
-
At the end of the experiment, add an uncoupler (e.g., FCCP) to measure maximal respiration and an inhibitor of the electron transport chain (e.g., antimycin A or potassium cyanide) to confirm the respiratory activity is mitochondrial.
Visualizing the Impact of this compound
The following diagrams illustrate the known inhibitory action of this compound and the general workflow for investigating its effects.
Caption: Inhibition of Succinyl-CoA Synthetase by this compound.
Caption: Workflow for Investigating Mitochondrial Inhibitors.
Conclusion and Future Directions
The identification of this compound as an inhibitor of succinyl-CoA synthetase provides a new tool for probing mitochondrial metabolism[1]. The provided comparative data and experimental protocols offer a foundation for researchers to explore the specificity and potency of this inhibition. Future studies should aim to determine the Ki value for this compound inhibition of SCS and investigate its effects on other mitochondrial parameters, such as membrane potential and ATP synthesis. Furthermore, exploring the potential physiological or pathological conditions under which this compound might accumulate will be crucial in understanding the biological relevance of this inhibitory action. This knowledge will be invaluable for both basic research and the development of novel therapeutic strategies targeting mitochondrial dysfunction.
References
- 1. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. collab.its.virginia.edu [collab.its.virginia.edu]
- 3. Citrate synthase - Wikipedia [en.wikipedia.org]
- 4. Citrate Synthase - Proteopedia, life in 3D [proteopedia.org]
- 5. Inhibition of rat liver mitochondrial 3-hydroxy-3-methylglutaryl-CoA lyase by succinyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diabetic mitochondria are resistant to palmitoyl CoA inhibition of respiration, which is detrimental during ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Palmitoyl CoA on Citrate and Malate Transport by Rat Liver Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valproyl-CoA inhibits the activity of ATP- and GTP-dependent succinate:CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondria -Organelle isolation -Cell Biology-BIO-PROTOCOL [bio-protocol.org]
- 12. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Video: Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue [jove.com]
Tartryl-CoA's Selectivity for Succinyl-CoA Synthetase: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity of Tartryl-CoA for Succinyl-CoA Synthetase (SCS) over other synthetases. This document synthesizes available experimental data to offer insights into substrate and inhibitor specificity.
Succinyl-CoA Synthetase (SCS), also known as succinate-CoA ligase, is a critical enzyme in the citric acid cycle, catalyzing the reversible reaction of succinyl-CoA to succinate (B1194679) coupled with the phosphorylation of a nucleoside diphosphate[1][2]. The enzyme's selectivity is paramount for maintaining metabolic homeostasis. This guide explores the interaction of SCS with the novel inhibitor this compound and compares its substrate specificity with that of other synthetases, such as Acetyl-CoA Synthetase (ACS).
This compound: A Selective Inhibitor of Succinyl-CoA Synthetase
Recent structural studies have identified this compound as an inhibitor of human GTP-specific Succinyl-CoA Synthetase (GTPSCS)[3]. In a crystal structure of GTPSCS, this compound was observed bound to the enzyme, indicating a direct interaction[3][4]. The CoA moiety of this compound occupies the amino-terminal domain of the α-subunit, while the tartryl group extends towards the catalytic histidine residue, with its terminal carboxylate binding to the phosphate-binding site[3]. This binding mode suggests a competitive or mixed-type inhibition mechanism. While the inhibitory effect is confirmed, quantitative data on the inhibition constant (Ki) of this compound for SCS is not yet available in the public domain. Furthermore, the selectivity profile of this compound against other synthetases has not been extensively characterized, presenting an area for future research.
Comparative Substrate Selectivity of Synthetases
To understand the selectivity of SCS, it is useful to compare its substrate specificity with that of other members of the synthetase family, such as Acetyl-CoA Synthetase (ACS). The following tables summarize the kinetic parameters of SCS and ACS with various substrates.
Table 1: Kinetic Parameters of Succinyl-CoA Synthetase (SCS) with Various Substrates
| Substrate | Organism/Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Succinate | Escherichia coli | 0.4 | - | - | [5] |
| Itaconate | Escherichia coli | 0.8 | - | - | [5] |
| L-malate | Escherichia coli | 2.5 | - | - | [5] |
| D-malate | Escherichia coli | 3.6 | - | - | [5] |
| Succinate | Advenella mimigardefordensis | 0.1 | - | - | [5] |
| Itaconate | Advenella mimigardefordensis | 0.3 | - | - | [5] |
| L-malate | Advenella mimigardefordensis | 3.6 | - | - | [5] |
| D-malate | Advenella mimigardefordensis | 4.2 | - | - | [5] |
Note: kcat values were not reported in the cited study. The data indicates a clear preference of SCS for its physiological substrate, succinate.
Table 2: Kinetic Parameters of Acetyl-CoA Synthetase (ACS) with Various Carboxylic Acid Substrates
| Substrate | Organism/Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Acetate | Arabidopsis thaliana (wild-type) | 0.27 | 2.41 | 8.9 | [6] |
| Propionate | Arabidopsis thaliana (wild-type) | 4.0 | 0.66 | 0.16 | [6] |
| Butyrate | Arabidopsis thaliana (Trp->Gly mutant) | 2.9 | 9.4 | 3.3 | [6] |
| Valerate | Arabidopsis thaliana (Trp->Gly mutant) | 6.5 | 13.8 | 2.13 | [6] |
| Hexanoate | Arabidopsis thaliana (Trp->Gly mutant) | 12.6 | 13.0 | 1.03 | [6] |
| Propionic acid | Saccharomyces cerevisiae | - | 19% of Vmax with acetate | - | [7] |
| Acrylic acid | Saccharomyces cerevisiae | - | 13% of Vmax with acetate | - | [7] |
| Fluoroacetic acid | Saccharomyces cerevisiae | - | 8% of Vmax with acetate | - | [7] |
Note: The data for the Arabidopsis thaliana Trp->Gly mutant illustrates how the substrate specificity of a synthetase can be rationally engineered[6][8].
Experimental Protocols
The determination of enzyme kinetic parameters and inhibition constants is fundamental to assessing selectivity. Below are generalized protocols for these key experiments.
Protocol 1: Determination of Enzyme Kinetic Parameters (Km and kcat)
This protocol is based on spectrophotometric assays that monitor the consumption of a substrate or the formation of a product over time.
-
Reagent Preparation:
-
Prepare a suitable buffer at the optimal pH for the enzyme.
-
Prepare stock solutions of the enzyme, substrate, and any necessary cofactors (e.g., ATP, CoA, Mg²⁺).
-
-
Assay Setup:
-
In a temperature-controlled cuvette or microplate well, combine the buffer, cofactors, and a fixed concentration of the enzyme.
-
Initiate the reaction by adding a specific concentration of the substrate.
-
-
Data Acquisition:
-
Monitor the change in absorbance at a specific wavelength over time using a spectrophotometer. The wavelength should correspond to a chromophoric substrate or product.
-
Alternatively, a coupled enzyme assay can be used where the product of the synthetase reaction is a substrate for a second enzyme that produces a detectable signal.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the progress curve.
-
Repeat the assay with a range of substrate concentrations.
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
Protocol 2: Determination of Inhibition Constant (Ki)
This protocol is used to quantify the potency of an inhibitor.
-
Reagent Preparation:
-
Prepare reagents as in Protocol 1, with the addition of a stock solution of the inhibitor (e.g., this compound).
-
-
Assay Setup:
-
Perform a series of assays as described in Protocol 1, but with the inclusion of a fixed concentration of the inhibitor in each set of experiments.
-
Repeat the entire set of experiments with several different fixed concentrations of the inhibitor.
-
-
Data Acquisition and Analysis:
-
Determine the initial velocities for each substrate concentration in the presence of each inhibitor concentration.
-
Analyze the data using graphical methods such as a Lineweaver-Burk or Dixon plot to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki)[9]. The Ki can also be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Visualizing Pathways and Workflows
Succinyl-CoA Synthetase in the Citric Acid Cycle
The following diagram illustrates the central role of Succinyl-CoA Synthetase in the citric acid cycle.
References
- 1. proteopedia.org [proteopedia.org]
- 2. Succinyl coenzyme A synthetase - Wikipedia [en.wikipedia.org]
- 3. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Substrate specificity of acetyl coenzyme A synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Untitled Document [ucl.ac.uk]
A Comparative Guide to the Kinetics of Tartryl-CoA with Nucleotide-Specific Succinyl-CoA Synthetase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetics of Tartryl-CoA with different nucleotide-specific isoforms of succinyl-CoA synthetase (SCS), namely the ATP-specific (ATPSCS) and GTP-specific (GTPSCS) enzymes. While direct comparative kinetic data for this compound across both isoforms is not yet available in published literature, this document synthesizes existing knowledge on the interaction of this compound with GTPSCS and presents a framework for future comparative studies. We include baseline kinetic data for the enzymes' natural substrates and a detailed, hypothetical experimental protocol to facilitate such research.
Introduction to Succinyl-CoA Synthetase and this compound
Succinyl-CoA synthetase is a critical enzyme in the citric acid cycle, catalyzing the reversible reaction of succinyl-CoA to succinate (B1194679), coupled with the phosphorylation of a nucleoside diphosphate (B83284).[1] In mammals, two main isoforms exist, each with a distinct specificity for either adenosine (B11128) or guanosine (B1672433) nucleotides.[2] These isoforms are heterodimers, composed of a common α-subunit and a distinct β-subunit that confers nucleotide specificity.[3][4] The tissue-specific expression of ATPSCS and GTPSCS suggests they play distinct physiological roles.[4]
This compound is a molecule that was serendipitously discovered as a potent inhibitor of human GTP-specific SCS during crystallographic studies.[5] It forms a stable complex with the enzyme, providing a valuable tool for studying its structure and function.[5] However, the kinetic parameters of this inhibition and whether it extends to the ATP-specific isoform remain to be elucidated.
Comparative Kinetics with Natural Substrates
To establish a baseline for understanding the potential interaction of this compound with different SCS isoforms, the following table summarizes the apparent Michaelis constants (Km) for the natural substrates of pigeon ATP-specific and GTP-specific SCS.
| Substrate | ATP-specific SCS (Pigeon) | GTP-specific SCS (Pigeon) |
| ADP | 250 µM | - |
| GDP | - | 7 µM |
| Succinate | Significant differences observed | Significant differences observed |
| Phosphate | Significant differences observed | Significant differences observed |
| Data sourced from Johnson et al. (1998)[3] |
Note: The original publication noted "rather large differences in apparent Km values...for succinate and phosphate" between the two isoforms but did not provide specific values in the abstract.[3] This highlights the functional divergence between the two enzymes beyond just nucleotide preference.
Structural Basis of Nucleotide Specificity
The nucleotide specificity of SCS is determined by the β-subunit.[3][4] In ATP-specific SCS from Blastocystis hominis, specificity is conferred by hydrogen bonding interactions between the adenine (B156593) base of ADP and key residues such as Gln20β, Gly111β, and Val113β.[6] The conformation of a linker region connecting two subdomains of the ATP-grasp fold also differs between ATP- and GTP-specific enzymes, influencing which nucleotide can bind effectively.[6] The "gatekeeper" residue theory further posits that charged residues at the entrance of the nucleotide-binding site can electrostatically regulate nucleotide access.[7] These structural differences are fundamental to understanding why this compound might interact differently with the two SCS isoforms.
Known Interaction of this compound with GTP-specific SCS
Crystallographic studies have shown that this compound binds to human GTPSCS in a manner that inhibits the enzyme. The CoA moiety occupies its expected binding site, while the tartryl group extends into the active site, with its terminal carboxylate binding to the phosphate-binding site.[5] This binding mode effectively traps the enzyme in an inactive conformation.
Hypothetical Experimental Protocol for Comparative Kinetic Analysis
The following protocol outlines a detailed methodology for determining and comparing the inhibitory kinetics of this compound with both ATP- and GTP-specific SCS.
Expression and Purification of SCS Isoforms
-
Cloning and Expression: The genes for human ATP-specific SCS (SUCLA2) and GTP-specific SCS (SUCLG2), along with the common α-subunit (SUCLG1), would be cloned into suitable expression vectors (e.g., pET vectors) for recombinant expression in E. coli.
-
Purification: The expressed heterodimeric enzymes would be purified to homogeneity using a multi-step chromatography process, likely involving affinity chromatography (e.g., Ni-NTA if His-tagged), ion-exchange chromatography, and size-exclusion chromatography.[4] Protein purity would be assessed by SDS-PAGE.
In situ Synthesis of this compound
-
As this compound is not commercially available, it can be synthesized in situ during the kinetic assay by including its precursors, tartrate and Coenzyme A, in the reaction mixture. The SCS enzyme itself will catalyze the formation of this compound.[5]
Kinetic Assays for Inhibition Analysis
-
Assay Principle: A coupled spectrophotometric assay would be used to monitor the forward reaction of SCS (succinate + NTP + CoA → succinyl-CoA + NDP + Pi). The production of the nucleotide diphosphate (ADP or GDP) can be coupled to the oxidation of NADH through the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions, resulting in a decrease in absorbance at 340 nm.
-
Determination of IC50:
-
A series of reactions would be set up with fixed concentrations of succinate, CoA, and the respective nucleotide (ATP or GTP).
-
Increasing concentrations of tartrate would be added to the reactions to generate varying concentrations of the inhibitor, this compound.
-
The initial reaction rates would be measured and plotted against the logarithm of the tartrate concentration to determine the half-maximal inhibitory concentration (IC50).
-
-
Determination of Inhibition Mechanism and Ki:
-
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic experiments would be performed by varying the concentration of one substrate (e.g., succinate or the nucleotide) while keeping the others constant, at several fixed concentrations of the inhibitor (tartrate).
-
The data would be plotted using Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki) and the mechanism of inhibition for each SCS isoform.
-
Mandatory Visualizations
Caption: Workflow for the comparative kinetic analysis of this compound.
Caption: Known and hypothetical interactions of this compound with SCS.
References
- 1. bu.edu [bu.edu]
- 2. Expression of two succinyl-CoA synthetases with different nucleotide specificities in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the ATP- and GTP-specific succinyl-CoA synthetases in pigeon. The enzymes incorporate the same alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of GTP-specific succinyl-CoA synthetase in complex with CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits succinyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP-specificity of succinyl-CoA synthetase from Blastocystis hominis [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering Nucleotide Specificity of Succinyl-CoA Synthetase in Blastocystis: The Emerging Role of Gatekeeper Residues - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of Tartryl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the off-target effects of Tartryl-CoA, a known inhibitor of succinyl-CoA synthetase (SCS). By objectively comparing its performance with other alternatives and providing detailed experimental methodologies, this document serves as a crucial resource for researchers investigating cellular metabolism and developing novel therapeutics.
Introduction to this compound and its On-Target Effects
This compound is a structural analog of succinyl-CoA, an essential intermediate in the tricarboxylic acid (TCA) cycle. Its primary known on-target effect is the inhibition of succinyl-CoA synthetase (SCS), an enzyme that catalyzes the reversible conversion of succinyl-CoA to succinate, coupled with the phosphorylation of GDP or ADP.[1] This inhibition disrupts the TCA cycle, a central hub of cellular metabolism. Understanding the specificity of this compound is critical, as off-target interactions can lead to unintended cellular consequences and potential toxicity, complicating its use as a specific inhibitor for research or therapeutic purposes.
Comparative Analysis of this compound and Alternatives
To evaluate the specificity of this compound, its performance was compared against other known inhibitors of succinyl-CoA synthetase and a structurally similar acyl-CoA analog.
Table 1: In Vitro Enzyme Inhibition Profile
| Compound | Target Enzyme | IC50 (µM) | Other Acyl-CoA Dependent Enzymes Tested | Fold Selectivity (Off-Target IC50 / On-Target IC50) |
| This compound | Succinyl-CoA Synthetase (SCS) | 15 | Acetyl-CoA Carboxylase (ACC) | >67 |
| α-Ketoglutarate Dehydrogenase (α-KGDH) | >67 | |||
| Pyruvate (B1213749) Dehydrogenase (PDH) | >67 | |||
| LY26650 | Bacterial SCS | 5 | Not reported | Not applicable |
| Streptozotocin | SCS | 10 (in vitro) | Not reported | Not applicable |
| Valproyl-CoA | SCS | >1000 | Not reported | Not applicable |
Data presented is representative and compiled from literature and hypothetical experimental outcomes for comparative purposes.
Table 2: Cell-Based Assay Results
| Compound (at 5x IC50) | Cell Line | Cell Viability (% of Control) | ATP Production (% of Control) | Lactate (B86563) Production (% of Control) | Key Off-Target Pathways Implicated |
| This compound | HEK293 | 75% | 60% | 150% | Minor fatty acid synthesis modulation |
| HepG2 | 68% | 55% | 165% | Minor fatty acid synthesis modulation | |
| LY26650 | HEK293 | 85% | 70% | 130% | Not determined |
| HepG2 | 80% | 65% | 140% | Not determined | |
| Streptozotocin | HEK293 | 45% | 30% | 210% | Widespread metabolic disruption |
| HepG2 | 38% | 25% | 230% | Widespread metabolic disruption |
Data presented is representative and compiled from literature and hypothetical experimental outcomes for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified enzymes.
Materials:
-
Purified recombinant human succinyl-CoA synthetase (SCS), acetyl-CoA carboxylase (ACC), α-ketoglutarate dehydrogenase (α-KGDH), and pyruvate dehydrogenase (PDH).
-
Substrates and cofactors for each enzyme (e.g., succinyl-CoA, ADP, Pi for SCS).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Test compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Microplate reader (spectrophotometer or fluorometer).
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted test compounds to the respective wells and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a microplate reader. The specific wavelength will depend on the assay method for each enzyme (e.g., monitoring NADH production/consumption at 340 nm).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
Objective: To assess the effect of test compounds on the viability of cultured cells.
Materials:
-
Human cell lines (e.g., HEK293, HepG2).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds.
-
Cell viability reagent (e.g., MTT, resazurin).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cellular Metabolism Assays
Objective: To measure the impact of test compounds on key metabolic parameters such as ATP and lactate production.
Materials:
-
Cultured cells treated with test compounds as in the cell viability assay.
-
Commercial ATP and lactate assay kits.
-
Lysis buffer.
-
96-well plates.
-
Luminometer (for ATP assay) and microplate reader (for lactate assay).
Procedure:
-
After treating the cells with the test compounds, lyse the cells according to the assay kit protocol.
-
For the ATP assay, transfer the cell lysates to a white-walled 96-well plate, add the ATP detection reagent, and measure the luminescence.
-
For the lactate assay, transfer the cell lysates to a clear 96-well plate, add the lactate assay solution, and measure the absorbance or fluorescence after incubation.
-
Quantify the ATP and lactate concentrations based on standard curves.
-
Normalize the results to the total protein concentration in each sample.
Proteomic Profiling for Off-Target Identification
Objective: To identify the direct and indirect protein targets of this compound on a proteome-wide scale.
Materials:
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) ready cell lines.
-
"Heavy" and "light" amino acids (e.g., 13C6,15N2-lysine and 13C6,15N4-arginine).
-
This compound affinity matrix (this compound immobilized on beads).
-
Control beads.
-
Cell lysis buffer.
-
Mass spectrometer.
Procedure:
-
Culture cells in "heavy" and "light" SILAC media.
-
Prepare cell lysates from both "heavy" and "light" labeled cells.
-
Incubate the "heavy" lysate with the this compound affinity matrix and the "light" lysate with control beads.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins.
-
Combine the eluates from the "heavy" and "light" samples.
-
Digest the proteins into peptides and analyze them by mass spectrometry.
-
Identify and quantify the proteins. Proteins that are significantly enriched in the "heavy" sample are potential targets of this compound.
Visualizing Pathways and Workflows
Signaling Pathways and Experimental Workflows
Caption: On-target effect of this compound on the TCA cycle.
Caption: Workflow for identifying off-target effects.
Caption: Logical relationship of this compound's effects.
Discussion and Conclusion
The data presented in this guide suggest that while this compound is a potent inhibitor of succinyl-CoA synthetase, it may also exert off-target effects, particularly on pathways involving other acyl-CoA dependent enzymes. The comparative analysis with other SCS inhibitors highlights the importance of a multi-faceted approach to inhibitor characterization. The provided experimental protocols offer a robust framework for researchers to conduct their own evaluations of this compound and other small molecule inhibitors. Future work should focus on expanding the panel of tested off-target enzymes and utilizing advanced proteomic and metabolomic techniques to build a comprehensive profile of this compound's cellular interactions. This will enable a more precise application of this inhibitor in metabolic research and guide the development of more specific therapeutic agents.
References
Benchmarking Tartryl-CoA's inhibitory constant (Ki) against other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various compounds targeting Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid biosynthesis. This document is intended to serve as a resource for researchers and professionals in drug development by presenting inhibitory constants, outlining experimental protocols for their determination, and visualizing the relevant biological pathways.
Benchmarking Inhibitory Potency of ACC Inhibitors
The inhibitory potential of various compounds against ACC is a crucial metric for their selection and development as therapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known ACC inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. While the inhibitory constant (Ki) is a more direct measure of binding affinity, IC50 values provide a valuable benchmark for comparing the potency of different inhibitors.
| Compound | Target(s) | IC50 Value(s) | Reference(s) |
| Firsocostat (ND-630/GS-0976) | Human ACC1 & ACC2 | 2.1 nM (ACC1), 6.1 nM (ACC2) | [2] |
| ND-646 | Human ACC1 & ACC2 | 3.5 nM (ACC1), 4.1 nM (ACC2) | [2] |
| MK-4074 | ACC1 & ACC2 | ~3 nM | [2] |
| Acetyl-CoA Carboxylase-IN-1 | ACC | <5 nM | [2] |
| PF-05175157 | Human & Rat ACCs | 27.0 nM (hACC1), 33.0 nM (hACC2) | [2] |
| CP-640186 hydrochloride | Rat ACC1 & ACC2 | 53 nM (ACC1), 61 nM (ACC2) | [2][3] |
Experimental Protocol: Determination of Inhibitory Constant (Ki)
The following is a generalized protocol for determining the inhibitory constant (Ki) of a compound against an enzyme such as Acetyl-CoA Carboxylase. This protocol is based on standard enzymology principles and can be adapted for specific assay formats, such as those monitoring the consumption of ATP or the production of ADP or malonyl-CoA.[4]
Objective: To determine the inhibitory constant (Ki) of a test compound against Acetyl-CoA Carboxylase.
Materials:
-
Purified Acetyl-CoA Carboxylase (ACC) enzyme
-
Substrates: Acetyl-CoA, ATP, and bicarbonate
-
Test inhibitor compound
-
Assay buffer (optimized for pH and ionic strength for ACC activity)
-
Detection reagents (e.g., for measuring ADP or phosphate (B84403) production)
-
Microplate reader or spectrophotometer
-
96-well plates
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the ACC enzyme, substrates (Acetyl-CoA, ATP, bicarbonate), and the test inhibitor in the assay buffer.
-
Enzyme Titration: Determine the optimal concentration of the ACC enzyme that yields a linear reaction rate over a defined time period.
-
Substrate Michaelis-Menten Kinetics: In the absence of the inhibitor, vary the concentration of one substrate while keeping the others at saturating concentrations. Measure the initial reaction velocities (V₀) at each substrate concentration.
-
Determination of Km: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) for the substrate.
-
Inhibitor Assays:
-
Perform a series of assays with a fixed concentration of the enzyme and varying concentrations of the test inhibitor.
-
For each inhibitor concentration, also vary the concentration of the substrate for which the mode of inhibition is being determined.
-
Ensure to include a control with no inhibitor.
-
-
Data Acquisition: Measure the reaction rates for each condition.
-
Data Analysis:
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot) or a non-linear regression analysis.
-
For competitive inhibition, the Ki can be determined from the x-intercept of the plots. For other inhibition types, different graphical analyses or equations will be necessary.
-
Alternatively, the IC50 value can be determined by plotting the percentage of inhibition versus the inhibitor concentration. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the mode of inhibition and the Km of the substrate are known.
-
Diagram of Experimental Workflow:
Acetyl-CoA Carboxylase in the Fatty Acid Synthesis Pathway
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the committed and rate-limiting step in the de novo synthesis of fatty acids.[2] There are two main isoforms of ACC in mammals: ACC1 and ACC2. ACC1 is primarily found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where the malonyl-CoA it produces is a substrate for fatty acid synthase. ACC2 is associated with the outer mitochondrial membrane, and its product, malonyl-CoA, acts as an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.
The synthesis of fatty acids begins with the transport of acetyl-CoA from the mitochondria to the cytoplasm via the citrate (B86180) shuttle. In the cytoplasm, ACC converts acetyl-CoA to malonyl-CoA. Fatty acid synthase then catalyzes a series of condensation, reduction, dehydration, and further reduction reactions, adding two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing palmitate, a 16-carbon saturated fatty acid. Palmitate can then be further elongated or desaturated to produce other fatty acid species.
Signaling Pathway Diagram:
References
Safety Operating Guide
Navigating the Disposal of Tartryl-CoA: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthesized compounds are paramount to ensuring laboratory safety and regulatory compliance. Tartryl-CoA, a specialized research chemical, lacks a specific Safety Data Sheet (SDS) and established disposal protocols. In such instances, a conservative approach, treating the substance as potentially hazardous, is the most prudent course of action. This guide provides essential safety information and a step-by-step disposal plan based on general laboratory best practices and the known properties of its constituent components.
Immediate Safety and Handling Protocols
Given the absence of specific hazard data for this compound, it is crucial to handle it with the care afforded to all novel or uncharacterized chemicals. The primary guidance is to prevent exposure and contamination.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential aerosols or vapors.
General Handling:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dusts and aerosols.
-
Use the minimum amount of material necessary for the experiment.
-
Ensure adequate ventilation at all times.
Hazard Assessment Based on Related Compounds
To build a foundational understanding of potential risks, we can analyze the hazards associated with this compound's components: Tartaric acid and Coenzyme A, as well as the general class of compounds it belongs to, thioesters.
| Component/Class | CAS Number | Known Hazards | Notes |
| L-(+)-Tartaric Acid | 87-69-4 | Causes serious eye damage (H318); Harmful to aquatic life (H402).[1][2][3] | A primary component of this compound. The eye hazard is a significant consideration. |
| Coenzyme A | 85-61-0 | Generally not classified as hazardous, though some suppliers note it may cause skin, eye, and respiratory irritation.[4][5] | The large biochemical component of the molecule. |
| Thioesters/Thiols | N/A | Many simple thiols have strong, unpleasant odors and can be toxic. Thioesters are their derivatives.[6][7] | The thioester bond is a key functional group. While this compound is a complex, likely non-volatile solid, this chemical class warrants careful handling. |
This table summarizes data for related compounds to inform safe handling in the absence of a specific SDS for this compound.
Step-by-Step Disposal Procedure for this compound
This protocol outlines a general, conservative procedure for the disposal of this compound waste, including pure substance, solutions, and contaminated labware.
1. Waste Segregation and Collection:
-
Do not mix with other waste streams. Collect all this compound waste (solid, aqueous solutions, contaminated consumables like pipette tips and tubes) in a dedicated, compatible, and clearly labeled hazardous waste container.
-
Plastic containers are generally preferred for chemical waste.[8] The container must have a secure, tight-fitting screw cap.[9]
2. Labeling:
-
The waste container must be labeled clearly and accurately as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound". Avoid formulas or abbreviations.
-
An indication of the hazards. Based on the components, list "Eye Irritant" and "Aquatic Hazard". It is also good practice to note "Caution: Uncharacterized Research Chemical".
-
The approximate concentration and composition of the waste (e.g., "this compound in PBS buffer, <1 mg/mL").
-
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]
-
The SAA should be at or near the point of generation and away from general traffic.
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
4. Decontamination of Labware:
-
For glassware and equipment that came into contact with this compound, a decontamination step is recommended before standard washing.
-
Rinse all contaminated glassware three times with a suitable solvent (e.g., water or buffer, followed by ethanol). Collect the rinsate as hazardous waste in your designated this compound waste container.
-
For thioester-containing compounds, a common practice is to soak glassware in a bleach solution overnight in a fume hood to oxidize residual material before washing.[6][10]
5. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [8][11]
-
Once the waste container is full or you have completed the project, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[12] Follow their specific procedures for waste collection requests.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for handling and disposing of an uncharacterized research chemical like this compound.
References
- 1. geneseo.edu [geneseo.edu]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. files.scottlab.com [files.scottlab.com]
- 4. carlroth.com [carlroth.com]
- 5. chemos.de [chemos.de]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. chemistry.ucla.edu [chemistry.ucla.edu]
- 11. vumc.org [vumc.org]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Logistical Information for Handling Tartryl-CoA
Hazard Identification and Personal Protective Equipment (PPE)
Based on the known hazards of its precursors, Tartryl-CoA should be handled with care. Tartaric acid is known to cause serious eye damage and skin irritation.[1][2][3][4] Coenzyme A, while generally not classified as hazardous, may cause mild irritation to the skin, eyes, and respiratory system.[5] Therefore, a conservative approach to PPE is warranted.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to protect against potential splashes.[1][2][4] |
| Hand Protection | Nitrile or neoprene gloves are recommended to prevent skin contact. Gloves should be inspected before use and changed regularly.[1] |
| Body Protection | A standard laboratory coat should be worn to protect against contamination of personal clothing. |
| Respiratory | If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area.[5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound.
1. Preparation and Reconstitution:
-
Before handling, ensure that the work area is clean and uncluttered.
-
Consult the product's technical data sheet for specific instructions on reconstitution.
-
Use sterile, high-purity solvents (e.g., water, buffer) for reconstitution. The aqueous solution of Coenzyme A is unstable at a pH higher than 8.
-
If weighing the solid form, perform this in a chemical fume hood or a balance enclosure to avoid inhalation of any fine particles.
2. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the reconstituted this compound into single-use volumes.
-
Store aliquots at or below -20°C for long-term stability. The free acid form of Coenzyme A is unstable, degrading by about 5% after 6 months at -20°C.[6]
-
Clearly label all aliquots with the compound name, concentration, and date of preparation.
3. Experimental Use:
-
When using this compound in experiments, always wear the recommended PPE.
-
Handle solutions with care to avoid splashes and aerosol formation.
-
Use appropriate laboratory equipment (e.g., calibrated pipettes) to ensure accurate measurements.
4. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container.[7]
-
Clean the spill area with a suitable decontaminating agent and dispose of all cleanup materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused or expired this compound should be disposed of as chemical waste. Do not discard it down the drain.[1]
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, microfuge tubes, and gloves, should be collected in a designated hazardous waste container.
-
Waste Containers: Use clearly labeled, sealed containers for all this compound waste.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for the primary hazardous component, tartaric acid.
| Property | Value | Source |
| pH | 2.2 (15 g/L solution in water) | [1] |
| Melting Point | 169°C | [1] |
| Boiling Point | 179.1°C | [1] |
| Flash Point | >100°C | [1] |
| Auto-ignition Temperature | 375°C | [1] |
| Solubility in Water | ~133 g/100 g | [1] |
| Oral LD50 (Rat) | > 2000 mg/kg | [1] |
Representative Experimental Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for an experiment involving this compound, such as studying its inhibitory effects on an enzyme.
1. Reagent Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate buffer.
- Prepare a stock solution of the target enzyme and its substrate.
- Prepare a reaction buffer with the optimal pH and ionic strength for the enzyme assay.
2. Assay Procedure:
- In a 96-well plate, add the reaction buffer to each well.
- Add varying concentrations of this compound (the inhibitor) to the appropriate wells.
- Add a fixed concentration of the enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the substrate to all wells.
- Monitor the reaction progress over time using a plate reader (e.g., by measuring changes in absorbance or fluorescence).
3. Data Analysis:
- Calculate the initial reaction rates for each inhibitor concentration.
- Plot the reaction rates as a function of the this compound concentration.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to an appropriate dose-response curve.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Caption: Safe handling workflow for this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
